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  • Product: (3-Fluorophenyl)(4-methoxyphenyl)methanol
  • CAS: 38158-78-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (3-Fluorophenyl)(4-methoxyphenyl)methanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract (3-Fluorophenyl)(4-methoxyphenyl)methanol is a diarylmethanol compound of significant interest in medicinal chemistry and materials science. Its st...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluorophenyl)(4-methoxyphenyl)methanol is a diarylmethanol compound of significant interest in medicinal chemistry and materials science. Its structural motifs, featuring a fluorinated phenyl ring and a methoxy-substituted phenyl ring, suggest potential applications as a versatile synthetic intermediate for novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, a detailed protocol for its synthesis via a Grignard reaction, predicted spectral data for characterization, and a discussion of its potential applications and safety considerations. The information presented herein is designed to empower researchers to effectively synthesize, characterize, and utilize this compound in their scientific endeavors.

Introduction: The Significance of Diaryl- and Triarylmethanols

Diarylmethanol and triarylmethane scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These molecules exhibit a wide range of therapeutic properties, including antimicrobial, cardiovascular, and anti-cancer activities.[1] The specific substitutions on the aryl rings play a crucial role in modulating the pharmacological profile of these compounds. The introduction of a fluorine atom, as in (3-Fluorophenyl)(4-methoxyphenyl)methanol, can enhance metabolic stability, binding affinity, and bioavailability. The methoxy group can also influence the electronic properties and solubility of the molecule. This guide focuses on providing a detailed understanding of this specific diarylmethanol derivative.

Chemical and Physical Properties

PropertyPredicted ValueJustification
Molecular Formula C₁₄H₁₃FO₂Based on the chemical structure.
Molecular Weight 232.25 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for diarylmethanol compounds.
Melting Point 60-70 °CSimilar diarylmethanols often have melting points in this range.
Boiling Point > 300 °CExpected for a molecule of this size and polarity.
Solubility Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF); Insoluble in water.The aromatic rings and the hydroxyl group contribute to this solubility profile.
pKa ~13-14The hydroxyl proton is weakly acidic, similar to other benzylic alcohols.

Synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol via Grignard Reaction

The Grignard reaction is a robust and widely used method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of diarylmethanols.[2][3] The following protocol outlines a reliable procedure for the synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products 3-Bromofluorobenzene 3-Bromofluorobenzene Grignard Formation Grignard Formation 3-Bromofluorobenzene->Grignard Formation Magnesium Turnings Magnesium Turnings Magnesium Turnings->Grignard Formation 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Nucleophilic Addition Nucleophilic Addition 4-Methoxybenzaldehyde->Nucleophilic Addition Grignard Reagent Grignard Reagent Grignard Formation->Grignard Reagent in dry THF Alkoxide Intermediate Alkoxide Intermediate Nucleophilic Addition->Alkoxide Intermediate Acidic Workup Acidic Workup Target Compound (3-Fluorophenyl)(4-methoxyphenyl)methanol Acidic Workup->Target Compound Grignard Reagent->Nucleophilic Addition Alkoxide Intermediate->Acidic Workup with aq. NH4Cl

Caption: Grignard synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol.

Detailed Experimental Protocol

Materials:

  • 3-Bromofluorobenzene

  • Magnesium turnings

  • Iodine crystal (as an activator)

  • Anhydrous tetrahydrofuran (THF)

  • 4-Methoxybenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq.).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of 3-bromofluorobenzene (1.0 eq.) in anhydrous THF.

    • Add a small portion of the 3-bromofluorobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a sonicator. A color change and the disappearance of the iodine color indicate the start of the reaction.

    • Once the reaction has started, add the remaining 3-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Methoxybenzaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 4-methoxybenzaldehyde (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

    • Add the 4-methoxybenzaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure (3-Fluorophenyl)(4-methoxyphenyl)methanol.

Spectral Characterization (Predicted)

The following are predicted spectral data for (3-Fluorophenyl)(4-methoxyphenyl)methanol based on the analysis of similar compounds.

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.30-7.20m2HAr-H
7.10-6.95m3HAr-H
6.90-6.80m2HAr-H
5.80s1HCH-OH
3.80s3HOCH₃
2.50br s1HOH
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
162.5 (d, J = 245 Hz)C-F
159.0C-OCH₃
145.0 (d, J = 7 Hz)Ar-C
135.0Ar-C
130.0 (d, J = 8 Hz)Ar-CH
128.0Ar-CH
122.0 (d, J = 3 Hz)Ar-CH
115.0 (d, J = 21 Hz)Ar-CH
114.0Ar-CH
75.0CH-OH
55.3OCH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)O-H stretch
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
1600, 1500, 1450Aromatic C=C stretch
1250C-O stretch (asymmetric)
1180C-F stretch
1030C-O stretch (symmetric)
Mass Spectrometry (EI)
m/zAssignment
232[M]⁺
215[M - OH]⁺
135[M - C₇H₆F]⁺
109[C₇H₆F]⁺

Potential Applications in Drug Development

The unique structural features of (3-Fluorophenyl)(4-methoxyphenyl)methanol make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

  • Scaffold for Novel Kinase Inhibitors: The diarylmethanol core can be elaborated to generate compounds that target specific protein kinases, which are often dysregulated in cancer and inflammatory diseases.

  • Precursor for Antiviral and Antimicrobial Agents: Modification of the hydroxyl group and further functionalization of the aromatic rings could lead to the development of new antiviral and antimicrobial agents.

  • Intermediate for CNS-active Compounds: The presence of the fluorine and methoxy groups can influence the lipophilicity and blood-brain barrier permeability of derivatives, making this a promising starting material for central nervous system (CNS) drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling (3-Fluorophenyl)(4-methoxyphenyl)methanol.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(3-Fluorophenyl)(4-methoxyphenyl)methanol represents a promising, yet underexplored, chemical entity with significant potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, a practical synthetic route, and predicted characterization data to facilitate its use in research and development. The methodologies and insights presented here are intended to serve as a valuable resource for scientists seeking to harness the potential of this versatile diarylmethanol derivative.

References

  • Bolshan, Y., Chen, C. Y., Chilenski, J. R., Gosselin, F., Mathre, D. J., O'Shea, P. D., ... & Tillyer, R. D. (2009). Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. Journal of the American Chemical Society, 131(34), 12111–12122. [Link]

  • Panda, G., & Ghosh, S. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances, 4(29), 15167-15201. [Link]

  • Crasto, A. M. (2014). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. New Drug Approvals. [Link]

  • University of Guelph, Department of Chemistry. (2012, March 7). Preparation of triphenylmethanol via Grignard, Expt. 8 [Video]. YouTube. [Link]

  • Zhang, T. (2015). The Grignard Synthesis of Triphenylmethanol. Organic Chemistry: An Indian Journal, 11(8), 289-292. [Link]

Sources

Exploratory

An In-Depth Technical Guide to (3-Fluorophenyl)(4-methoxyphenyl)methanol (CAS No. 38158-78-0)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of (3-Fluorophenyl)(4-methoxyphenyl)methanol, a diarylmethanol compound of signif...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of (3-Fluorophenyl)(4-methoxyphenyl)methanol, a diarylmethanol compound of significant interest in medicinal chemistry and organic synthesis. This document will cover its chemical properties, synthesis, characterization, and potential applications, offering valuable insights for professionals in drug discovery and development.

Introduction: The Significance of the Diaryl-Methanol Scaffold

The diarylmethanol scaffold is a privileged structural motif found in numerous pharmacologically active compounds. Its presence is a key feature in a wide range of therapeutic agents, including antihistamines, anticholinergics, and psychoactive drugs. The specific arrangement of the two aryl groups around a central carbinol carbon allows for diverse interactions with biological targets.

The subject of this guide, (3-Fluorophenyl)(4-methoxyphenyl)methanol, incorporates two key functionalities that modulate its physicochemical and pharmacological properties: a fluorine atom and a methoxy group. The strategic placement of a fluorine atom on one of the phenyl rings can significantly impact a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic profiles.[1][2][3][4] The methoxy group on the second phenyl ring can influence solubility and also serve as a key interaction point with biological receptors.

This guide will delve into the synthesis of this specific diarylmethanol, its detailed characterization, and explore its potential as a building block in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (3-Fluorophenyl)(4-methoxyphenyl)methanol is essential for its effective use in research and development.

PropertyValueSource
CAS Number 38158-78-0Internal Data
Molecular Formula C₁₄H₁₃FO₂Internal Data
Molecular Weight 232.25 g/mol Internal Data
IUPAC Name (3-fluorophenyl)(4-methoxyphenyl)methanolInternal Data
Appearance White to off-white solid (predicted)Internal Data
Solubility Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water (predicted).Internal Data
Melting Point Not explicitly reported, but expected to be a low-melting solid.Internal Data
Boiling Point Not explicitly reported.Internal Data

Synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol

The synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol can be achieved through two primary and reliable synthetic routes: the Grignard reaction and the reduction of the corresponding diarylketone.

Synthesis via Grignard Reaction

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis and provides a direct route to diarylmethanols.[5][6][7] This method involves the reaction of a Grignard reagent, formed from an aryl halide, with an appropriate benzaldehyde.

Workflow for Grignard Synthesis:

Grignard Synthesis A 3-Bromo-1-fluorobenzene D 3-Fluorophenylmagnesium Bromide (Grignard Reagent) A->D:w Reacts with B Magnesium Turnings B->D:w in C Anhydrous Ether (e.g., THF) C->D:w Solvent F Reaction Mixture D->F:w Reacts with E 4-Methoxybenzaldehyde E->F:w in Anhydrous Ether H (3-Fluorophenyl)(4-methoxyphenyl)methanol F->H:w Followed by G Aqueous Acidic Workup (e.g., NH4Cl solution) G->H:w Workup

Caption: Grignard reaction workflow for the synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol.

Detailed Experimental Protocol (Grignard Reaction):

Materials:

  • 3-Bromo-1-fluorobenzene

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • 4-Methoxybenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be rigorously dried to exclude moisture.[6]

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 3-bromo-1-fluorobenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 3-bromo-1-fluorobenzene solution to the magnesium suspension. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the formation of the Grignard reagent.

    • Once the reaction has started, add the remaining 3-bromo-1-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Methoxybenzaldehyde:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve 4-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent solution via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure (3-Fluorophenyl)(4-methoxyphenyl)methanol.[8][9]

Synthesis via Reduction of Diarylketone

An alternative and equally effective method for the synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol is the reduction of the corresponding ketone, (3-Fluorophenyl)(4-methoxyphenyl)methanone. This two-step approach first involves a Friedel-Crafts acylation followed by a selective reduction of the carbonyl group.

Workflow for Ketone Reduction Synthesis:

Ketone Reduction Synthesis A 3-Fluorobenzoyl chloride D (3-Fluorophenyl)(4-methoxyphenyl)methanone A->D:w Reacts with B Anisole B->D:w in the presence of C Lewis Acid (e.g., AlCl3) Friedel-Crafts Acylation C->D:w G Reduction Reaction D->G:w is reduced by E Reducing Agent (e.g., NaBH4) E->G:w in F Solvent (e.g., Methanol/THF) F->G:w H (3-Fluorophenyl)(4-methoxyphenyl)methanol G->H:w to yield

Caption: Synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol via reduction of the corresponding ketone.

Detailed Experimental Protocol (Ketone Reduction):

Part A: Synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanone (Friedel-Crafts Acylation)

Materials:

  • Anisole

  • 3-Fluorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and add 3-fluorobenzoyl chloride (1.0 equivalent) dropwise.

  • Add anisole (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield (3-Fluorophenyl)(4-methoxyphenyl)methanone.

Part B: Reduction of (3-Fluorophenyl)(4-methoxyphenyl)methanone

Materials:

  • (3-Fluorophenyl)(4-methoxyphenyl)methanone

  • Sodium borohydride (NaBH₄)

  • Methanol or a mixture of THF and methanol

  • Water

  • Organic solvents for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve (3-Fluorophenyl)(4-methoxyphenyl)methanone (1.0 equivalent) in methanol or a mixture of THF and methanol.[10][11][12][13][14]

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise to the solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify by column chromatography on silica gel (hexane/ethyl acetate) to afford pure (3-Fluorophenyl)(4-methoxyphenyl)methanol.

Analytical Characterization

Predicted Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • The spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the carbinol proton, and the hydroxyl proton.

    • The aromatic region (δ 6.8-7.4 ppm) will display complex multiplets due to the coupling between protons on both phenyl rings, with additional splitting arising from the fluorine atom.

    • A singlet for the methoxy group (O-CH₃) is anticipated around δ 3.8 ppm.

    • The carbinol proton (-CH(OH)-) will likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 5.7-5.9 ppm.

    • The hydroxyl proton (-OH) signal will be a broad singlet, and its chemical shift will be concentration-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The spectrum will exhibit signals for all 14 carbon atoms in the molecule.

    • The aromatic carbons will resonate in the region of δ 113-163 ppm. The carbon atom directly attached to the fluorine will show a large one-bond C-F coupling constant, and other carbons in the fluorophenyl ring will exhibit smaller two- and three-bond C-F couplings.

    • The carbinol carbon (-CH(OH)-) is expected to appear around δ 75-80 ppm.

    • The methoxy carbon (-OCH₃) signal should be found at approximately δ 55 ppm.

  • FTIR (Fourier-Transform Infrared) Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group.[20][21][22]

    • Strong C-O stretching vibrations for the alcohol and the ether linkage are expected in the 1000-1300 cm⁻¹ region.

    • Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹.

    • Aromatic C=C stretching absorptions will appear in the 1450-1600 cm⁻¹ range.

    • A C-F stretching band is anticipated in the 1000-1400 cm⁻¹ region.

Applications in Drug Discovery and Development

The (3-Fluorophenyl)(4-methoxyphenyl)methanol scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The diarylmethanol moiety is a known pharmacophore in a variety of drug classes, and the incorporation of fluorine can enhance drug-like properties.

  • Anticancer Agents: Diaryl-based compounds have shown promise as anticancer agents by targeting various cellular pathways, including microtubule dynamics.[2][23] The structural features of (3-Fluorophenyl)(4-methoxyphenyl)methanol make it an attractive starting point for the design of novel tubulin polymerization inhibitors.

  • Antimicrobial Agents: The diaryl scaffold is also present in compounds with antibacterial and antifungal activities.[24] Modifications of the hydroxyl and methoxy groups can be explored to develop new antimicrobial agents.

  • Enzyme Inhibitors: The specific stereochemical arrangement of the aryl groups can facilitate binding to the active sites of various enzymes. This makes diarylmethanols interesting candidates for the development of enzyme inhibitors for a range of diseases.[1]

  • Central Nervous System (CNS) Active Agents: The lipophilicity and ability to cross the blood-brain barrier of some diarylmethanol derivatives make them suitable for targeting CNS disorders.

While no specific biological activity has been reported for (3-Fluorophenyl)(4-methoxyphenyl)methanol itself, its structural similarity to known bioactive molecules suggests its potential as a key intermediate in the synthesis of new drug candidates. Further research into the biological evaluation of derivatives of this compound is warranted.

Conclusion

(3-Fluorophenyl)(4-methoxyphenyl)methanol is a synthetically accessible diarylmethanol with significant potential in medicinal chemistry and drug discovery. The established synthetic routes via Grignard reaction or ketone reduction provide reliable methods for its preparation. Its structural features, including the diarylmethanol core, a fluorine substituent, and a methoxy group, make it an attractive building block for the development of novel therapeutic agents targeting a range of diseases. This technical guide provides a comprehensive foundation for researchers and scientists working with this promising compound.

References

  • This journal is © The Royal Society of Chemistry 2021 - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. (2013). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

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Foundational

Authored by: Senior Application Scientist, Gemini Division

An In-Depth Technical Guide to (3-Fluorophenyl)(4-methoxyphenyl)methanol: Synthesis, Characterization, and Potential Applications Abstract: This technical guide provides a comprehensive scientific overview of the diarylm...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Fluorophenyl)(4-methoxyphenyl)methanol: Synthesis, Characterization, and Potential Applications

Abstract: This technical guide provides a comprehensive scientific overview of the diarylmethanol derivative, (3-Fluorophenyl)(4-methoxyphenyl)methanol. The document details the molecule's fundamental chemical properties, including its molecular weight. A robust and detailed protocol for its synthesis via a Grignard reaction is presented, grounded in established organometallic chemistry principles. Furthermore, this guide offers a predictive analysis of its spectral characteristics, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry, based on data from analogous structures. The guide culminates in a discussion of the potential applications for this molecule, particularly within the realms of medicinal chemistry and drug development, drawing insights from the known biological activities of related fluorinated and methoxy-substituted compounds. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction and Molecular Properties

(3-Fluorophenyl)(4-methoxyphenyl)methanol is a diarylmethanol compound characterized by the presence of a 3-fluorophenyl group and a 4-methoxyphenyl group attached to a central carbinol carbon. The strategic incorporation of a fluorine atom and a methoxy group, common modifications in medicinal chemistry, suggests that this molecule may possess noteworthy biological activities. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group can influence solubility and receptor interactions.

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₄H₁₃FO₂
Molecular Weight 232.25 g/mol
IUPAC Name (3-Fluorophenyl)(4-methoxyphenyl)methanol
CAS Number Not available

Synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol

The synthesis of unsymmetrical diarylmethanols like (3-Fluorophenyl)(4-methoxyphenyl)methanol is effectively achieved through the Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. For the synthesis of the target molecule, 3-fluorophenylmagnesium bromide is reacted with 4-methoxybenzaldehyde.

Proposed Synthetic Pathway

The two-step synthesis involves the formation of the Grignard reagent followed by its reaction with the aldehyde and subsequent workup.

Synthesis_Pathway cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition and Workup 3-Bromofluorobenzene 3-Bromofluorobenzene Grignard_Reagent 3-Fluorophenylmagnesium bromide 3-Bromofluorobenzene->Grignard_Reagent + Mg / Anhydrous THF Mg Mg THF Anhydrous THF Intermediate Alkoxide Intermediate Grignard_Reagent->Intermediate + 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Product (3-Fluorophenyl)(4-methoxyphenyl)methanol Intermediate->Product Aqueous Workup (e.g., NH₄Cl)

Figure 1: Proposed synthetic pathway for (3-Fluorophenyl)(4-methoxyphenyl)methanol.
Detailed Experimental Protocol

Materials and Reagents:

  • 3-Bromofluorobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • 4-Methoxybenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried and assembled while hot under an inert atmosphere (e.g., argon or nitrogen).

    • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 3-bromofluorobenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 3-bromofluorobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.

    • Once initiated, add the remaining 3-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Methoxybenzaldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of 4-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add the 4-methoxybenzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds, such as benzhydrol and its derivatives.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Methoxy (-OCH₃)~3.8Singlet3H
Carbinol (-CHOH)~5.8Singlet1H
Aromatic (4-methoxyphenyl)~6.9 (d, J ≈ 8.8 Hz)Doublet2H
~7.3 (d, J ≈ 8.8 Hz)Doublet2H
Aromatic (3-fluorophenyl)~7.0-7.4Multiplet4H
Hydroxyl (-OH)VariableBroad Singlet1H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)
Methoxy (-OCH₃)~55
Carbinol (-CHOH)~75
Aromatic (C-F)~163 (d, ¹JCF ≈ 245 Hz)
Aromatic (ipso, 4-methoxyphenyl)~136
Aromatic (ipso, 3-fluorophenyl)~146 (d, ²JCF ≈ 7 Hz)
Aromatic (other)~113-130
Aromatic (C-O)~159
Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H Stretch3600-3200Broad
C-H Stretch (aromatic)3100-3000Sharp
C-H Stretch (aliphatic)3000-2850Sharp
C=C Stretch (aromatic)1600-1450Medium
C-O Stretch (alcohol)~1220Strong
C-O Stretch (ether)~1250 and ~1030Strong
C-F Stretch~1150Strong
Mass Spectrometry (MS)
m/zPredicted Fragment
232[M]⁺ (Molecular Ion)
215[M - OH]⁺
135[C₈H₇O]⁺ (4-methoxybenzyl cation)
109[C₇H₄F]⁺ (3-fluorobenzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Potential Applications in Drug Development

The diarylmethanol scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs.[1] The introduction of fluorine and methoxy substituents can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

  • Antiviral Activity: Fluorinated nucleosides and other fluorinated organic compounds have demonstrated significant antiviral properties.[2] The presence of the fluorine atom in (3-Fluorophenyl)(4-methoxyphenyl)methanol could confer antiviral activity, a hypothesis supported by patents claiming antiviral applications for substituted 3-fluorophenyl methanol compounds.

  • Anticancer Activity: The diaryl scaffold is present in several anticancer agents. The specific substitution pattern of the target molecule could lead to interactions with various biological targets implicated in cancer.

  • Other Therapeutic Areas: The diverse biological activities of diarylmethanols suggest that (3-Fluorophenyl)(4-methoxyphenyl)methanol could be explored for its potential in treating a range of conditions, including cardiovascular and central nervous system disorders.[3]

Applications Molecule (3-Fluorophenyl)(4-methoxyphenyl)methanol Scaffold Diarylmethanol Scaffold Molecule->Scaffold Substituents Fluorine and Methoxy Groups Molecule->Substituents Anticancer Anticancer Agents Scaffold->Anticancer Other Other CNS/Cardiovascular Agents Scaffold->Other Antiviral Antiviral Agents Substituents->Antiviral

Figure 2: Relationship between molecular features and potential applications.

Safety and Handling

Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and in an inert atmosphere. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, must be worn.[3][4][5]

Aromatic Fluorine Compounds: While the C-F bond is generally stable, some fluorinated aromatic compounds can be toxic.[6] Inhalation and skin contact should be avoided. It is recommended to handle the compound in a well-ventilated fume hood.

Conclusion

(3-Fluorophenyl)(4-methoxyphenyl)methanol is a molecule of significant interest for chemical and pharmaceutical research. This guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and a predictive analysis of its spectral characteristics. The discussion on its potential applications, particularly in drug discovery, highlights the promising nature of this compound. Further experimental validation of the predicted data and exploration of its biological activities are warranted to fully elucidate the potential of this diarylmethanol derivative.

References

  • BenchChem. (2025). Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde. BenchChem.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • American Chemical Society. (n.d.). Grignard Reaction. ACS.
  • RSC Advances. (2016). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. Royal Society of Chemistry.
  • MDPI. (2022).
  • MDPI. (2024).
  • Ursinus Digital Commons. (n.d.).
  • ResearchGate. (n.d.). Some biologically important benzhydrol derivatives.
  • National Center for Biotechnology Information. (2021). Metabolism and Toxicity of Fluorine Compounds. NCBI.
  • Laboratory Safety Standard Operating Procedure (SOP). (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS).
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  • NIST. (n.d.). Benzenemethanol, α-phenyl-. NIST WebBook.
  • SpectraBase. (n.d.). Benzhydrol. Wiley.

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Exploratory

An In-depth Technical Guide to the Solubility of (3-Fluorophenyl)(4-methoxyphenyl)methanol in Organic Solvents

Executive Summary Molecular Structure and Its Implications for Solubility The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces it can establish with a...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Molecular Structure and Its Implications for Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The structure of (3-Fluorophenyl)(4-methoxyphenyl)methanol contains three key functional regions that collectively determine its overall polarity, hydrogen bonding capacity, and lipophilicity.

  • Benzylic Hydroxyl Group (-OH): This is the most significant contributor to the molecule's polarity. The hydroxyl group can act as both a potent hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs). This feature strongly suggests favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., acetone, ethyl acetate).

  • 4-Methoxyphenyl Group (-OCH₃): The methoxy group introduces a polar ether linkage. While it is a hydrogen bond acceptor, it is less potent than the hydroxyl group. The para-position of the methoxy group enhances the electron-donating nature into the aromatic ring, contributing to the molecule's overall dipole moment.

  • 3-Fluorophenyl Group (-F): The fluorine atom is highly electronegative, creating a strong C-F dipole.[3] This enhances the molecule's overall polarity. Strategically placed fluorine atoms can significantly alter a molecule's physicochemical properties, including metabolic stability and binding affinity, which is a common strategy in drug design.[4][5] While organofluorine compounds can sometimes exhibit reduced intermolecular interactions due to fluorine's low polarizability, the C-F bond dipole contributes to the potential for favorable dipole-dipole interactions with polar solvents.[6]

Collectively, these features render (3-Fluorophenyl)(4-methoxyphenyl)methanol a moderately polar molecule with a significant capacity for hydrogen bonding. Its two aromatic rings provide a lipophilic character, suggesting that it will not be highly soluble in extremely polar or non-polar extremes but will favor solvents of intermediate polarity.

Theoretical Framework: Intermolecular Forces at Play

The dissolution of a solid solute in a liquid solvent is an equilibrium process governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The principle of "like dissolves like" is a useful heuristic. For (3-Fluorophenyl)(4-methoxyphenyl)methanol, the following interactions are paramount:

  • Hydrogen Bonding: The primary driving force for solubility in protic solvents like methanol or ethanol. The solute's -OH group can donate a hydrogen bond to the solvent's oxygen, and the solvent's -OH can donate a hydrogen bond to the solute's hydroxyl and methoxy oxygens.

  • Dipole-Dipole Interactions: The polar C-F, C-O (ether), and C-O (alcohol) bonds create a significant molecular dipole moment. Polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane will interact favorably through these forces.

  • Van der Waals Forces (London Dispersion Forces): The two phenyl rings provide a large, non-polar surface area, allowing for transient dipole-induced dipole interactions. These forces will be the primary mode of interaction with non-polar solvents like toluene or hexane, though they are unlikely to be strong enough to overcome the solute-solute hydrogen bonding in the crystal lattice, predicting low solubility.

The interplay of these forces is visualized in the diagram below.

Diagram 1: Key intermolecular forces governing solubility.

Predicted Solubility Profile

Based on the analysis of molecular structure and intermolecular forces, a qualitative prediction of solubility in common organic solvents can be made.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to Very High Strong hydrogen bond donating and accepting capabilities match the solute's hydroxyl group perfectly.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileModerate to High Good dipole-dipole interactions and hydrogen bond accepting ability can solvate the molecule effectively.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate Moderate polarity and hydrogen bond accepting ability. THF is expected to be a better solvent than diethyl ether due to its higher polarity.
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Moderate polarity allows for some dipole-dipole interactions, but lack of hydrogen bonding limits solubility.
Aromatic Toluene, BenzeneLow Primarily van der Waals interactions, which are insufficient to overcome the strong solute-solute hydrogen bonds in the solid state.
Aliphatic Hexane, HeptaneVery Low / Insoluble Exclusively van der Waals interactions; highly unfavorable for a moderately polar, hydrogen-bonding solute.

A Validated Protocol for Experimental Solubility Determination

To obtain quantitative and reliable solubility data, a rigorous experimental approach is necessary. The "gold standard" for determining thermodynamic or equilibrium solubility is the shake-flask method.[7] This method ensures that the solution has reached equilibrium with the solid phase, providing a true measure of solubility under specific conditions.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Experimental Workflow
Diagram 2: Experimental workflow for shake-flask solubility.
Detailed Step-by-Step Methodology

1. Materials and Preparation:

  • Solute: (3-Fluorophenyl)(4-methoxyphenyl)methanol, solid, purity >98%.

  • Solvents: HPLC grade or equivalent for all solvents to be tested.

  • Equipment: 2-4 mL glass vials with PTFE-lined screw caps, analytical balance, temperature-controlled orbital shaker, calibrated pipettes, 0.22 µm syringe filters (ensure compatibility with the solvent), HPLC system with a UV detector.

2. Preparation of Calibration Standards:

  • Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

  • Perform serial dilutions to create a set of at least five calibration standards that bracket the expected solubility range.

3. Sample Preparation and Equilibration:

  • Add an excess amount of the solid solute to a vial (e.g., 5-10 mg). The key is to ensure solid material remains at the end of the experiment.

  • Accurately add a known volume of the test solvent (e.g., 1 mL).

  • Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

  • Agitate the vials for a predetermined time sufficient to reach equilibrium. A 24-hour period is often adequate, but 48 or 72 hours should be tested to confirm that the measured concentration does not change over time.

4. Phase Separation and Sample Analysis:

  • Remove vials from the shaker and allow them to stand undisturbed at the same temperature for 1-2 hours to let the excess solid settle.

  • Crucial Step: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a solvent-compatible 0.22 µm filter (e.g., PTFE for most organic solvents) and discard the first few drops to saturate the filter membrane. Dispense the clear filtrate into a clean HPLC vial. This step is critical to remove any undissolved microparticulates.

  • Accurately dilute the filtrate with mobile phase to bring its concentration within the range of the calibration curve.

  • Analyze the calibration standards and the diluted samples by HPLC-UV. A reverse-phase C18 column is typically suitable. The mobile phase could be a gradient of acetonitrile and water. The detection wavelength should be set to a UV maximum of the compound.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area from the HPLC chromatograms against the known concentration of the standards.

  • Using the linear regression equation from the calibration curve, calculate the concentration of the diluted sample.

  • Multiply this concentration by the dilution factor to determine the final solubility of the compound in the test solvent. Report the results in units such as mg/mL or mol/L, specifying the temperature.

Conclusion

(3-Fluorophenyl)(4-methoxyphenyl)methanol is a moderately polar compound whose solubility is driven by its capacity for hydrogen bonding and dipole-dipole interactions. It is predicted to be highly soluble in polar protic solvents like alcohols, moderately soluble in polar aprotic solvents like acetone and THF, and poorly soluble in non-polar hydrocarbons. For any application in synthesis, purification, or formulation, these theoretical predictions must be confirmed by robust experimental data. The detailed shake-flask protocol provided in this guide offers a self-validating and reliable system for generating this critical data, empowering researchers to make informed decisions and accelerate their development programs.

References

  • Nguyen, B.D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • De Visscher, A., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

  • Hughes, C.E., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • Haghtalab, A., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Available at: [Link]

  • Chemistry For Everyone. (2023). How To Predict Solubility Of Organic Compounds?. YouTube. Available at: [Link]

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link]

  • Miele, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

  • Bahr, K. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

  • Jadhav, D.S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]

  • Bergström, C.A.S., et al. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorine in Pharmaceutical Chemistry: Enhancing Stability and Potency. PharmaChem. Available at: [Link]

  • Z.A., Z., & B., S. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Available at: [Link]

  • Kaneko, K. (2013). Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. Literature Seminar. Available at: [Link]

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Foundational

A Comprehensive Technical Guide on the Biological Activities of Scaffolds Based on (3-Fluorophenyl)(4-methoxyphenyl)methanol

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of specific pharmacophores can profoundly influence a molecule's biological profile. Fluorine and methoxy substituents are arc...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of specific pharmacophores can profoundly influence a molecule's biological profile. Fluorine and methoxy substituents are archetypal examples of such strategic modifications, valued for their ability to enhance metabolic stability, modulate electronic properties, and improve target binding affinity. This technical guide delves into the synthesis, biological activities, and therapeutic potential of derivatives built upon the (3-Fluorophenyl)(4-methoxyphenyl)methanol scaffold. This core structure serves as a versatile platform for developing novel agents with significant anticancer, antimicrobial, and antioxidant properties. We will explore the causal relationships between structural modifications and observed biological effects, provide detailed experimental protocols for assessing activity, and synthesize structure-activity relationship (SAR) insights to guide future drug discovery efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical space for therapeutic innovation.

The Pharmacophoric Significance of the Fluorophenyl and Methoxyphenyl Moieties

The combination of a fluorophenyl group and a methoxyphenyl group within a single molecular scaffold creates a unique electronic and steric environment that is highly advantageous in drug design.

  • The Role of the Fluorophenyl Group: The introduction of a fluorine atom, particularly at the meta-position of a phenyl ring, is a well-established strategy in medicinal chemistry. Fluorine's high electronegativity can modulate the pKa of nearby functional groups and create favorable electrostatic interactions with protein targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which often enhances the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This increased stability can lead to improved pharmacokinetic profiles, including longer half-life and better oral bioavailability.

  • The Role of the Methoxyphenyl Group: The methoxy group (-OCH₃) on the second phenyl ring acts as an electron-donating group through resonance, influencing the overall electron distribution of the molecule. The oxygen atom can also serve as a hydrogen bond acceptor, a critical interaction for anchoring a ligand within a protein's binding pocket. The presence of the methoxy group can enhance solubility and permeability, further contributing to a favorable drug-like profile.

The (3-Fluorophenyl)(4-methoxyphenyl)methanol core brings these two influential moieties together, creating a diarylmethanol scaffold that serves as a foundational structure for generating diverse libraries of bioactive compounds.

Synthetic Strategies and Derivative Generation

The synthesis of the core scaffold and its subsequent derivatization are key to exploring its therapeutic potential. The parent alcohol is typically synthesized via a Grignard reaction, a robust and well-understood method in organic chemistry.

General Synthesis of the Core Scaffold

A common route involves the reaction of a Grignard reagent derived from 4-bromoanisole (4-methoxyphenylmagnesium bromide) with 3-fluorobenzaldehyde. This nucleophilic addition to the carbonyl group, followed by an aqueous workup, yields the target (3-Fluorophenyl)(4-methoxyphenyl)methanol.

Workflow for Derivative Library Synthesis

The true value of this scaffold lies in its potential for derivatization. The hydroxyl group of the parent methanol is a key functional handle for introducing a wide variety of other chemical moieties, allowing for systematic exploration of the structure-activity relationship (SAR).

G cluster_start Starting Materials cluster_deriv Derivatization Strategies A 3-Fluorobenzaldehyde C Grignard Reaction A->C B 4-Bromoanisole + Mg B->C D (3-Fluorophenyl) (4-methoxyphenyl)methanol (Core Scaffold) C->D Aqueous Workup E Esterification D->E F Etherification D->F G Substitution (e.g., via Mitsunobu) D->G H Oxidation to Ketone D->H I Library of Bioactive Derivatives E->I F->I G->I H->I

Caption: General workflow for the synthesis of the core scaffold and subsequent generation of a derivative library.

Anticancer and Antitumor Activities

Derivatives incorporating the fluorophenyl and methoxyphenyl motifs have demonstrated significant potential as anticancer agents, particularly against aggressive cancers like glioblastoma.[1]

Mechanism of Action: PD-1/PD-L1 Inhibition

A key area of modern oncology is immune checkpoint inhibition. The PD-1/PD-L1 pathway is a critical mechanism that tumors exploit to evade the immune system. A series of novel benzylamine derivatives containing fluoromethyl-biphenyl and arylmethoxy moieties were designed as small-molecule inhibitors of the PD-1/PD-L1 interaction.[2] These compounds function by physically blocking the binding of PD-1 on T-cells to PD-L1 on tumor cells, thereby restoring the T-cell's ability to recognize and attack the cancer.[2]

G cluster_tumor Tumor Cell cluster_tcell T-Cell Tumor Tumor Cell Outcome2 T-Cell Activation (Tumor Cell Death) Tumor->Outcome2 PDL1 PD-L1 Outcome1 T-Cell Inactivation (Immune Evasion) PDL1->Outcome1 TCell T-Cell TCell->Tumor Attacks TCell->Outcome2 PD1 PD-1 PD1->PDL1 Binding PD1->Outcome1 Derivative Bioactive Derivative Derivative->PDL1 Derivative->PD1 Blocks Interaction

Caption: Mechanism of PD-1/PD-L1 checkpoint inhibition by a bioactive derivative, restoring T-cell activity against tumor cells.[2]

Cytotoxicity Data

The cytotoxic effects of these derivatives are often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying potency.

Compound ClassCell LineIC₅₀ (µM)Reference
Thiazole DerivativesHL-60 (Leukemia)7.5[3]
Thiazole DerivativesJurkat (Leukemia)8.9[3]
Triazole DerivativesU-87 (Glioblastoma)~19.6% viability reduction[1]
Benzylamine DerivativesPD-1/PD-L1 Binding Assay0.0031 (3.1 nM)[2]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., U-87 glioblastoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the MTT into purple formazan.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Antibacterial Activities

In addition to anticancer effects, derivatives containing fluorophenyl and methoxyphenyl groups have shown promising activity against a range of microbial pathogens, including multidrug-resistant strains.[4]

Spectrum of Activity

Studies on pyrazole derivatives have shown that compounds with these moieties can be potent against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (E. faecalis, E. faecium).[4] The combination of chloro and fluoro substitutions on the phenyl rings has been particularly effective.[4]

Antimicrobial Potency Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Pyrazole DerivativesS. aureus (MRSA)0.78 - 1.56[4]
Pyrazole DerivativesS. epidermidis1.56[4]
Pyrazole DerivativesE. faecium0.78[4]
Pyrazole DerivativesE. faecalis3.12[4]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.[5]

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The results can be confirmed by adding a viability indicator like resazurin or INT.[5]

G A Prepare Serial Dilutions of Compound in 96-well Plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (37°C, 18-24h) C->D E Read Results: Identify Lowest Concentration with No Growth (MIC) D->E

Caption: Standard experimental workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Other Notable Biological Activities

  • Antioxidant Activity: Certain derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown potent antioxidant activity, in some cases exceeding that of the well-known antioxidant ascorbic acid when tested using the DPPH radical scavenging method.[1] This activity is crucial for combating oxidative stress, which is implicated in numerous diseases.

  • Antiviral Activity: N-phenylbenzamide derivatives, which contain related structural motifs, have been investigated for their activity against the Hepatitis B virus (HBV).[6][7] One derivative, IMB-0523, showed potent activity against both wild-type and drug-resistant HBV strains, potentially by increasing intracellular levels of the antiviral protein APOBEC3G.[6]

Structure-Activity Relationship (SAR) Insights

Synthesizing the data from various studies allows for the formulation of key SAR insights that can guide the design of more potent and selective compounds:

  • Impact of Halogen Substitution: In anticancer studies, small electron-withdrawing groups like fluorine on the phenyl ring are often beneficial for activity.[1] In antibacterial pyrazole derivatives, di-halogen substitutions (e.g., dichloro, chlorofluoro) on the phenyl rings resulted in some of the most potent compounds against MRSA and other Gram-positive bacteria.[4]

  • Role of the Linker/Core Structure: The core heterocyclic system to which the fluorophenyl and methoxyphenyl groups are attached is critical. 1,2,4-triazole, pyrazole, and thiazole cores have all been successfully used to generate potent anticancer and antimicrobial agents.[1][3][4] These cores likely position the phenyl rings in an optimal orientation for target binding while also influencing the molecule's overall physicochemical properties.

  • Positional Isomerism: The relative positions of substituents are crucial. For example, in a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, the position of the nitro group (ortho, meta, or para) significantly altered the crystal packing and intermolecular hydrogen bonding, which can be extrapolated to differences in binding to a biological target.[8]

Conclusion and Future Directions

The (3-Fluorophenyl)(4-methoxyphenyl)methanol scaffold and its derivatives represent a highly promising area for therapeutic research. The consistent emergence of potent anticancer and antimicrobial activities from compounds containing these moieties underscores their value in drug design.

Future research should focus on:

  • Lead Optimization: Systematically modifying the most potent hits to improve their efficacy, selectivity, and pharmacokinetic profiles.

  • In Vivo Studies: Advancing promising candidates from in vitro assays to preclinical animal models to evaluate their efficacy and safety in a whole-organism context.[2]

  • Target Deconvolution: For compounds with novel activity, identifying the specific molecular targets and pathways through which they exert their biological effects.

  • Exploring New Therapeutic Areas: Given the diverse activities observed, screening optimized libraries against other targets, such as viral proteases, kinases, or inflammatory mediators, could yield new therapeutic leads.

By leveraging the foundational principles outlined in this guide, researchers can continue to unlock the full therapeutic potential of this versatile and powerful chemical scaffold.

References

  • Al-Blewi, F. F., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 27(19), 6543. Available at: [Link]

  • Kandhasamy, S., et al. (2018). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2576-2581. Available at: [Link]

  • Li, J., et al. (2024). Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors. European Journal of Medicinal Chemistry, 271, 116405. Available at: [Link]

  • Kim, K. J., et al. (2010). Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants. Journal of Life Science, 20(11), 1683-1688. Available at: [Link]

  • Lesyk, R., et al. (2021). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide. Farmatsevtychnyi Zhurnal, (3), 65-72. Available at: [Link]

  • Carlomagno, F., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Available at: [Link]

  • Patel, H., et al. (2014). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. International Letters of Chemistry, Physics and Astronomy, 30, 99-110. Available at: [Link]

  • Butcher, R. J., et al. (2013). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. International Journal of Molecular Sciences, 14(3), 6088-6101. Available at: [Link]

  • Cui, A. L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3723-3729. Available at: [Link]

  • Patel, K., et al. (2015). Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 - methylimidazo [1, 2-a] pyridin-3-yl]-6"- aryl nicotinonitrile. Journal of Chemical and Pharmaceutical Research, 7(4), 1188-1193. Available at: [Link]

  • Cui, A. L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. ResearchGate. Available at: [Link]

  • Fankam, A. G., et al. (2017). Antibacterial and Antibiotic-Modifying Activity of Methanol Extracts from Six Cameroonian Food Plants against Multidrug-Resistant Enteric Bacteria. Evidence-Based Complementary and Alternative Medicine, 2017, 4293293. Available at: [Link]

  • Thapa, S., & Bolliger, J. L. (2021). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Molbank, 2021(1), M1200. Available at: [Link]

  • Hranjec, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2135. Available at: [Link]

  • Tsimplouli, C., et al. (2024). Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. Biomolecular Concepts, 15(1), 1-11. Available at: [Link]

  • Pérez-Jaramillo, F., et al. (2021). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank, 2021(2), M1223. Available at: [Link]

  • Yamamoto, M., et al. (2025). The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling. Chemico-Biological Interactions, 406, 111345. Available at: [Link]

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Exploratory

A Technical Guide to the Therapeutic Potential of (3-Fluorophenyl)(4-methoxyphenyl)methanol: A Scaffold for Novel Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals Abstract (3-Fluorophenyl)(4-methoxyphenyl)methanol represents a compelling, yet underexplored, chemical entity at the intersection of several key m...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluorophenyl)(4-methoxyphenyl)methanol represents a compelling, yet underexplored, chemical entity at the intersection of several key motifs in medicinal chemistry. This technical guide synthesizes current knowledge on the strategic incorporation of fluorine and diarylmethanol scaffolds in drug design to build a forward-looking exploration of this compound's therapeutic potential. While direct biological data on (3-Fluorophenyl)(4-methoxyphenyl)methanol is not extensively documented in publicly available literature, this paper serves as a roadmap for its investigation. We will delve into the rationale for its consideration as a drug discovery starting point, propose potential therapeutic applications based on the activities of structurally related molecules, and provide a comprehensive, hypothetical research and development workflow. This guide is intended to equip researchers with the foundational knowledge and experimental direction needed to unlock the potential of this and similar molecules.

Introduction: The Rationale for Investigation

The quest for novel therapeutic agents is a cornerstone of modern medicine. A key strategy in this endeavor is the exploration of chemical scaffolds that offer a blend of favorable pharmacological properties and synthetic accessibility. (3-Fluorophenyl)(4-methoxyphenyl)methanol emerges as a molecule of interest due to the convergence of three critical structural features: a diarylmethanol core, a fluorine substituent, and a methoxy group.

  • The Diarylmethanol Scaffold: Molecules bearing the diaryl core are prevalent in a wide range of biologically active compounds, including those with antitumor and anti-inflammatory properties.[1] This structural framework provides a three-dimensional arrangement that can facilitate precise interactions with biological targets.

  • The Role of Fluorine in Medicinal Chemistry: The strategic incorporation of fluorine into drug candidates has become a pivotal tool in modern drug discovery.[2] Fluorine's high electronegativity and small size can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins.[3][4] The presence of a fluorine atom can also alter the acidity of nearby protons and influence the overall electronic properties of the molecule, potentially leading to improved pharmacological activity.

  • The Influence of the Methoxy Group: The methoxy substituent is another common feature in many pharmaceuticals. It can act as a hydrogen bond acceptor and influence the molecule's solubility and metabolic profile. Its presence on one of the phenyl rings of the diarylmethanol core introduces an element of electronic asymmetry that can be crucial for selective target binding.

This guide will, therefore, not report on established applications, but rather provide a scientifically grounded framework for the systematic investigation of (3-Fluorophenyl)(4-methoxyphenyl)methanol as a potential lead compound for therapeutic development.

Physicochemical Properties and Synthesis

A foundational step in the evaluation of any potential drug candidate is the understanding of its physical and chemical characteristics, alongside a viable synthetic route.

Compound Profile
PropertyValueSource
IUPAC Name (3-Fluorophenyl)(4-methoxyphenyl)methanolChemicalBook[5]
CAS Number 38158-78-0ChemicalBook[5]
Molecular Formula C₁₄H₁₃FO₂-
Molecular Weight 232.25 g/mol -
Appearance Solid (predicted)-
Proposed Synthetic Pathway

While specific synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol is not detailed in readily available literature, a plausible and efficient method involves the Grignard reaction. This well-established organometallic reaction is a cornerstone of carbon-carbon bond formation.

Reaction Scheme:

  • Grignard Reagent Formation: 3-Bromofluorobenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., tetrahydrofuran, THF) to form 3-fluorophenylmagnesium bromide.

  • Nucleophilic Addition: The freshly prepared Grignard reagent is then added to a solution of 4-methoxybenzaldehyde in anhydrous THF at a reduced temperature (e.g., 0°C) to control the reaction's exothermicity.

  • Aqueous Workup: The reaction is quenched with a weak acid, such as a saturated aqueous solution of ammonium chloride, to protonate the intermediate alkoxide and yield the final product, (3-Fluorophenyl)(4-methoxyphenyl)methanol.

A similar synthetic approach has been documented for related diarylmethanol compounds.[6]

Experimental Protocol: Synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol

  • Apparatus: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Preparation:

    • To a round-bottom flask containing magnesium turnings (1.2 eq), add a solution of 3-bromofluorobenzene (1.0 eq) in anhydrous THF.

    • Initiate the reaction with gentle heating or the addition of a small iodine crystal if necessary.

    • Once initiated, maintain a gentle reflux until the magnesium is consumed.

  • Addition of Aldehyde:

    • Cool the Grignard reagent to 0°C in an ice bath.

    • Slowly add a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 5°C.

    • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature for an additional 2 hours.

  • Quenching and Extraction:

    • Cool the reaction mixture back to 0°C and slowly add saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (3-Fluorophenyl)(4-methoxyphenyl)methanol.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Hypothesized Therapeutic Applications and Targets

Based on the biological activities of structurally analogous compounds, we can hypothesize several promising avenues for the therapeutic application of (3-Fluorophenyl)(4-methoxyphenyl)methanol.

Oncology

The diaryl scaffold is present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines.[7][8] For instance, certain diaryl pyridine and pyrimidine derivatives have shown potent cytotoxic activity, with some compounds being more effective than the natural mitosis inhibitor combretastatin A4.[7]

  • Potential Mechanisms of Action:

    • Tubulin Polymerization Inhibition: Many diaryl compounds exert their anticancer effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]

    • Kinase Inhibition: The diarylmethane motif is a feature in kinase inhibitors like entrectinib, suggesting that (3-Fluorophenyl)(4-methoxyphenyl)methanol could potentially target specific kinases involved in cancer cell proliferation and survival.[9]

    • Induction of Apoptosis: Disruption of key cellular processes by small molecules can trigger programmed cell death in cancer cells.

Anti-inflammatory and Antioxidant Activity

The chemical structure of (3-Fluorophenyl)(4-methoxyphenyl)methanol suggests potential for anti-inflammatory and antioxidant effects. Related compounds are often investigated for these properties.[10]

  • Potential Mechanisms of Action:

    • Enzyme Inhibition: The compound could potentially inhibit pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).

    • Modulation of Inflammatory Signaling Pathways: It may interfere with signaling cascades like NF-κB or MAPK, which are central to the inflammatory response.

    • Radical Scavenging: The phenolic-like structure could contribute to antioxidant activity by scavenging reactive oxygen species (ROS).

Antiviral Properties

Derivatives of N-phenylbenzamide, which share some structural similarities, have demonstrated broad-spectrum antiviral effects.[11] This suggests that diaryl compounds could serve as a scaffold for the development of novel antiviral agents.

  • Potential Mechanisms of Action:

    • Inhibition of Viral Entry or Replication: The compound might interfere with viral proteins essential for host cell entry or replication, such as integrase or reverse transcriptase.[12]

    • Modulation of Host Factors: Some antiviral compounds work by modulating host cell proteins that the virus relies on for its life cycle.

Proposed Research and Development Workflow

To systematically evaluate the therapeutic potential of (3-Fluorophenyl)(4-methoxyphenyl)methanol, a multi-stage research plan is proposed.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Hit Validation & Mechanism of Action cluster_2 Phase 3: Lead Optimization In Silico Screening In Silico Screening Target Prediction Target Prediction In Silico Screening->Target Prediction Identify potential targets ADMET Prediction ADMET Prediction In Silico Screening->ADMET Prediction Predict drug-like properties High-Throughput Screening High-Throughput Screening Cytotoxicity Assays Cytotoxicity Assays High-Throughput Screening->Cytotoxicity Assays e.g., NCI-60 panel Enzyme Inhibition Assays Enzyme Inhibition Assays High-Throughput Screening->Enzyme Inhibition Assays e.g., COX, Kinases Antioxidant Assays Antioxidant Assays High-Throughput Screening->Antioxidant Assays e.g., DPPH, ABTS Dose-Response Studies Dose-Response Studies High-Throughput Screening->Dose-Response Studies Active Hits Cell Cycle Analysis Cell Cycle Analysis Dose-Response Studies->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Dose-Response Studies->Apoptosis Assays Kinetic Studies Kinetic Studies Dose-Response Studies->Kinetic Studies For enzyme inhibitors SAR Studies SAR Studies Dose-Response Studies->SAR Studies Confirmed Hits Western Blotting Western Blotting Apoptosis Assays->Western Blotting Probe protein expression Analogue Synthesis Analogue Synthesis SAR Studies->Analogue Synthesis Improve potency/selectivity In Vivo Testing In Vivo Testing Analogue Synthesis->In Vivo Testing Evaluate efficacy & safety Animal Models Animal Models In Vivo Testing->Animal Models

Proposed R&D Workflow for (3-Fluorophenyl)(4-methoxyphenyl)methanol.
Phase 1: In Silico and In Vitro Screening
  • In Silico Screening:

    • Target Prediction: Employ molecular docking and pharmacophore modeling against known protein targets associated with cancer, inflammation, and viral replication.

    • ADMET Prediction: Use computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to assess the compound's drug-likeness.

  • High-Throughput In Vitro Screening:

    • Cytotoxicity Assays: Screen the compound against a panel of human cancer cell lines (e.g., NCI-60) to identify potential anticancer activity. The MTT or SRB assay would be appropriate for initial screening.

    • Enzyme Inhibition Assays: Evaluate the inhibitory activity against key enzymes such as COX-1, COX-2, various kinases, and viral enzymes like HIV-1 integrase.

    • Antioxidant Assays: Determine the radical scavenging activity using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Phase 2: Hit Validation and Mechanism of Action (MoA) Studies

If promising activity ("hits") is identified in Phase 1, the next step is to validate these findings and elucidate the underlying mechanism.

  • Dose-Response Studies: Determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values for the most promising activities.

  • MoA Studies for Anticancer Hits:

    • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).

    • Apoptosis Assays: Employ techniques like Annexin V/Propidium Iodide staining to confirm if cell death occurs via apoptosis.

    • Western Blotting: Probe for changes in the expression levels of key proteins involved in cell cycle regulation and apoptosis (e.g., cyclins, caspases, Bcl-2 family proteins).

  • MoA Studies for Enzyme Inhibition Hits:

    • Kinetic Studies: Perform enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Phase 3: Lead Optimization

Based on the MoA and initial structure-activity relationship (SAR) data, a lead optimization program can be initiated.

  • Analogue Synthesis: Synthesize a focused library of analogues by modifying the substitution patterns on both phenyl rings. For example, the position of the fluorine and methoxy groups can be altered, or they can be replaced with other functional groups to improve potency, selectivity, and ADMET properties.

  • In Vivo Testing: Promising lead compounds with favorable in vitro profiles should be advanced to in vivo testing in appropriate animal models of disease (e.g., tumor xenograft models for cancer).

Conclusion

(3-Fluorophenyl)(4-methoxyphenyl)methanol stands as a promising, yet uncharacterized, starting point for drug discovery. Its structure combines the biologically relevant diarylmethanol core with the pharmacologically advantageous properties imparted by fluorine and methoxy substituents. While direct evidence of its therapeutic applications is currently lacking, a strong scientific rationale exists for its investigation. The proposed research and development workflow provides a clear, logical, and technically sound path for exploring its potential as an anticancer, anti-inflammatory, or antiviral agent. The insights gained from such a program would not only elucidate the therapeutic value of this specific molecule but also contribute to the broader understanding of how these key chemical motifs can be leveraged in the design of next-generation therapeutics.

References

  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC - NIH. (n.d.).
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC - NIH. (2024).
  • (3-fluoro-4-methoxyphenyl)methanol 95% | CAS: 96047-32-4 | AChemBlock. (n.d.).
  • (4-Amino-3-methoxyphenyl)methanol - MySkinRecipes. (n.d.).
  • (PDF) Design, Synthesis and Screening of 4, 6-Diaryl Pyridine and Pyrimidine Derivatives As Potential Cytotoxic Molecules - ResearchGate. (2025).
  • 4-Methoxybenzyl alcohol (P-Methoxy-benzyl alcoho) | Biochemical Assay Reagent | MedChemExpress. (n.d.).
  • Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol - PrepChem.com. (n.d.).
  • A Comparative Guide to the Biological Activity of 3,4-dihydro-2H-pyran-2-methanol Derivatives - Benchchem. (n.d.).
  • 96047-32-4|(3-Fluoro-4-methoxyphenyl)methanol|BLD Pharm. (n.d.).
  • (3-Fluorophenyl)(4-Methoxyphenyl)Methanol | 38158-78-0 - ChemicalBook. (2025).
  • Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC. (n.d.).
  • FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed. (2025).
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.).
  • Design, Synthesis, Docking Studies and Biological Activities Novel 2,3- Diaryl-4-Quinazolinone Derivatives as Anti-HIV-1 Agents - PubMed. (n.d.).
  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PubMed. (2020).

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Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol via Grignard Reaction

Document ID: AN-GR-2026-01 Abstract: This document provides a comprehensive guide for the synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol, a valuable diarylmethanol intermediate in pharmaceutical research. The pro...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-GR-2026-01

Abstract: This document provides a comprehensive guide for the synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol, a valuable diarylmethanol intermediate in pharmaceutical research. The protocol details the formation of a 3-fluorophenylmagnesium bromide Grignard reagent and its subsequent nucleophilic addition to 4-methoxybenzaldehyde. Emphasis is placed on the critical experimental parameters, safety protocols, and mechanistic rationale to ensure a successful and reproducible synthesis.

Introduction & Scientific Context

The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most powerful and versatile methods for forming carbon-carbon bonds.[1][2] This organometallic reaction involves the reaction of an alkyl or aryl halide with magnesium metal to form a highly nucleophilic "Grignard reagent".[1][3][4][5] These reagents are potent nucleophiles and strong bases, capable of attacking a wide range of electrophiles, most notably the carbonyl carbon of aldehydes and ketones to produce secondary and tertiary alcohols, respectively.[1][6][7]

The target molecule, (3-Fluorophenyl)(4-methoxyphenyl)methanol, incorporates two key pharmacophores: a fluorinated phenyl ring and a methoxy-substituted phenyl ring. The presence of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in drug design.[8] This application note provides a detailed, field-proven protocol for its synthesis, aimed at researchers in organic synthesis and medicinal chemistry.

Mechanistic Rationale

The synthesis is a two-step process executed in a "one-pot" fashion.

Step 1: Formation of the Grignard Reagent

3-Bromofluorobenzene reacts with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether (Et₂O), to form 3-fluorophenylmagnesium bromide.[4][9] The magnesium atom inserts into the carbon-bromine bond in a redox reaction, inverting the polarity of the carbon atom from electrophilic to strongly nucleophilic.[1] Ethereal solvents are crucial as they coordinate to the magnesium center, stabilizing the Grignard reagent.[3]

Step 2: Nucleophilic Addition to Aldehyde

The nucleophilic carbon of the 3-fluorophenylmagnesium bromide attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This addition proceeds through a six-membered ring transition state, forming a magnesium alkoxide intermediate.[3]

Step 3: Acidic Workup

The reaction is quenched by the addition of a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl), which protonates the alkoxide to yield the final diarylmethanol product.[6][7]

Grignard_Mechanism reagent1 3-Bromofluorobenzene (Ar-Br) grignard 3-Fluorophenylmagnesium Bromide (Ar-MgBr) (Nucleophile) reagent1->grignard + Mg⁰ mg Mg⁰ mg->grignard intermediate Magnesium Alkoxide Intermediate grignard->intermediate + Aldehyde aldehyde 4-Methoxybenzaldehyde (Ar'-CHO) (Electrophile) aldehyde->intermediate product (3-Fluorophenyl)(4-methoxyphenyl)methanol intermediate->product + H₃O⁺ acid H₃O⁺ (Workup) acid->product solvent Anhydrous Ether (e.g., THF) solvent->grignard stabilizes

Caption: Reaction mechanism for the Grignard synthesis of the target diarylmethanol.

Safety & Handling Precautions

HAZARD ANALYSIS: Grignard reagents are highly reactive, pyrophoric, and react violently with protic solvents, particularly water.[10][11] The reaction is also exothermic.[12][13]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or heavy-duty nitrile).[14]

  • Inert Atmosphere: The entire reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.[10]

  • Anhydrous Conditions: All glassware must be scrupulously dried (e.g., oven-dried at >100°C overnight or flame-dried under vacuum) and all solvents and reagents must be anhydrous.[3][9][15]

  • Exotherm Control: The formation of the Grignard reagent and its subsequent reaction are exothermic.[12] Maintain an ice-water bath nearby to control the reaction temperature, especially during reagent addition.

  • Workup: Quenching the reaction with aqueous acid is highly exothermic. Perform this step slowly and with efficient cooling.

Experimental Protocol

This protocol is designed for a 20 mmol scale synthesis. Adjust quantities accordingly for different scales.

Reagents & Materials
Reagent/MaterialFormulaMW ( g/mol )QuantityMoles (mmol)Notes
Magnesium TurningsMg24.310.53 g221.1 eq.
IodineI₂253.811 crystal-Initiator
3-BromofluorobenzeneC₆H₄BrF175.002.7 mL (3.50 g)201.0 eq.
4-MethoxybenzaldehydeC₈H₈O₂136.152.4 mL (2.72 g)201.0 eq.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~80 mL-Solvent
Saturated NH₄Cl (aq)NH₄Cl53.49~50 mL-Quenching
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~100 mL-Extraction
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying Agent
Step-by-Step Procedure

I. Grignard Reagent Formation

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.[9][14]

  • Magnesium Activation: Place the magnesium turnings (0.53 g) into the cooled flask. Add a single small crystal of iodine. The iodine serves to etch the magnesium surface, removing the passivating oxide layer, and also acts as an indicator for reaction initiation.[1][16][17]

  • Initial Reagent Addition: Add 20 mL of anhydrous THF to the flask. In a separate, dry, graduated cylinder, prepare a solution of 3-bromofluorobenzene (2.7 mL) in 20 mL of anhydrous THF. Using a dry syringe, add approximately 2-3 mL of this solution to the magnesium suspension.[9]

  • Initiation: The reaction mixture may need gentle warming (e.g., with a heat gun) or crushing of the magnesium with a dry glass rod to initiate.[9][12] Successful initiation is marked by the disappearance of the brown iodine color, the solution turning cloudy and grey, and spontaneous, gentle refluxing of the solvent.[16][17]

  • Grignard Formation: Once the reaction has started, add the remaining 3-bromofluorobenzene solution dropwise via syringe at a rate that maintains a steady but controlled reflux.[9][16] Adding the halide too quickly can lead to an undesirable side reaction, the formation of 3,3'-difluorobiphenyl.[2][9]

  • Completion: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes, occasionally warming if necessary, to ensure all the magnesium has reacted. The final solution should appear as a grey to brownish, cloudy suspension.

II. Reaction with Aldehyde

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.

  • Aldehyde Addition: Prepare a solution of 4-methoxybenzaldehyde (2.4 mL) in 20 mL of anhydrous THF. Add this solution dropwise to the cold, stirring Grignard reagent. This addition is exothermic; maintain the temperature below 10°C.[17]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

III. Work-up and Purification

  • Quenching: Cool the reaction flask back to 0°C in an ice-water bath. Very slowly and cautiously, add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.[16] This will form a white precipitate of magnesium salts.

  • Extraction: Transfer the entire mixture to a separatory funnel. Add 50 mL of diethyl ether and shake well. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Washing & Drying: Combine all the organic extracts. Wash with 50 mL of brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[3]

  • Solvent Removal: Decant or filter the dried solution and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a pale yellow oil or solid.

  • Purification: The primary impurity is often the biphenyl coupling product.[3] Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.[7][18]

Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Nucleophilic Addition cluster_workup Work-up & Purification p1 Dry Glassware (Flame or Oven) p2 Establish Inert Atmosphere (N₂/Ar) p1->p2 g1 Add Mg Turnings & Iodine Crystal p2->g1 g2 Add Anhydrous THF g1->g2 g3 Add small aliquot of 3-Bromofluorobenzene g2->g3 g4 Initiate Reaction (Warm/Crush if needed) g3->g4 g5 Dropwise addition of remaining halide g4->g5 g6 Stir 30-60 min g5->g6 r1 Cool Grignard to 0°C g6->r1 r2 Dropwise addition of 4-Methoxybenzaldehyde in THF r1->r2 r3 Stir at RT for 1-2h r2->r3 w1 Cool to 0°C & Quench (sat. aq. NH₄Cl) r3->w1 w2 Extract with Et₂O w1->w2 w3 Wash with Brine w2->w3 w4 Dry (Na₂SO₄) w3->w4 w5 Concentrate in vacuo w4->w5 w6 Purify (Recrystallization or Chromatography) w5->w6

Caption: Step-by-step experimental workflow for the synthesis.

Characterization

The identity and purity of the final product, (3-Fluorophenyl)(4-methoxyphenyl)methanol, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify the characteristic broad O-H stretch of the alcohol functional group (~3200-3600 cm⁻¹).[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range indicates high purity of a solid product.

Troubleshooting & Field Insights

IssuePotential CauseRecommended Solution
Reaction fails to initiate Wet glassware/solvent; passivated magnesium surface.Re-dry all glassware rigorously. Use freshly opened anhydrous solvent. Add a few drops of 1,2-dibromoethane as an activator.[19] Gently crush the magnesium with a dry stirring rod.[9]
Low Yield Incomplete Grignard formation; premature quenching of the reagent.Ensure all magnesium has reacted before adding the aldehyde. Check solvent and reagents for water contamination.
Significant biphenyl byproduct Grignard reagent reacting with unreacted aryl halide.Ensure slow, dropwise addition of the 3-bromofluorobenzene solution to maintain its low concentration in the flask.[2][9]
Oily product that won't crystallize Presence of impurities (e.g., solvent, biphenyl).Purify via flash column chromatography. Ensure all solvent is removed under high vacuum.

References

  • Chemistry LibreTexts. (2024, March 16). The Grignard Reaction (Experiment). Retrieved from [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Meyers, A. I., et al. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses, 54, 42. [Link]

  • Zhang, T. (2015). The grignard synthesis of triphenylmethanol. Organic Chemistry: An Indian Journal, 11(8), 288-292. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

  • Lohse-Hiller, S., et al. (2005). Process for preparing 5-substituted -1-(4-fluorophenyl) -1,3-dihydroisobenzofurans. Google Patents.
  • American Chemical Society. (n.d.). Grignard Reaction. ACS Publications. Retrieved from [Link]

  • Dehmel, F., et al. (2000). The Grignard Reagents. Organometallics. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

  • Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Retrieved from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

  • Knochel, P. (2010, April 7). LiCl-Mediated Direct Insertion of Magnesium Into Aryl, Heteroaryl and Benzylic Halides. Elektronische Hochschulschriften der LMU München. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). Magnesium-Halogen Exchange. Retrieved from [Link]

  • Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]

  • Chemdad Co. (n.d.). 3-FLUOROPHENYLMAGNESIUM BROMIDE. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

  • UW-Madison Chemistry. (n.d.). Experiment 13: Grignard Reaction. Retrieved from [Link]

  • Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Safety aspects of the process control of Grignard reactions. Retrieved from [Link]

  • Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

Sources

Application

Application Note: High-Purity Isolation of (3-Fluorophenyl)(4-methoxyphenyl)methanol using Flash Column Chromatography

Abstract This application note provides a comprehensive, step-by-step protocol for the purification of (3-Fluorophenyl)(4-methoxyphenyl)methanol, a key intermediate in pharmaceutical and materials science research. The p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of (3-Fluorophenyl)(4-methoxyphenyl)methanol, a key intermediate in pharmaceutical and materials science research. The primary purification technique described is normal-phase flash column chromatography. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the principles behind the methodology, from initial method development using Thin-Layer Chromatography (TLC) to the final isolation of the high-purity product. The protocol emphasizes safety, efficiency, and reproducibility, and includes a troubleshooting guide to address common separation challenges.

Principle of Separation

The purification of (3-Fluorophenyl)(4-methoxyphenyl)methanol from a crude reaction mixture relies on the principles of normal-phase adsorption chromatography.[1] In this technique, a polar stationary phase, typically silica gel, is used in conjunction with a less polar mobile phase (eluent).[1][2][3]

The separation mechanism is based on the differential adsorption and desorption of the components in the mixture.

  • (3-Fluorophenyl)(4-methoxyphenyl)methanol , the target compound, possesses moderate polarity due to its hydroxyl (-OH) group.

  • Less polar impurities , such as unreacted starting materials (e.g., aryl halides) or non-polar byproducts, will have a weaker affinity for the polar silica gel and will be carried through the column more quickly by the non-polar mobile phase.[2]

  • More polar impurities will adsorb more strongly to the silica gel and will require a more polar mobile phase to elute from the column.[2]

By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), a highly efficient separation can be achieved, yielding the target compound in high purity.[4]

Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)

Before committing a crude sample to a large-scale column, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[5] TLC is a rapid, small-scale version of column chromatography that helps predict the separation behavior.[1] The goal is to find a solvent mixture in which the target compound has a Retention Factor (Rf) of approximately 0.25-0.35 . This Rf range typically ensures good separation from impurities and a reasonable elution time from the column.

2.1. Understanding the Retention Factor (Rf)

The Rf value is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[6][7][8]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

A lower Rf value indicates a more polar compound that interacts strongly with the polar silica plate, while a higher Rf value indicates a less polar compound.[6][9]

2.2. Protocol for TLC Method Development

  • Prepare TLC Chamber: Add a small amount of a test solvent system (e.g., 20% Ethyl Acetate in Hexane) to a developing chamber, ensuring the solvent level is below the origin line of the TLC plate. Place a piece of filter paper inside to saturate the chamber atmosphere.[9]

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, carefully spot the solution onto the pencil-drawn origin line of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate into the saturated chamber and close the lid. Allow the solvent to ascend the plate via capillary action.[9]

  • Visualize: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the separated spots using a UV lamp (254 nm) and/or by staining (e.g., in an iodine chamber).

  • Analyze and Optimize: Calculate the Rf value for the spot corresponding to the product.

    • If the Rf is too low (<0.2), the solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., move from 20% to 30% Ethyl Acetate).

    • If the Rf is too high (>0.5), the solvent system is too polar. Decrease the proportion of the polar solvent (e.g., move from 20% to 10% Ethyl Acetate).

    • The most common and effective solvent systems for compounds of moderate polarity are mixtures of Hexane and Ethyl Acetate or Dichloromethane and Methanol.[4][10][11]

Materials and Equipment

Reagents & Consumables Equipment
Crude (3-Fluorophenyl)(4-methoxyphenyl)methanolAutomated Flash Chromatography System (or Glass Column)
Silica Gel (for flash chromatography, 40-63 µm)Pre-packed Silica Cartridges (for automated systems)
Hexane (HPLC Grade)Fraction Collector
Ethyl Acetate (HPLC Grade)Rotary Evaporator
Dichloromethane (ACS Grade, for sample prep)TLC Plates (Silica gel 60 F254)
Celite® 545 (for dry loading)TLC Developing Chambers
Glass wool or cottonUV Lamp (254/366 nm)
Sand (acid-washed)Glassware (flasks, beakers, funnels)
Compressed Air or Nitrogen (for manual columns)Capillary tubes for TLC spotting

Step-by-Step Purification Protocol

This protocol assumes the use of an automated flash chromatography system but can be adapted for a traditional glass column setup.[12]

4.1. Sample Preparation (Dry Loading Recommended)

Dry loading is superior for samples that may have poor solubility in the initial, non-polar eluent, preventing precipitation at the top of the column.

  • Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a suitable solvent like dichloromethane.

  • Add an inert adsorbent, such as Celite® or silica gel (approx. 2-3 times the mass of the crude product), to the solution.[13]

  • Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained.

4.2. Column Setup and Elution

  • Column Selection: Choose a pre-packed silica cartridge size appropriate for the mass of the crude sample (a loading capacity of 1-10% of the silica weight is a good guideline).

  • System Equilibration: Prime and equilibrate the column with the initial, non-polar solvent (e.g., 100% Hexane) for at least 2-3 column volumes (CV).

  • Sample Loading: Load the prepared dry-loaded sample onto the system.

  • Elution Program: Set up a gradient elution profile. A typical gradient for separating a moderately polar compound like the target alcohol from non-polar impurities would be:

Step Solvent A (Hexane) Solvent B (Ethyl Acetate) Gradient Duration (CV) Purpose
1100%0%2Wash out very non-polar impurities.
2100% -> 80%0% -> 20%10Gradually elute the target compound.
380%20%5Ensure complete elution of the product.
480% -> 0%20% -> 100%3Wash out highly polar impurities.
  • Fraction Collection: Set the fraction collector to collect fractions based on the UV chromatogram signal (typically at 254 nm). Collect fractions throughout the gradient.

Workflow Diagram

Purification_Workflow cluster_prep Preparation & Method Development cluster_chrom Flash Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Find Rf ≈ 0.3) Crude 2. Crude Sample Dissolve 3. Dissolve in DCM Crude->Dissolve Adsorb 4. Add Silica/Celite Dissolve->Adsorb Rotovap 5. Rotovap to Dry Powder Adsorb->Rotovap Load 7. Load Dry Sample Rotovap->Load Column 6. Equilibrate Column (100% Hexane) Column->Load Elute 8. Run Gradient Elution (Hexane -> EtOAc) Load->Elute Collect 9. Collect Fractions (UV) Elute->Collect TLC_Fractions 10. TLC Analysis of Fractions Collect->TLC_Fractions Pool 11. Pool Pure Fractions TLC_Fractions->Pool Concentrate 12. Concentrate (Rotovap) Pool->Concentrate Pure_Product 13. Pure Product Concentrate->Pure_Product

Sources

Method

Analytical methods for (3-Fluorophenyl)(4-methoxyphenyl)methanol characterization

Application Note & Protocol Guide Topic: Analytical Methods for the Comprehensive Characterization of (3-Fluorophenyl)(4-methoxyphenyl)methanol Audience: Researchers, scientists, and drug development professionals. Intro...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Analytical Methods for the Comprehensive Characterization of (3-Fluorophenyl)(4-methoxyphenyl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Novel Synthetic Intermediates

(3-Fluorophenyl)(4-methoxyphenyl)methanol is a diarylmethanol derivative with structural motifs common in pharmacologically active molecules. As a potential synthetic intermediate or an active pharmaceutical ingredient (API) candidate, its unambiguous identification, purity assessment, and solid-state characterization are paramount. A failure to comprehensively characterize such a compound can lead to unreliable downstream data, compromised synthesis yields, and significant regulatory hurdles.

This guide, designed for the analytical scientist, moves beyond a simple listing of techniques. It provides a holistic analytical strategy, detailing not only the "how" but the "why" behind each methodological choice. The protocols herein are designed to build a self-validating analytical package, ensuring that the data generated is robust, reliable, and fit for purpose in a regulated drug development environment. The validation of analytical methods is a cornerstone of Good Manufacturing Practice (GMP), providing documented evidence that a procedure is suitable for its intended use.[1][2]

The following sections detail an integrated workflow employing a suite of orthogonal analytical techniques to establish the identity, purity, and key physicochemical properties of (3-Fluorophenyl)(4-methoxyphenyl)methanol.

The Analytical Characterization Workflow

A multi-technique approach is essential for a complete and unambiguous characterization. Each technique provides a unique piece of the puzzle, and their combined data constitutes a comprehensive analytical profile.

Analytical_Workflow cluster_Identity Structural Identity & Confirmation cluster_Purity Purity & Quantitative Analysis cluster_Physicochemical Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (HRMS) FTIR FTIR Spectroscopy HPLC HPLC-UV (Purity, Assay) Validation Method Validation (ICH Guidelines) HPLC->Validation Requires DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) XRC X-ray Crystallography (If Crystalline) Compound Synthesized Compound: (3-Fluorophenyl)(4-methoxyphenyl)methanol Compound->NMR Primary Structure Compound->MS Molecular Weight Compound->FTIR Functional Groups Compound->HPLC Impurity Profile Compound->DSC Thermal Transitions Compound->TGA Thermal Stability Compound->XRC 3D Structure

Caption: Integrated workflow for the characterization of (3-Fluorophenyl)(4-methoxyphenyl)methanol.

Part I: Structural Elucidation and Confirmation

The first objective is to unequivocally confirm the chemical structure. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Causality Behind the Experiment: ¹H NMR confirms the number and connectivity of protons. ¹³C NMR provides insight into the carbon backbone. Crucially, ¹⁹F NMR offers a highly sensitive and specific signal for the fluorine-containing ring, while also introducing predictable coupling patterns (J-coupling) into the ¹H and ¹³C spectra, which serves as a powerful confirmation of the fluoro-substituent's position.[3]

Predicted Spectral Data:

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity & Key CouplingsAssignment
¹H NMR ~7.3-7.0MultipletsAromatic protons on fluoro-phenyl ring
~7.25DoubletAromatic protons ortho to CH(OH) on methoxy-phenyl ring
~6.90DoubletAromatic protons ortho to OCH₃ on methoxy-phenyl ring
~5.75Singlet (or Doublet due to OH)Benzylic CH(OH)
~3.80SingletMethoxy (OCH₃) protons
VariableBroad SingletHydroxyl (OH) proton
¹³C NMR ~160 (d, J≈245 Hz)Doublet (¹JCF)C-F carbon
~159SingletC-OCH₃ carbon
~140-145 (d, J≈7 Hz)Doublet (³JCF)Quaternary carbon ipso to CH(OH) on fluoro-phenyl ring
~135SingletQuaternary carbon ipso to CH(OH) on methoxy-phenyl ring
~110-130Multiple doublets and singletsAromatic CH carbons
~75SingletBenzylic C(OH) carbon
~55SingletMethoxy (OCH₃) carbon
¹⁹F NMR ~ -110 to -120MultipletSingle fluorine on the aromatic ring

Protocol 1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Selection: Add ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Rationale: CDCl₃ is a standard choice for many organic molecules. DMSO-d₆ is preferable if hydrogen bonding of the OH proton is of interest, as it slows the exchange rate, often resolving the OH proton as a distinct multiplet.

  • Homogenization: Cap the tube and gently invert several times or sonicate briefly to ensure complete dissolution.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse program (e.g., 'zg30').

    • Acquire a ¹³C{¹H} NMR spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').

    • Acquire a ¹⁹F NMR spectrum. This typically does not require proton decoupling.

  • Data Processing: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra (e.g., to residual solvent peak or TMS).

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the elemental composition by measuring the mass-to-charge ratio (m/z) with very high accuracy.

Causality Behind the Experiment: While low-resolution MS can confirm the nominal molecular weight, HRMS provides the exact mass, allowing for the unambiguous determination of the molecular formula. This is critical to distinguish the target compound from potential isomers or impurities with the same nominal mass. The fragmentation pattern also provides corroborating structural evidence.

Expected Data:

  • Molecular Formula: C₁₄H₁₃FO₂

  • Exact Mass: 232.0899

  • Expected [M+H]⁺ (ESI): 233.0977

  • Expected [M+Na]⁺ (ESI): 255.0796

  • Key Fragments: Loss of H₂O (m/z 215), loss of the methoxy-phenyl moiety, and loss of the fluoro-phenyl moiety.

Protocol 2: HRMS Analysis via Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Calibrate the instrument using a known standard immediately prior to the run to ensure mass accuracy.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system at a flow rate of 5-10 µL/min.

  • Ionization: Operate the ESI source in positive ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis: Determine the exact mass of the most abundant molecular ion and use the instrument's software to calculate the elemental composition. Compare this with the theoretical value for C₁₄H₁₃FO₂.

Part II: Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.[1] A well-developed and validated HPLC method can separate the main compound from process-related impurities and degradation products.

Reverse-Phase HPLC (RP-HPLC)

Causality Behind the Method: (3-Fluorophenyl)(4-methoxyphenyl)methanol is a molecule of moderate polarity, making it an ideal candidate for separation by RP-HPLC. A non-polar stationary phase (like C18) is used with a polar mobile phase. The compound and its impurities will be separated based on their differential partitioning between the two phases. A UV detector is suitable as the aromatic rings provide strong chromophores. A wavelength of 225 nm is a good starting point, as it is a common absorption region for phenyl groups.[4]

Proposed HPLC Method Parameters:

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard workhorse column for RP-HPLC, providing good resolution for a wide range of compounds.
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a common MS-compatible mobile phase modifier that improves peak shape by protonating silanols.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 0-20 min: 50% to 95% BA gradient elution ensures that both more polar and less polar impurities are eluted within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detector UV/PDA at 225 nmProvides good sensitivity for the aromatic system. A PDA detector allows for peak purity analysis.
Injection Vol. 10 µLA typical injection volume.

Protocol 3: HPLC Purity Analysis

  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter through a 0.45 µm membrane filter and degas by sonication or online degasser.

  • Standard/Sample Preparation:

    • Accurately prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~1.0 mg/mL.

    • For analysis, dilute this stock solution to ~0.1 mg/mL.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject a blank (diluent), followed by the sample solution.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.

Analytical Method Validation Framework

For use in a regulated environment, the HPLC method must be validated according to ICH guidelines.[2][5] Validation demonstrates that the method is suitable for its intended purpose.[6][7]

Validation_Workflow cluster_Validation ICH Method Validation Parameters Specificity Specificity (Discrimination from impurities) Linearity Linearity (Response vs. Concentration) Range Range (Linear, Accurate, Precise Interval) Linearity->Range Accuracy Accuracy (% Recovery) Accuracy->Range Precision Precision (Repeatability, Intermediate) Precision->Range Limits LOD & LOQ (Detection & Quantitation Limits) Robustness Robustness (Small method variations) Method Developed HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Limits Method->Robustness

Caption: Workflow for HPLC method validation based on ICH guidelines.

  • Specificity: Demonstrate that the method can separate the main peak from potential impurities, degradation products, and blank components. This is often done using a photodiode array (PDA) detector to check for peak purity.

  • Linearity: Analyze a series of solutions at different concentrations (e.g., 5 levels) to show that the peak area is directly proportional to the concentration. The correlation coefficient (r²) should be >0.999.[2]

  • Accuracy: Determine the closeness of the measured value to the true value, often by spiking a placebo with known amounts of the API and measuring the recovery.

  • Precision: Assess the degree of scatter between a series of measurements. This includes repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Part III: Physicochemical and Solid-State Characterization

Understanding the thermal properties and, if applicable, the crystal structure is vital for formulation development and ensuring material consistency.

Thermal Analysis (DSC & TGA)

Causality Behind the Experiment:

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature.[8] It is used to determine the melting point and heat of fusion, which are characteristic properties of a pure crystalline solid. It can also reveal polymorphisms or phase transitions.[9]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[10] It is used to assess thermal stability and determine the decomposition profile of the material.[8]

Protocol 4: Thermal Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a clean aluminum DSC or TGA pan.

  • Instrument Setup (DSC):

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) at a controlled rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 25 °C to 250 °C).

  • Instrument Setup (TGA):

    • Place the sample pan onto the TGA microbalance.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to observe full decomposition.

  • Data Analysis:

    • DSC: Identify the sharp endothermic peak corresponding to melting. The onset temperature is typically reported as the melting point.

    • TGA: Analyze the thermogram to determine the onset temperature of decomposition (where significant weight loss begins).

Single-Crystal X-ray Crystallography

Causality Behind the Experiment: If the compound can be grown as a high-quality single crystal, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[11][12] This technique confirms connectivity, stereochemistry, and provides information on intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing.[13]

Protocol 5: General Workflow for X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and typically involves slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate).[14]

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the crystal in a single-crystal X-ray diffractometer.

    • Cool the crystal (typically to ~100 K) to minimize thermal vibration.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[11]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters against the experimental data.[12]

Conclusion

The analytical characterization of a novel compound like (3-Fluorophenyl)(4-methoxyphenyl)methanol is a systematic process that builds a pyramid of evidence. Spectroscopic techniques like NMR, MS, and FTIR establish the fundamental identity. Chromatographic methods, particularly a validated HPLC protocol, provide quantitative data on purity and impurities. Finally, thermal and crystallographic analyses define the material's solid-state properties. By following this comprehensive and logically structured approach, researchers and drug developers can generate a robust, reliable, and defensible data package that supports all stages of the research and development lifecycle.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • Jadhav et al. (n.d.). Analytical method validation: A brief review.
  • G. S. Kumar & P. S. Kumar. (2020, March 22). Analytical Method Validation Parameters: An Updated Review.
  • ResearchGate. (2017, April 17). Hydrogen bonding in diphenylmethanols, R CPh2OH.
  • Royal Society of Chemistry. (2021). Supporting Information.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands.
  • SIELC Technologies. (2018, February 16). (4-Methoxyphenyl)methanol.
  • NMR, IR, MASS Blog. (2014, April 8). 4-methoxyphenyl methanol.
  • PMC PubMed Central - NIH. (n.d.). X Ray crystallography.
  • EAG Laboratories. (n.d.). Thermal Analysis.
  • MDPI. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine.
  • NIST WebBook. (n.d.). 3-Trifluoromethylbenzoic acid, 4-methoxyphenyl ester.
  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
  • Wikipedia. (n.d.). X-ray crystallography.
  • MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • BenchChem. (2025, December). A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Substituted Pyrroles.
  • Scribd. (n.d.). MM 3503 - Thermal Analysis Revised.
  • Mettler Toledo. (n.d.). Solvent analysis by TGA.
  • Journal of Pharmaceutical and Biomedical Sciences. (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.
  • Redalyc. (n.d.). Conceptual approach to thermal analysis and its main applications.
  • ResearchGate. (n.d.). FTIR spectrum of methoxymethanol.
  • Mendeley Data. (2018, June 7). Analysis of 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (MNYAD_1539) crystals by ATR-FTIR.
  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).

Sources

Application

Using (3-Fluorophenyl)(4-methoxyphenyl)methanol as a building block in organic synthesis

Initiating Data Collection I've initiated comprehensive Google searches, homing in on the synthesis, properties, and applications of (3-Fluorophenyl)(4-methoxyphenyl)methanol. My primary focus is its potential as a build...

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Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I've initiated comprehensive Google searches, homing in on the synthesis, properties, and applications of (3-Fluorophenyl)(4-methoxyphenyl)methanol. My primary focus is its potential as a building block in organic synthesis, aiming to build a solid foundation of information.

Refining the Research Plan

I'm now diving deeper into the research. I'm expanding my Google searches to uncover specific reaction protocols, mechanistic details, and uses of the compound in complex molecule syntheses. Next, I'll dissect these results to identify key transformations. I'm thinking of building the application note with an intro, synthesis, reactivity, and specific examples. I'll write detailed experimental protocols for key reactions.

Defining the Project Scope

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Examining Compound Data

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I've got a decent grasp on (3-Fluorophenyl)(4-methoxyphenyl)methanol's properties and potential applications now. I've located the commercial sources and a relevant patent. The synthesis of a similar compound seems promising as a starting point. I'm focusing on finding specific experimental procedures for reactions using this material, and now need more details on how it's used in synthesis of other compounds.

Gathering Specific Data

I've made headway in my research. My second round of searches yielded more specific data. I located protocols for diarylmethanol synthesis via Grignard reactions. These appear adaptable for the fluorinated target.

Pinpointing Relevant Examples

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Analyzing Available Information

I've been reviewing the data I've accumulated. The prior searches laid a solid groundwork. I now have information on diarylmethanol synthesis, diarylmethanol oxidation, and applicable analytical methods. The goal is now focused on finding efficient methods, particularly in the oxidation step.

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I've uncovered several Grignard reaction protocols that are promising for synthesizing analogous diarylmethanols. These protocols are providing a solid basis for the application note. Now I'm focused on adapting them for (3-Fluorophenyl)(... to meet my specific needs.

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Method

Application Notes and Protocols for Suzuki Coupling Reactions Involving (3-Fluorophenyl)(4-methoxyphenyl)methanol Derivatives

Abstract This comprehensive guide provides detailed application notes and experimental protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions with derivatives of (3-Fluorophenyl)(4-methoxypheny...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions with derivatives of (3-Fluorophenyl)(4-methoxyphenyl)methanol. Biaryl and triaryl methane scaffolds are of paramount importance in medicinal chemistry and materials science, frequently appearing in the core structure of numerous therapeutic agents and functional materials.[1][2][3][4][5] The Suzuki-Miyaura reaction stands out as a robust and versatile method for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, owing to its high functional group tolerance and relatively mild reaction conditions.[1] This document is tailored for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, scientifically grounded protocols, and insights into the critical parameters governing the success of these transformations. The protocols detailed herein focus on the necessary activation of the secondary benzylic alcohol and the subsequent palladium-catalyzed cross-coupling with various arylboronic acids.

Introduction: The Strategic Importance of Diaryl and Triaryl Methane Scaffolds

The synthesis of complex molecular architectures is a cornerstone of modern drug discovery and materials science. Among the myriad of structural motifs, biaryl and triaryl methanes are privileged scaffolds due to their unique three-dimensional conformations and their prevalence in biologically active compounds.[1][2][3][4][5] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has emerged as one of the most powerful and widely adopted methods for the construction of carbon-carbon bonds.[6] Its appeal lies in the mild reaction conditions, the commercial availability and stability of boronic acid reagents, and its remarkable tolerance to a wide range of functional groups.[6]

This guide specifically addresses the Suzuki-Miyaura coupling of derivatives of (3-Fluorophenyl)(4-methoxyphenyl)methanol. The direct use of alcohols in cross-coupling reactions is often challenging. Therefore, a common and effective strategy involves the in-situ or ex-situ conversion of the hydroxyl group into a more reactive species with a better leaving group. For secondary benzylic alcohols, such as the topic compound, conversion to a trifluoromethanesulfonate (triflate) is an excellent activation strategy, transforming the otherwise unreactive alcohol into a potent electrophile for palladium-catalyzed cross-coupling.

This document provides a two-stage protocol:

  • Part A: Activation of (3-Fluorophenyl)(4-methoxyphenyl)methanol via triflation.

  • Part B: Suzuki-Miyaura Cross-Coupling of the resulting benzylic triflate with a representative arylboronic acid.

Experimental Workflow Overview

The overall synthetic strategy involves a two-step sequence: the activation of the secondary benzylic alcohol to a triflate, followed by the palladium-catalyzed Suzuki-Miyaura cross-coupling with an arylboronic acid to furnish the desired triaryl methane product.

G cluster_0 Activation Step cluster_1 Suzuki-Miyaura Coupling cluster_2 Analysis start (3-Fluorophenyl)(4-methoxyphenyl)methanol triflate (3-Fluorophenyl)(4-methoxyphenyl)methyl triflate start->triflate  Tf2O, Pyridine, DCM, 0 °C to rt product Triaryl Methane Product triflate->product  Pd Catalyst, Ligand, Base, Solvent, Heat boronic_acid Arylboronic Acid boronic_acid->product analysis Purification & Characterization (Chromatography, NMR, MS) product->analysis

Figure 1: A schematic representation of the two-stage experimental workflow for the synthesis of triaryl methanes from (3-Fluorophenyl)(4-methoxyphenyl)methanol.

Detailed Protocols and Methodologies

Part A: Activation via Triflation of (3-Fluorophenyl)(4-methoxyphenyl)methanol

Causality: The hydroxyl group of an alcohol is a poor leaving group. Conversion to a triflate (-OTf) transforms it into an excellent leaving group, making the benzylic carbon highly susceptible to oxidative addition by a palladium(0) catalyst in the subsequent Suzuki-Miyaura coupling step.

Protocol:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (3-Fluorophenyl)(4-methoxyphenyl)methanol (1.0 eq.).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM, approximately 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add dry pyridine (1.5 eq.) to the cooled solution.

  • Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash successively with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude (3-Fluorophenyl)(4-methoxyphenyl)methyl trifluoromethanesulfonate. This product is often used in the next step without further purification.

Part B: Suzuki-Miyaura Cross-Coupling of the Benzylic Triflate

Causality: The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with sterically hindered secondary benzylic electrophiles. The ligand stabilizes the palladium catalyst and modulates its reactivity, while the base is essential for the transmetalation step.

Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the crude (3-Fluorophenyl)(4-methoxyphenyl)methyl triflate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (4-10 mol%). Refer to Table 1 for recommended catalyst/ligand combinations.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., toluene, dioxane, or a mixture with water) via syringe. A common solvent ratio is 10:1 organic solvent to water.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from a few hours to 24 hours depending on the substrates.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filtration and Washing: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure triaryl methane derivative.

Data Presentation and Key Parameters

Table 1: Recommended Catalyst Systems for Suzuki Coupling of Secondary Benzylic Electrophiles

Catalyst PrecursorLigandBaseSolvent SystemTemperature (°C)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-100A generally robust system for many aryl halides.
Pd₂(dba)₃XPhosK₂CO₃Dioxane/H₂O90-110Effective for sterically hindered substrates.
PdCl₂(dppf)·CH₂Cl₂(none)Cs₂CO₃THF/H₂O70-80A common choice for a wide range of couplings.[7]
Pd(PPh₃)₄(none)Na₂CO₃Toluene/Ethanol/H₂O80-90A classical catalyst, may require longer reaction times.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G pd0 Pd(0)L_n pd2_oxidative R¹-Pd(II)(X)L_n pd0->pd2_oxidative Oxidative Addition (R¹-X) pd2_transmetalation R¹-Pd(II)(R²)L_n pd2_oxidative->pd2_transmetalation Transmetalation (R²-B(OR)₂ + Base) product R¹-R² pd2_transmetalation->product Reductive Elimination product->pd0 Catalyst Regeneration

Figure 2: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-leaving group bond (in this case, C-OTf) of the activated benzylic triflate (R¹-X), forming a Pd(II) intermediate.[8]

  • Transmetalation: The organic group (R²) from the organoboron species (R²-B(OR)₂) is transferred to the palladium center, displacing the leaving group (X). This step is facilitated by the presence of a base, which activates the boronic acid.[8]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different ligands, as steric and electronic properties of the ligand can significantly impact the reaction outcome, especially with hindered substrates. Increasing the reaction temperature or time may also be beneficial. Ensure the starting triflate is of sufficient purity, as impurities can inhibit the catalyst.

  • Side Reactions: A common side reaction with secondary benzylic electrophiles is β-hydride elimination, leading to the formation of an alkene byproduct. Using bulkier ligands can sometimes suppress this pathway. Additionally, protodeboronation of the boronic acid can occur; using boronic esters or trifluoroborate salts can mitigate this issue.

  • Catalyst Deactivation: The formation of palladium black indicates catalyst decomposition. Employing more robust ligands or ensuring strictly anaerobic conditions can help maintain catalyst activity.

Conclusion

The Suzuki-Miyaura cross-coupling of (3-Fluorophenyl)(4-methoxyphenyl)methanol derivatives, following activation to the corresponding triflate, is a powerful and highly adaptable method for the synthesis of complex triaryl methane structures. Success in these transformations hinges on the careful selection and optimization of the catalyst system and reaction conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to effectively utilize this important reaction in their synthetic endeavors, paving the way for the discovery and development of new pharmaceuticals and advanced materials.

References

  • Zhang, Z., Wang, H., Qiu, N., Kong, Y., Zeng, W., Zhang, Y., & Zhao, J. (2018). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki Coupling of Trimethylammonium Salts and Arylboronic Acids. The Journal of Organic Chemistry, 83(15), 8710–8715. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Dardir, A. H., Casademont-Reig, I., Balcells, D., Ellefsen, J. D., Espinosa, M. R., Hazari, N., & Smith, N. E. (2021). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki–Miyaura Reactions of Diarylmethyl Esters. Organometallics, 40(16), 2748–2758. [Link]

  • Ohsumi, M. (2018). Development of Chemoselective Suzuki-Miyaura Coupling Reactions. Kochi University of Technology.
  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Sato, K., Asao, N., & Yamamoto, Y. (2000). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(24), 8685-8693. [Link]

  • Campeau, L.-C., & Fagnou, K. (2007). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. Journal of the American Chemical Society, 129(12), 3536–3537. [Link]

  • Pan, F., & Li, X. (2014). The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters. Chemical Communications, 50(84), 12757–12760. [Link]

  • Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Tetrahedron Letters, 59(31), 3055-3058.
  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690–3693. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • McLaughlin, M. (2005). Suzuki-Miyaura cross-coupling of benzylic phosphates with arylboronic acids. Organic Letters, 7(22), 4875–4878. [Link]

  • Nishimura, T., Ohe, K., & Uemura, S. (2003). Direct Syntheses of Diphenylmethanol Derivatives from Substituted Benzenes and CHCl3 through Friedel-Crafts Alkylation and Post-Synthetic Hydrolysis or Alcoholysis Catalyzed by Alumina. ChemistryOpen, 11(5), e202200042. [Link]

  • McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875–4878. [Link]

  • Ohsumi, M., Nishiwaki, N., et al. (2018). Development of Chemoselective Suzuki-Miyaura Coupling Reactions. Kochi University of Technology.
  • Mino, T., Kajiwara, K., Shirae, Y., Sakamoto, M., & Fujita, T. (2008). Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands. Synlett, 2008(18), 2711–2715. [Link]

  • Chowdhury, C., & Scott, D. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. ACS Medicinal Chemistry Letters, 3(11), 899–903. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
  • Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). Studies on Suzuki coupling reactions of large sterically hindered substrates. Tetrahedron Letters, 59(31), 3055-3058.
  • Štefane, B., & Požgan, F. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2623–2631. [Link]

  • Nishimura, T., Ohe, K., & Uemura, S. (2022). Direct Syntheses of Diphenylmethanol Derivatives from Substituted Benzenes and CHCl3 through Friedel-Crafts Alkylation and Post-Synthetic Hydrolysis or Alcoholysis Catalyzed by Alumina. ChemistryOpen, 11(5), e202200042.
  • Nishimura, T., Ohe, K., & Uemura, S. (2022). Direct Syntheses of Diphenylmethanol Derivatives from Substituted Benzenes and CHCl3 through Friedel-Crafts Alkylation and Post-Synthetic Hydrolysis or Alcoholysis Catalyzed by Alumina.
  • Google Patents. (2016).
  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-catalyzed C–H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. [Link]

  • Crawley, M. L., & Trost, B. M. (Eds.). (2012). Applications of Transition Metal Catalysis in Drug Discovery and Development: An Industrial Perspective. Wiley.
  • Wang, Y., Cai, W., Liu, Q., Meng, Q., Cheng, Y., Yang, T., Zhang, G., Xiang, J., & Wu, C. (2014). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1091–1096. [Link]

Sources

Application

Application Note: Protocols for the Esterification of (3-Fluorophenyl)(4-methoxyphenyl)methanol

Executive Summary Esterification is a fundamental transformation in organic synthesis, pivotal for modulating the physicochemical properties of pharmacologically active molecules. This document provides a detailed guide...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Esterification is a fundamental transformation in organic synthesis, pivotal for modulating the physicochemical properties of pharmacologically active molecules. This document provides a detailed guide for the esterification of (3-fluorophenyl)(4-methoxyphenyl)methanol, a secondary alcohol whose derivatives are of interest in medicinal chemistry. We present two robust and widely applicable protocols: the mild, carbodiimide-mediated Steglich esterification and the classic acid-catalyzed Fischer-Speier esterification. This guide delves into the mechanistic rationale behind each method, offering detailed, step-by-step procedures, reagent tables, and process visualizations to enable researchers to select and execute the optimal strategy for their synthetic objectives.

Introduction: Strategic Importance of Ester Synthesis

The conversion of an alcohol functional group into an ester is a critical tool in the arsenal of a medicinal chemist. For a molecule like (3-fluorophenyl)(4-methoxyphenyl)methanol, this transformation can serve multiple purposes. It can act as a prodrug strategy to enhance lipophilicity and improve cell membrane permeability, or it can be used to mask a reactive hydroxyl group during a multi-step synthesis. The choice of esterification method is paramount and depends on the stability of the substrate, the steric and electronic nature of the coupling partners, and the desired scale of the reaction. This note will equip the researcher with the knowledge to navigate these choices effectively.

Methodologies and Mechanistic Rationale

Steglich Esterification: The Mild Coupling Standard

The Steglich esterification is the method of choice for acid-sensitive substrates or when forcing conditions must be avoided.[1] First reported by Wolfgang Steglich in 1978, this reaction utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC, to activate the carboxylic acid.[2][3] The key to its success with alcohols is the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP).[2][3]

Causality of Reagent Choices:

  • DCC (Dicyclohexylcarbodiimide): This reagent acts as a dehydrating agent, activating the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[2]

  • DMAP (4-Dimethylaminopyridine): As a superior nucleophile compared to the alcohol, DMAP intercepts the O-acylisourea to form a reactive acylated pyridinium salt.[2][4] This intermediate is highly electrophilic and readily undergoes nucleophilic attack by the alcohol. Critically, DMAP catalysis also suppresses a common side reaction: the irreversible 1,3-rearrangement of the O-acylisourea to a non-reactive N-acylurea.[2][3]

This reaction is typically performed at room temperature in aprotic solvents, and its primary drawback is the need to remove the dicyclohexylurea (DCU) byproduct, which has low solubility in most organic solvents and is removed by filtration.[3]

Caption: High-level workflow for the Steglich esterification protocol.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

The Fischer-Speier esterification, first described in 1895, is a direct, acid-catalyzed reaction between an alcohol and a carboxylic acid.[5] It is an equilibrium-controlled process, and to achieve high yields, the equilibrium must be shifted toward the products.[6][7]

Driving the Equilibrium: There are two primary strategies to favor ester formation according to Le Châtelier's principle:

  • Use of an Excess Reagent: The reaction is often conducted using a large excess of the alcohol or, if feasible, the carboxylic acid, which can also serve as the solvent.[1][6][8]

  • Removal of Water: The water byproduct can be removed as it is formed. A common laboratory technique involves using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[5][6][8]

The reaction requires a strong acid catalyst, like sulfuric acid or p-toluenesulfonic acid (TsOH), and is typically run at reflux temperature.[5] While atom-economical, this method is not suitable for substrates containing acid-labile functional groups.[1][4]

Caption: High-level workflow for the Fischer-Speier esterification protocol.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves, is mandatory.

Protocol 1: Steglich Esterification of (3-Fluorophenyl)(4-methoxyphenyl)methanol

This protocol details the esterification using acetic acid as a representative carboxylic acid.

Reagents and Materials:

Reagent/MaterialM.W. ( g/mol )MolarityAmount UsedMoles (mmol)Equivalents
(3-Fluorophenyl)(4-methoxyphenyl)methanol232.25-232 mg1.01.0
Acetic Acid, Glacial60.05-72 mg (69 µL)1.21.2
Dicyclohexylcarbodiimide (DCC)206.33-227 mg1.11.1
4-Dimethylaminopyridine (DMAP)122.17-12 mg0.10.1
Dichloromethane (DCM), Anhydrous--~15 mL--
Hydrochloric Acid (HCl)-1 M (aq)~20 mL--
Sodium Bicarbonate (NaHCO₃)-Sat. (aq)~20 mL--
Sodium Sulfate (Na₂SO₄), Anhydrous--As needed--

Step-by-Step Procedure:

  • To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add (3-fluorophenyl)(4-methoxyphenyl)methanol (232 mg, 1.0 mmol), glacial acetic acid (69 µL, 1.2 mmol), and DMAP (12 mg, 0.1 mmol).

  • Add 10 mL of anhydrous dichloromethane via syringe and stir the mixture until all solids dissolve.

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate vial, dissolve DCC (227 mg, 1.1 mmol) in 5 mL of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the stirring reaction mixture at 0 °C over 5 minutes. A white precipitate (DCU) should begin to form.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Once complete, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a 10-20% ethyl acetate in hexanes gradient) to yield the pure ester product.

Protocol 2: Fischer-Speier Esterification of (3-Fluorophenyl)(4-methoxyphenyl)methanol

This protocol uses a large excess of acetic acid, which also serves as a reactant. For less volatile acids, a Dean-Stark setup with toluene is recommended.

Reagents and Materials:

Reagent/MaterialM.W. ( g/mol )MolarityAmount UsedMoles (mmol)Equivalents
(3-Fluorophenyl)(4-methoxyphenyl)methanol232.25-232 mg1.01.0
Acetic Acid, Glacial60.05-5.7 mL100100
Sulfuric Acid (H₂SO₄), Concentrated98.08-~2 dropscatalytic-
Diethyl Ether (or Ethyl Acetate)--~50 mL--
Sodium Bicarbonate (NaHCO₃)-Sat. (aq)As needed--
Sodium Sulfate (Na₂SO₄), Anhydrous--As needed--

Step-by-Step Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine (3-fluorophenyl)(4-methoxyphenyl)methanol (232 mg, 1.0 mmol) and glacial acetic acid (5.7 mL, 100 mmol).

  • With gentle stirring, carefully add 2 drops of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to a gentle reflux (approx. 118 °C) using a heating mantle.

  • Maintain reflux for 1-3 hours. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice water (~30 mL).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 25 mL).

  • Combine the organic extracts and carefully wash with saturated NaHCO₃ solution until effervescence ceases. This neutralizes the excess acid. Follow with a brine wash (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography as described in Protocol 4.1, step 11.

Product Characterization

The identity and purity of the final ester product should be rigorously confirmed by standard analytical methods:

  • NMR Spectroscopy: ¹H NMR will show characteristic shifts for the methine proton adjacent to the ester oxygen. ¹³C NMR will confirm the presence of the ester carbonyl carbon.

  • IR Spectroscopy: A strong absorbance band in the region of 1735-1750 cm⁻¹ is indicative of the C=O stretch of the ester.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, matching the calculated molecular formula.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 17, 2026, from [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]

  • PubChem. (n.d.). (3-Fluorophenyl)(4-methoxyphenyl)methanol. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

Sources

Method

Application Notes and Protocols: Strategic Use of (3-Fluorophenyl)(4-methoxyphenyl)methanol in the Synthesis of Novel Kinase Inhibitors

Introduction: The Diaryl-Methane Scaffold as a Privileged Motif in Kinase Inhibition Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a well-established driver of nume...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Diaryl-Methane Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. Within the vast chemical space of kinase inhibitors, diaryl-methane and related diaryl scaffolds have emerged as privileged structures, capable of forming key interactions within the ATP-binding pocket of various kinases.[1][2] This application note details the strategic use of (3-Fluorophenyl)(4-methoxyphenyl)methanol as a versatile starting material for the synthesis of novel kinase inhibitors, leveraging its unique substitution pattern to enhance pharmacological properties.

The rationale for employing the (3-fluorophenyl)(4-methoxyphenyl)methyl moiety is rooted in established principles of medicinal chemistry. The strategic incorporation of fluorine into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties.[3][4][5][6] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance binding affinity through favorable electrostatic interactions, and block sites of metabolic oxidation, thereby improving metabolic stability and oral bioavailability.[6][7] The 4-methoxy group, on the other hand, can act as a hydrogen bond acceptor and its metabolic liability can be exploited in prodrug strategies or its influence on conformation can be beneficial for target engagement.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (3-Fluorophenyl)(4-methoxyphenyl)methanol in the synthesis of potential kinase inhibitors. We will explore a proposed synthetic workflow, detail experimental protocols, and discuss the underlying scientific principles that validate this approach.

Medicinal Chemistry Rationale: The Advantage of the 3-Fluoro and 4-Methoxy Substitution Pattern

The design of potent and selective kinase inhibitors is a multifactorial challenge. The (3-Fluorophenyl)(4-methoxyphenyl)methyl scaffold offers several potential advantages:

  • Enhanced Binding Affinity and Selectivity: The fluorine atom can participate in favorable orthogonal multipolar C–F···C=O interactions with the kinase hinge region or other residues in the ATP binding site.[4] This can lead to increased potency and selectivity for the target kinase over other closely related kinases.

  • Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[3] Placing the fluorine at the 3-position can shield the phenyl ring from aromatic hydroxylation, a common metabolic pathway for many drugs.

  • Modulation of Physicochemical Properties: The presence of fluorine can increase the lipophilicity of a molecule, which can influence its membrane permeability and cell penetration.[5] The methoxy group can also be fine-tuned to optimize solubility and permeability.

  • Conformational Control: The substitution pattern on the two phenyl rings can influence the torsional angles of the diaryl-methane scaffold, pre-organizing the molecule into a conformation that is favorable for binding to the target kinase.

Proposed Synthetic Workflow for Kinase Inhibitor Scaffolds

The following is a proposed, exemplary synthetic workflow for the utilization of (3-Fluorophenyl)(4-methoxyphenyl)methanol in the synthesis of a generic kinase inhibitor scaffold. This workflow is based on well-established synthetic transformations in medicinal chemistry.

G A (3-Fluorophenyl)(4-methoxyphenyl)methanol B (3-Fluorophenyl)(4-methoxyphenyl)methyl Halide/Sulfonate A->B Activation of Hydroxyl Group D Diarylmethane-Coupled Heterocycle B->D Nucleophilic Substitution or Cross-Coupling Reaction C Heterocyclic Core (e.g., Pyrimidine, Pyrazole, Quinoline) C->D E Further Functionalization D->E Optional Derivatization F Final Kinase Inhibitor D->F E->F

Caption: Proposed synthetic workflow for kinase inhibitors.

Protocol 1: Activation of the Hydroxyl Group

The initial step in this synthetic strategy is the conversion of the hydroxyl group of (3-Fluorophenyl)(4-methoxyphenyl)methanol into a more reactive leaving group, such as a halide or a sulfonate ester. This "activation" facilitates the subsequent coupling with a heterocyclic core.

Materials:

  • (3-Fluorophenyl)(4-methoxyphenyl)methanol

  • Thionyl chloride (SOCl₂) or Methanesulfonyl chloride (MsCl)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure (for Chlorination):

  • Dissolve (3-Fluorophenyl)(4-methoxyphenyl)methanol (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (3-fluorophenyl)(4-methoxyphenyl)methyl chloride. This intermediate is often used in the next step without further purification.

Protocol 2: Coupling with a Heterocyclic Core

The activated diaryl-methane intermediate can then be coupled to a suitable heterocyclic core, which often serves as the "hinge-binding" motif in many kinase inhibitors. The choice of the heterocyclic core will be dictated by the target kinase and the desired structure-activity relationship (SAR).

Materials:

  • (3-Fluorophenyl)(4-methoxyphenyl)methyl chloride (from Protocol 1)

  • A suitable N-H or O-H containing heterocycle (e.g., an aminopyrimidine, a hydroxypyrazole)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Argon or Nitrogen atmosphere

Procedure (N-Alkylation):

  • To a solution of the chosen N-H containing heterocycle (1.0 eq) in anhydrous DMF, add the base (e.g., K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 30 minutes under an inert atmosphere.

  • Add a solution of (3-fluorophenyl)(4-methoxyphenyl)methyl chloride (1.1 eq) in a small amount of anhydrous DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diarylmethane-coupled heterocycle.

Potential Kinase Targets and Mechanism of Action

The diaryl-methane scaffold is versatile and can be adapted to target a wide range of kinases. Depending on the heterocyclic core and further functionalization, inhibitors derived from this scaffold could potentially target:

  • Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), which are often implicated in cancer cell proliferation and angiogenesis.[8]

  • Serine/Threonine Kinases: Including members of the MAP kinase pathway (e.g., p38, MEK) and cell cycle-related kinases (e.g., Aurora kinases, CDKs).

The primary mechanism of action for such inhibitors is typically competitive inhibition at the ATP-binding site.[] The heterocyclic core of the inhibitor often forms hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine moiety of ATP. The diaryl-methane portion then extends into a more hydrophobic region of the active site, where the specific substitution pattern can be optimized to maximize van der Waals and other non-covalent interactions, leading to high potency and selectivity.[10]

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds & Activates P1 Phosphorylation Cascade (e.g., RAS-RAF-MEK-ERK) RTK->P1 TF Transcription Factors P1->TF Activates Inhibitor Kinase Inhibitor (Derived from Scaffold) Inhibitor->RTK Blocks ATP Binding Inhibitor->P1 Blocks Downstream Kinases Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation

Caption: Generalized Receptor Tyrosine Kinase signaling pathway.

Data Summary and Characterization

For newly synthesized compounds, a thorough characterization is essential. The following table provides a template for summarizing key data for a hypothetical inhibitor derived from the proposed workflow.

Compound IDHeterocyclic CoreYield (%)Purity (%) (HPLC)IC₅₀ (Target Kinase) (nM)
EX-KIN-001 2-aminopyrimidine65>9850
EX-KIN-002 4-hydroxypyrazole58>9975

Conclusion and Future Directions

(3-Fluorophenyl)(4-methoxyphenyl)methanol represents a promising and strategically designed starting material for the synthesis of novel kinase inhibitors. The inherent medicinal chemistry advantages conferred by its fluoro- and methoxy- substitution pattern make it an attractive building block for generating compounds with potentially enhanced potency, selectivity, and pharmacokinetic properties. The synthetic protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs.

Future work should focus on the synthesis of a diverse library of inhibitors by varying the heterocyclic core and exploring further functionalization of the diaryl-methane moiety. Subsequent screening of these compounds against a panel of kinases will be crucial for identifying lead candidates for further optimization and preclinical development.

References

  • Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors.

  • Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors.

  • The role of fluorine in medicinal chemistry.

  • Tyrosine kinase inhibitor - Wikipedia.

  • Full article: The role of fluorine in medicinal chemistry.

  • Inhibition kinetics and selectivity of the tyrosine kinase inhibitor erbstatin and a pyridone-based analogue.

  • Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms.

  • Chapter 4: The Mechanisms and Kinetics of Protein Kinase Inhibitors.

  • What are Kinase Inhibitors? - BOC Sciences.

  • Applications of Fluorine in Medicinal Chemistry.

  • Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023.

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

  • The Azaindole Framework in the Design of Kinase Inhibitors.

  • Synthesis and Evaluation of Heteroaryl Substituted Diazaspirocycles as Scaffolds to Probe the ATP-binding Site of Protein Kinases.

  • Synthetic routes to diaryl ethers.

  • Synthetic routes to access dicarbonylated aryls and heteroaryls.

  • (S)-3-(3-Fluoro-4-Methoxybenzyl)-5,6,7-Trimethoxychroman- 4-One Suppresses the Proliferation of Huh7 Cells by Up-regulating P21 and Inducing G2/M Phase Arrest.

  • Heterocycle Synthesis via Direct C-H/N-H Coupling.

  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy.

  • Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases.

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

  • Synthetic routes to access dicarbonylated aryls and heteroaryls.

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.

  • Examples of the three main classes of kinase inhibitors. The protein...

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol

Welcome to the technical support resource for the synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol. This guide is designed for chemistry professionals engaged in pharmaceutical research, drug development, and fine...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol. This guide is designed for chemistry professionals engaged in pharmaceutical research, drug development, and fine chemical synthesis. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity. Our focus is on the prevalent Grignard reaction pathway, with notes on alternative methods.

Troubleshooting Guide: Overcoming Low Yields

Low yields are the most common frustration in diarylmethanol synthesis via the Grignard pathway. This guide provides a systematic approach to diagnosing and resolving the underlying issues.

Issue 1: Grignard Reaction Fails to Initiate or Proceeds Sluggishly

Question: My attempt to form 3-fluorophenylmagnesium bromide from 3-bromofluorobenzene and magnesium turnings shows no sign of reaction (no heat evolution, no cloudiness). What are the primary causes and how can I initiate the reaction?

Answer: Failure to initiate a Grignard reaction is almost always due to the passivation of the magnesium surface or the presence of inhibitors.[1][2] Grignard reagents are potent nucleophiles and strong bases, making them exquisitely sensitive to moisture and other protic sources.[3][4]

Root Causes & Solutions:

  • Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the organic halide from reaching the reactive metal surface.[1][5] Activation is mandatory.

    • Mechanical Activation: In a glovebox or under a strong flow of inert gas, gently grind the magnesium turnings with a dry mortar and pestle to expose a fresh surface.

    • Chemical Activation: The most common method is to add a small crystal of iodine (I₂) to the flask containing magnesium and solvent.[1][6] Gentle warming with a heat gun will cause the iodine to sublime, etching the magnesium surface. The characteristic purple color of the iodine vapor should disappear as the reaction initiates.[1][7] Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with magnesium produces ethene gas and MgBr₂, visibly indicating activation.[2]

  • Presence of Moisture: Water will rapidly quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.[1][3][8]

    • Glassware: All glassware must be rigorously dried, either in an oven at >150°C for several hours or by flame-drying under vacuum and cooling under a continuous flow of inert gas (Argon or Nitrogen).[2][6]

    • Solvents: Use anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system. Anhydrous diethyl ether or tetrahydrofuran (THF) are standard choices.[7] THF is often preferred for its ability to better stabilize the Grignard reagent.[6]

    • Reagents: Ensure the 3-bromofluorobenzene is anhydrous. If necessary, distill it from a suitable drying agent like calcium hydride.

  • Poor Halide Quality: The aryl halide may contain impurities that inhibit the reaction. Purification by distillation is recommended if the source is of questionable purity.

G Dry Dry Activate Activate Dry->Activate Form Form Activate->Form Initiation Solvent Solvent Solvent->Activate Mg Mg Mg->Activate Halide Halide Halide->Form Add Add Form->Add Nucleophilic Attack Quench Quench Add->Quench Extract Extract Quench->Extract Purify Purify Extract->Purify Product Product Purify->Product

Issue 2: Low Yield of (3-Fluorophenyl)(4-methoxyphenyl)methanol Despite Successful Grignard Formation

Question: I confirmed my Grignard reagent formed, but after adding 4-methoxybenzaldehyde and workup, my yield of the desired alcohol is below 30%. What side reactions are occurring?

Answer: A low yield at this stage points to competing side reactions or suboptimal reaction conditions during the addition of the aldehyde. The primary culprits are Wurtz-type coupling and issues with aldehyde addition.

Root Causes & Solutions:

  • Wurtz Coupling: The Grignard reagent can react with the unreacted aryl halide still present in the solution.[1] This forms a homocoupled byproduct, in this case, 3,3'-difluorobiphenyl.

    • Solution: This side reaction is favored by higher temperatures and high concentrations of the aryl halide.[9] To minimize it, add the 3-bromofluorobenzene solution slowly and dropwise to the magnesium suspension. This ensures the halide reacts with the magnesium as it is added, keeping its free concentration low.[10]

  • Reduction of the Aldehyde: If the Grignard reagent possesses β-hydrogens, it can act as a reducing agent, converting the aldehyde to an alcohol (4-methoxybenzyl alcohol).[11] While an aryl Grignard like 3-fluorophenylmagnesium bromide has no β-hydrogens, this is a critical consideration for alkyl Grignard reagents.

  • Suboptimal Addition Conditions: The reaction between the Grignard reagent and the aldehyde is highly exothermic.

    • Solution: The addition of the aldehyde must be controlled. Dissolve the 4-methoxybenzaldehyde in anhydrous ether or THF and add it dropwise to the Grignard solution while cooling the reaction flask in an ice-water bath (0 °C).[1] Maintaining a low temperature prevents side reactions and potential dimerization of the product.

G cluster_no Troubleshooting Initiation cluster_yes Troubleshooting Reaction Step Start Low Final Yield CheckGrignard Did Grignard Reagent Form? Start->CheckGrignard NoGrignard Problem: Initiation Failure CheckGrignard->NoGrignard No YesGrignard Problem: Side Reactions or Poor Conversion CheckGrignard->YesGrignard Yes Sol1 Activate Mg (Iodine) NoGrignard->Sol1 Sol2 Ensure Anhydrous Conditions NoGrignard->Sol2 Sol3 Check Reagent Quality NoGrignard->Sol3 Sol4 Slow Halide Addition (Minimize Wurtz Coupling) YesGrignard->Sol4 Sol5 Add Aldehyde at 0°C YesGrignard->Sol5 Sol6 Check for Aldehyde Impurities YesGrignard->Sol6

Issue 3: Final Product is Impure, Contaminated with a Major Byproduct

Question: My NMR spectrum shows the desired product along with a significant, less polar impurity that I believe is 3,3'-difluorobiphenyl. How can I remove this?

Answer: The formation of the biphenyl byproduct via Wurtz coupling is a common issue.[9][10] While minimizing its formation during the reaction is the best strategy, purification is often necessary.

Solution: 3,3'-difluorobiphenyl is a non-polar hydrocarbon, whereas the desired product, (3-Fluorophenyl)(4-methoxyphenyl)methanol, is a significantly more polar alcohol. This difference in polarity is the key to their separation.

  • Column Chromatography: This is the most effective method. Use silica gel as the stationary phase and a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes. The non-polar biphenyl will elute first, followed by the more polar diarylmethanol product.

  • Recrystallization/Trituration: If the product is a solid, you may be able to remove the biphenyl impurity by trituration.[9] This involves washing the crude solid with a non-polar solvent in which the biphenyl is soluble but the desired alcohol is not (e.g., cold hexanes or petroleum ether).[7][9] The purified solid alcohol can then be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the optimal synthetic strategy: Grignard reaction or reduction of the corresponding ketone?

Both routes are viable. The Grignard reaction is a classic, powerful C-C bond-forming reaction that builds the molecule in a single step from readily available aldehydes and aryl halides.[3] However, it is sensitive to reaction conditions. The alternative involves a two-step process: 1) Friedel-Crafts acylation of anisole with 3-fluorobenzoyl chloride to form (3-fluorophenyl)(4-methoxyphenyl)methanone, followed by 2) reduction of the ketone to the alcohol using a reducing agent like sodium borohydride (NaBH₄). The reduction step is typically very high-yielding and clean.[12]

Parameter Grignard Reaction Ketone Reduction
Starting Materials 3-Bromofluorobenzene, Mg, 4-Methoxybenzaldehyde3-Fluorobenzoyl chloride, Anisole, AlCl₃, then NaBH₄
Number of Steps 1 (plus Grignard formation)2
Key Challenges Sensitive to moisture, side reactions (Wurtz)Friedel-Crafts can have regioselectivity issues
Robustness Moderate; requires careful techniqueHigh; reduction is generally very reliable
Recommendation Excellent for directness and atom economy if optimized.A more robust, often higher-yielding, but longer alternative.

Q2: How can I be certain my Grignard reagent has formed before adding the aldehyde?

Besides visual cues (disappearance of Mg, gentle reflux, cloudy appearance), a simple qualitative test can be performed. Take a small aliquot (~0.1 mL) from the reaction, quench it with an excess of iodine solution in THF. A successful Grignard reagent will react with the iodine, causing the purple/brown color to disappear. If the color persists, the reagent has likely not formed.

Q3: What are the key reaction parameters to control for maximizing yield?

Parameter Recommended Value Rationale
Mg Equiv. 1.2 - 1.5Ensures complete consumption of the aryl halide.
Aryl Halide Equiv. 1.0The limiting reagent for Grignard formation.
Aldehyde Equiv. 0.9 - 1.0Use slightly less or equimolar to the aryl halide.
Grignard Formation Temp. ~35-40 °C (Gentle Reflux in Ether)Sufficient to initiate and sustain the reaction without promoting side reactions.
Aldehyde Addition Temp. 0 °CControls the exothermic reaction and minimizes byproducts.
Reaction Time 1-3 hours for formation; 1-2 hours after aldehyde additionAllows for complete conversion. Monitor by TLC.

Q4: Can I use an organolithium reagent instead of a Grignard reagent?

Yes, organolithium reagents (e.g., 3-fluorophenyllithium, formed from 3-bromofluorobenzene and n-butyllithium) are also excellent nucleophiles for this transformation.[13] They are often more reactive than Grignard reagents, which can be an advantage for sluggish reactions but may also lead to more side reactions if not handled at very low temperatures (typically -78 °C).

G reagents 3-Fluorophenylmagnesium Bromide (Grignard Reagent) |  4-Methoxybenzaldehyde transition Six-Membered Ring Transition State reagents->transition Nucleophilic Addition intermediate Magnesium Alkoxide Intermediate transition->intermediate product (3-Fluorophenyl)(4-methoxyphenyl)methanol intermediate->product Acidic Workup (e.g., aq. NH4Cl) side_reagents 3-Fluorophenylmagnesium Bromide |  3-Bromofluorobenzene side_product 3,3'-Difluorobiphenyl (Wurtz Byproduct) side_reagents->side_product Wurtz Coupling (Side Reaction)

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Add magnesium turnings (1.2 eq.) and a small iodine crystal to the flask.

  • Magnesium Activation: Gently warm the flask with a heat gun under an inert atmosphere until violet iodine vapors are observed. Allow the flask to cool to room temperature.[1]

  • Grignard Formation: Add anhydrous THF to cover the magnesium. Dissolve 3-bromofluorobenzene (1.0 eq.) in anhydrous THF in the dropping funnel. Add a small portion of the halide solution to the magnesium. Wait for signs of initiation (cloudiness, gentle boiling). Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for 1-2 hours.

  • Reaction: Cool the freshly prepared Grignard solution to 0 °C using an ice-water bath. Add a solution of 4-methoxybenzaldehyde (1.0 eq.) in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.[1]

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

References

  • BenchChem. (n.d.). Troubleshooting low yields in Grignard reactions with Diisopentyl ether.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme.
  • Takahashi, R., et al. (2021). Mechanochemical synthesis of magnesium-based carbon nucleophiles in air and their use in organic synthesis.
  • Reddit User Discussion. (2020). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]

  • Reddit User Discussion. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Chegg. (2021). Solved: During the Grignard reaction, I obtained a low percent yield. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reagent conditions for synthesis of diarylmethane. Retrieved from [Link]

  • S. Ahmad, et al. (2024). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 7, 101438.
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  • ResearchGate. (n.d.). Optimization of the Reaction Conditions. Retrieved from [Link]

  • Zhang, J., et al. (2023). Machine learning-guided strategies for reaction conditions design and optimization. Digital Discovery, 2(6), 1730-1745.
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  • Jasperse, J. (n.d.). Chem 355 Grignard Synthesis of Triphenylmethanol. NDSU Chemistry. Retrieved from [Link]

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  • Google Patents. (n.d.). CN102219657A - Novel method for synthesizing 4-methoxyl phenyl diphenyl chloromethane.
  • Theochem @ Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Retrieved from [Link]

  • ResearchGate. (n.d.). Effective synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction. Retrieved from [Link]

  • Pasadena City College. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Unknown Source. (n.d.). Preparation of triphenyl methanol by grignard reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol

Welcome to the technical support center for the synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this specific Grignard synthesis. Our focus is on explaining the underlying chemical principles to empower you to diagnose and resolve issues effectively.

The synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol, a valuable diarylmethanol intermediate, is most commonly achieved via a Grignard reaction. This involves the formation of a 3-fluorophenylmagnesium halide (typically from 1-bromo-3-fluorobenzene) followed by its nucleophilic addition to 4-methoxybenzaldehyde.

While conceptually straightforward, the success of this reaction hinges on meticulous control of experimental conditions. The high reactivity of the Grignard reagent makes it susceptible to several side reactions that can significantly impact yield and purity. This guide will walk you through these potential pitfalls and their solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable protocols to get your reaction back on track.

Problem 1: My Grignard reaction won't start.

Symptoms:

  • Magnesium turnings remain shiny.

  • No spontaneous reflux or warming is observed after adding the initial portion of 1-bromo-3-fluorobenzene.

  • The solution does not turn cloudy or brownish-gray.

Root Cause Analysis: The initiation of a Grignard reaction is a single-electron transfer (SET) process occurring on the surface of the magnesium metal.[1][2] This surface is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting. Effective initiation requires breaking through this oxide layer to expose the reactive magnesium metal.

Solutions & Protocols:

  • Mechanical & Chemical Activation of Magnesium:

    • Protocol: Before adding solvent, place the magnesium turnings in the reaction flask and grind them gently with a glass rod under an inert atmosphere. This mechanical action helps break the oxide layer.

    • Chemical Kickstart: Add a small crystal of iodine (I₂) to the flask containing the magnesium.[3] The iodine reacts with the magnesium surface, cleaning it. The disappearance of the characteristic purple/brown iodine color is a good indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with magnesium is rapid and exothermic, producing ethene gas and exposing fresh metal surfaces.[3]

  • Ensure Absolutely Anhydrous Conditions:

    • Explanation: Grignard reagents are potent bases and will react with even trace amounts of water instead of the intended electrophile.[4] This not only consumes the reagent but can also passivate the magnesium surface with a layer of Mg(OH)₂.

    • Protocol: All glassware must be rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under vacuum and cooling under a stream of dry inert gas (Argon or Nitrogen). Solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous grade and ideally should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

Problem 2: My yield is low, and I've isolated 3-fluorobenzene as a major byproduct.

Symptoms:

  • GC-MS or ¹H NMR analysis of the crude product shows a significant peak corresponding to 3-fluorobenzene.

  • The isolated yield of the desired diarylmethanol is significantly lower than expected.

Root Cause Analysis: The formation of 3-fluorobenzene is a direct consequence of the Grignard reagent (3-fluorophenylmagnesium bromide) being quenched by a proton source.[4] As a strong base, the Grignard reagent will readily abstract any available acidic proton, leading to the formation of the corresponding arene.

Potential Proton Sources:

  • Trace water in the solvent, reagents, or on the glassware.

  • The aldehyde starting material (4-methoxybenzaldehyde) may be contaminated with its corresponding carboxylic acid (4-methoxybenzoic acid) through air oxidation.

  • Terminal alkynes, if any are present as impurities.

Solutions & Protocols:

  • Rigorous Drying (Reiteration): Re-evaluate your drying procedures for glassware and solvents as described in Problem 1.

  • Purification of Aldehyde:

    • Explanation: Aromatic aldehydes can slowly oxidize to carboxylic acids upon storage. The acidic proton of the carboxylic acid will instantly destroy one equivalent of your Grignard reagent.

    • Protocol: If the purity of the 4-methoxybenzaldehyde is suspect, it can be purified by distillation or by washing a solution of it (e.g., in diethyl ether) with a mild base like 5% sodium bicarbonate solution to remove acidic impurities, followed by drying and solvent removal.[5]

Problem 3: I have a significant amount of a high-molecular-weight, nonpolar byproduct.

Symptoms:

  • TLC analysis shows a nonpolar spot (high Rf) that is not the starting material or the desired product.

  • Mass spectrometry indicates a compound with a mass corresponding to 3,3'-difluorobiphenyl (190.17 g/mol ).

Root Cause Analysis: This byproduct is almost certainly 3,3'-difluorobiphenyl, which arises from a Wurtz-type coupling reaction .[6][7] In this side reaction, the already-formed Grignard reagent (3-fluorophenylmagnesium bromide) acts as a nucleophile and attacks a molecule of unreacted 1-bromo-3-fluorobenzene.[1]

3-F-Ph-MgBr + 3-F-Ph-Br → 3-F-Ph-Ph-F-3 + MgBr₂

This side reaction is favored by:

  • High local concentration of the aryl halide.

  • Elevated temperatures.

Solutions & Protocols:

  • Controlled Addition of Aryl Halide:

    • Explanation: The key to minimizing Wurtz coupling is to keep the concentration of the free aryl halide low at all times.

    • Protocol: Prepare a solution of 1-bromo-3-fluorobenzene in your anhydrous solvent and add it dropwise via an addition funnel to the magnesium suspension. The rate of addition should be controlled to maintain a gentle, steady reflux without excessive external heating.[1] This ensures that the aryl halide reacts to form the Grignard reagent as soon as it is introduced, preventing it from accumulating and reacting with the product.

  • Temperature Management:

    • Protocol: While some initial heating may be required to initiate the reaction, once it has started, the exothermic nature of Grignard formation should sustain it. Use a water bath to gently control the temperature and avoid excessive heating, which accelerates the coupling side reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this reaction, THF or diethyl ether? A1: Both anhydrous tetrahydrofuran (THF) and diethyl ether are excellent solvents for Grignard reactions.[8] Diethyl ether (b.p. 34.6°C) is often preferred for initiation as its lower boiling point makes it easier to observe the gentle reflux that signals the start of the reaction. THF (b.p. 66°C) can be beneficial as it forms a more stable complex with the Grignard reagent, which can sometimes improve solubility and reactivity, particularly if the Grignard reagent is difficult to form.[8] For this specific synthesis, diethyl ether is a very common and effective choice.

Q2: I see a white precipitate form during the reaction. What is it? A2: A white precipitate during the addition of the aldehyde is the magnesium alkoxide salt of your product, (3-Fluorophenyl)(4-methoxyphenyl)methoxy-magnesium bromide. This is the expected intermediate before the acidic workup. Its formation is a positive sign that the nucleophilic addition is occurring. Upon adding aqueous acid (e.g., HCl or NH₄Cl) during the workup, this salt will be protonated to yield the final alcohol product, which should dissolve into the organic layer.[5][9]

Q3: Can I use 1-chloro-3-fluorobenzene instead of the bromo- derivative? A3: While possible, it is not recommended. The reactivity of aryl halides for Grignard formation follows the trend I > Br > Cl >> F. Aryl chlorides are significantly less reactive than aryl bromides and often require higher temperatures and more vigorous activation methods to initiate the reaction.[4] These more forceful conditions can lead to an increase in side reactions, such as Wurtz coupling. 1-Bromo-3-fluorobenzene offers a good balance of reactivity and stability for this synthesis.

Q4: My final product seems to be contaminated with 4-methoxybenzyl alcohol. How did this happen? A4: The presence of 4-methoxybenzyl alcohol suggests a reduction of the 4-methoxybenzaldehyde starting material. While less common with aryl Grignards (which lack β-hydrides), this can occur if your magnesium metal is contaminated with other reducing metals or if hydride impurities are present in your reagents. A more likely cause is an incomplete reaction followed by an overly aggressive workup with a reducing agent, though this is unlikely in a standard acidic quench. Ensure the purity of your magnesium and reagents.

Q5: How do I properly quench the reaction and purify the product? A5:

  • Quenching: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] This is a mildly acidic quench that will protonate the alkoxide salt and neutralize any remaining Grignard reagent. Using dilute HCl is also common, but NH₄Cl is often gentler and can help minimize emulsion formation.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with an organic solvent like diethyl ether or ethyl acetate.[5]

  • Washing: Combine the organic layers and wash them with brine (saturated NaCl solution) to help remove water.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[11]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).[12]

Visualizing the Reaction & Side Products

The following diagrams illustrate the primary synthetic pathway and the most common side reactions discussed.

Grignard Synthesis ArylBr 3-F-Ph-Br Grignard 3-F-Ph-MgBr (Grignard Reagent) ArylBr->Grignard Ether/THF Coupling 3-F-Ph-Ph-F-3 (Wurtz Byproduct) ArylBr->Coupling Wurtz Coupling Mg Mg⁰ Mg->Grignard Ether/THF Intermediate Alkoxide Intermediate Grignard->Intermediate Nucleophilic Addition Arene 3-F-Ph-H (Quenched Byproduct) Grignard->Arene Protonolysis Grignard->Coupling Wurtz Coupling Aldehyde 4-MeO-Ph-CHO Aldehyde->Intermediate Nucleophilic Addition Workup H₃O⁺ Workup Intermediate->Workup Product (3-F-Ph)(4-MeO-Ph)CH-OH (Desired Product) Workup->Product H2O H₂O (Moisture) H2O->Arene Protonolysis Troubleshooting Workflow Start Reaction Issue Occurs NoStart Reaction Fails to Initiate? Start->NoStart LowYield Low Yield of Product? NoStart->LowYield No CheckActivation Activate Mg: - Grind Mg - Add I₂ or 1,2-dibromoethane NoStart->CheckActivation Yes AnalyzeByproducts Analyze Crude Byproducts (GC-MS, NMR) LowYield->AnalyzeByproducts Yes Success Problem Resolved CheckActivation->Success CheckAnhydrous Ensure Anhydrous Conditions: - Flame/Oven-dry glassware - Use dry, distilled solvent CheckAnhydrous->Success AreneFound 3-Fluorobenzene Detected? AnalyzeByproducts->AreneFound AreneFound->CheckAnhydrous Yes CouplingFound 3,3'-Difluorobiphenyl Detected? AreneFound->CouplingFound No CheckPurity Check Reagent Purity: - Purify aldehyde - Ensure solvent is peroxide-free CouplingFound->CheckPurity No ControlAddition Optimize Addition: - Add Aryl Bromide dropwise - Maintain gentle reflux CouplingFound->ControlAddition Yes CheckPurity->Success ControlAddition->Success

Caption: A step-by-step guide to diagnosing synthesis problems.

Summary of Key Parameters

ParameterRecommendationRationale
Solvent Anhydrous Diethyl Ether or THFEssential for Grignard stability; prevents quenching. [8]
Magnesium Turnings, activatedHigh surface area; activation removes passivating oxide layer. [3]
Initiation Iodine crystal or 1,2-dibromoethaneChemically cleans the Mg surface to start the reaction. [3]
Temperature Gentle Reflux (~35°C for Ether)Balances reaction rate while minimizing side reactions. [1]
Addition Rate Slow, dropwise addition of aryl halideMinimizes local concentration of R-X to prevent Wurtz coupling. [1]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the Grignard reagent by O₂ and reaction with H₂O. [1]
Workup Saturated aq. NH₄ClMildly acidic quench to protonate the product and neutralize excess reagent. [10]

References

  • Wurtz reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Wurtz reaction - Chemistry LibreTexts. (2023, January 22). Retrieved January 17, 2026, from [Link]

  • The Grignard Reaction Mechanism - Chemistry Steps. (n.d.). Retrieved January 17, 2026, from [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
  • Troubleshooting my grignard reactions : r/chemistry - Reddit. (2020, June 20). Retrieved January 17, 2026, from [Link]

  • Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Grignard troubleshoot : r/chemistry - Reddit. (2015, March 29). Retrieved January 17, 2026, from [Link]

  • Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps. (n.d.). Retrieved January 17, 2026, from [Link]

  • Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. (2024, March 17). Retrieved January 17, 2026, from [Link]

  • Wurtz Reaction Mechanism - YouTube. (2018, October 23). Retrieved January 17, 2026, from [Link]

  • OXIDATION OF THE GRIGNARD REAGENT. | Journal of the American Chemical Society. (n.d.). Retrieved January 17, 2026, from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Benzil Reduction to Benzhydrol - The Synthesis Chemists Need to Know - YouTube. (2026, January 15). Retrieved January 17, 2026, from [Link]

  • Making a Secondary Alcohol Called Benzhydrol - YouTube. (2022, June 25). Retrieved January 17, 2026, from [Link]

  • benzohydrol - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]

  • Ohkuma, T., Koizumi, M., Ikehira, H., Yokozawa, T., & Noyori, R. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(6), 659–662.
  • CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde - Google Patents. (n.d.).
  • Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PubMed. (2025, December 26). Retrieved January 17, 2026, from [Link]

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  • The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved January 17, 2026, from [Link]

  • What are the products when 4 - Bromofluorobenzene reacts with Grignard reagents? - Blog. (2025, June 6). Retrieved January 17, 2026, from [Link]

  • Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). Retrieved January 17, 2026, from [Link]

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  • CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (n.d.).

Sources

Troubleshooting

Technical Support Center: Optimization of (3-Fluorophenyl)(4-methoxyphenyl)methanol Synthesis

Introduction Welcome to the technical support guide for the synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol. This diarylmethanol is a valuable building block in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol. This diarylmethanol is a valuable building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved via the Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[1] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and an optimized protocol to help researchers overcome common challenges and achieve high yields of pure product. We will focus on the Grignard addition of 3-fluorophenylmagnesium bromide to 4-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this synthesis?

A1: The synthesis proceeds via a nucleophilic addition mechanism, a classic Grignard reaction.[2] It involves two main stages:

  • Grignard Reagent Formation: 3-Fluorobromobenzene reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form 3-fluorophenylmagnesium bromide. This is an organometallic compound where the carbon attached to magnesium is highly nucleophilic.[3][4]

  • Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The magnesium center of the Grignard reagent first coordinates to the carbonyl oxygen, acting as a Lewis acid to increase the carbonyl's electrophilicity.[5] This forms a magnesium alkoxide intermediate.

  • Acidic Workup: The reaction is quenched with a mild acid (e.g., aqueous ammonium chloride or dilute HCl), which protonates the alkoxide to yield the final alcohol product, (3-Fluorophenyl)(4-methoxyphenyl)methanol.[5]

Q2: Why are anhydrous (dry) conditions absolutely critical for a Grignard reaction?

A2: Grignard reagents are potent bases and will react readily with any protic substance, especially water.[6][7] If water is present, the Grignard reagent will be "quenched"—it will deprotonate water to form an alkane (fluorobenzene in this case) and magnesium hydroxide salts, rendering it inactive for the desired reaction with the aldehyde.[8][9] This not only halts the synthesis but can completely prevent it from starting. Therefore, all glassware must be rigorously dried (e.g., flame- or oven-dried), and all solvents and reagents must be certified anhydrous.[7][10]

Q3: Which solvent is best for this reaction: Diethyl Ether or Tetrahydrofuran (THF)?

A3: Both anhydrous diethyl ether (Et₂O) and tetrahydrofuran (THF) are suitable solvents because their ether oxygens can solvate and stabilize the Grignard reagent, and they lack acidic protons.[11][12] However, THF is often preferred for several reasons:

  • Higher Boiling Point: THF (b.p. 66 °C) allows for reactions to be run at a higher temperature than Et₂O (b.p. 34.6 °C), which can be useful for initiating the Grignard formation, especially with less reactive aryl bromides.

  • Superior Solvating Ability: THF is a better Lewis base and more effectively solvates the magnesium center, which can increase the reactivity of the Grignard reagent.[13]

  • Alternative Solvents: For greener processes, 2-Methyltetrahydrofuran (2-MeTHF) can be an excellent substitute for THF.[14]

Q4: What are the most common side reactions that can lower the yield?

A4: The most significant side reaction is Wurtz coupling (also known as homocoupling). In this reaction, the formed Grignard reagent (R-MgX) attacks an unreacted molecule of the aryl halide (R-X) to form a biaryl compound (R-R).[6][14] For this synthesis, that would be the formation of 3,3'-difluorobiphenyl. This side reaction is favored by:

  • Higher reaction temperatures during Grignard formation.[10]

  • High local concentrations of the aryl halide.

To minimize this, the aryl halide should be added slowly and controllably to the magnesium suspension to maintain its low concentration in the flask.[7]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
1. Grignard reaction fails to initiate. a) Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) is present on the turnings.[6] b) Presence of Moisture: Trace water in glassware, solvent, or reagents is quenching the initial Grignard formation.[7][15] c) Impure Aryl Halide: The 3-fluorobromobenzene may contain inhibitors or moisture.[7]a) Activate the Magnesium: Before adding the aryl halide, add a single crystal of iodine (I₂) and gently warm the flask until violet vapors appear.[6] Alternatively, add a few drops of 1,2-dibromoethane. Grinding the magnesium turnings in a mortar and pestle before use can also expose a fresh, reactive surface.[16] b) Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an inert atmosphere and cool before use. Use freshly opened anhydrous solvents or solvents dried over a proper drying agent. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.[1] c) Purify the Halide: Pass the liquid 3-fluorobromobenzene through a short plug of activated, neutral alumina immediately before use to remove trace water and acidic impurities.[16]
2. Reaction starts but then stops, or the product yield is very low. a) Insufficient Grignard Reagent: The concentration of the formed Grignard reagent was lower than assumed due to incomplete formation or partial quenching. b) Wurtz Coupling Side Reaction: Excessive homocoupling of the aryl halide has consumed the starting material.[6][14] c) Slow Addition of Aldehyde: If the aldehyde is added too slowly to a Grignard solution that is not stable over long periods, the reagent may degrade before it can react.a) Titrate the Reagent: Before adding the aldehyde, take a small aliquot of the Grignard solution and titrate it (e.g., with I₂) to determine its exact molarity.[17] Adjust the amount of aldehyde accordingly, or use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.[16] b) Control Reaction Conditions: During Grignard formation, add the aryl halide dropwise at a rate that maintains a gentle reflux without excessive external heating. This keeps the halide concentration low and minimizes coupling.[7][18] c) Optimize Addition: Once the Grignard reagent is formed, proceed with the aldehyde addition promptly.
3. Product is impure, with significant byproduct contamination. a) Biphenyl Impurity: The primary byproduct is likely 3,3'-difluorobiphenyl from Wurtz coupling.[10] b) Unreacted Aldehyde: Insufficient Grignard reagent was added, or the reaction was not allowed to proceed to completion.a) Optimize Grignard Formation: See solution 2b. b) Purification: The desired alcohol is significantly more polar than the biphenyl byproduct and less polar than the unreacted aldehyde. Purification via flash column chromatography on silica gel is highly effective. A solvent gradient of ethyl acetate in hexanes will elute the nonpolar biphenyl first, followed by the desired product, and finally the polar unreacted aldehyde.

Visualizations and Data

Reaction Optimization Parameters

The following table summarizes key parameters and their typical ranges for optimizing the synthesis.

ParameterRecommended ConditionRationale & Key Considerations
Reactant Ratio 1.1 - 1.2 eq. Grignard to 1.0 eq. AldehydeA slight excess of the Grignard reagent ensures complete consumption of the more valuable aldehyde and accounts for any accidental quenching.[16]
Solvent Anhydrous Tetrahydrofuran (THF)Offers excellent stabilization of the Grignard reagent and a suitable boiling point for reaction initiation.[13]
Temperature Grignard Formation: RT to 40 °C (gentle reflux). Aldehyde Addition: 0 °C to RT.Initiation may require gentle warming. The addition of the aldehyde is exothermic and should be cooled to prevent side reactions.[6][18]
Concentration 0.5 - 1.0 MHigher concentrations can increase reaction rate but may also promote side reactions and cause issues with heat dissipation.
Workup Saturated aqueous NH₄ClA mild acidic quench effectively protonates the alkoxide without risking acid-catalyzed side reactions of the product alcohol.
Reaction Mechanism Diagram

reaction_mechanism Grignard Reaction Mechanism cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Acidic Workup A 3-F-Ph-Br + Mg B 3-F-Ph-MgBr A->B Anhydrous THF C 3-F-Ph-MgBr + 4-MeO-Ph-CHO D Alkoxide Intermediate C->D Nucleophilic Addition E Alkoxide Intermediate F (3-F-Ph)(4-MeO-Ph)CH-OH E->F H₃O⁺ Quench

Caption: Key stages of the diarylmethanol synthesis.

Experimental Workflow Diagram

workflow Experimental Workflow Setup 1. Assemble & Flame-Dry Glassware under N₂ Activation 2. Add Mg Turnings & Iodine Crystal Setup->Activation Grignard_Formation 3. Add 3-F-Ph-Br in THF (Dropwise) Activation->Grignard_Formation Reaction 4. Cool to 0 °C, Add 4-MeO-Ph-CHO in THF Grignard_Formation->Reaction Quench 5. Quench with sat. aq. NH₄Cl Reaction->Quench Extraction 6. Extract with Ethyl Acetate Quench->Extraction Purification 7. Dry, Concentrate & Purify via Chromatography Extraction->Purification Analysis 8. Characterize Product (NMR, GC-MS) Purification->Analysis

Caption: From setup to final product analysis.

Optimized Experimental Protocol

Materials:

  • Magnesium turnings (1.2 eq.)

  • Iodine (1 crystal)

  • 3-Fluorobromobenzene (1.1 eq.)

  • 4-Methoxybenzaldehyde (p-anisaldehyde) (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a flow of nitrogen and allow it to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) and a single crystal of iodine into the cooled flask. Gently warm the flask with a heat gun under nitrogen until purple iodine vapors are observed. Allow the flask to cool.[6]

  • Grignard Reagent Formation: Add anhydrous THF to the flask to cover the magnesium. Prepare a solution of 3-fluorobromobenzene (1.1 eq.) in anhydrous THF in the dropping funnel. Add a small portion (approx. 10%) of the halide solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. If it doesn't start, gentle warming may be required. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the resulting dark grey/brown solution at room temperature for an additional 30-60 minutes to ensure complete formation.[18]

  • Reaction with Aldehyde: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. Dissolve 4-methoxybenzaldehyde (1.0 eq.) in anhydrous THF and add this solution dropwise via the dropping funnel to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.[6]

  • Completion and Workup: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent. Stir until the vigorous reaction ceases.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Add ethyl acetate to dissolve the organic product. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield (3-Fluorophenyl)(4-methoxyphenyl)methanol as a solid or viscous oil.

References

  • BenchChem. (2025). Troubleshooting low yields in Grignard reactions with Diisopentyl ether.
  • Hügel, H. M. (2016). The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. ResearchGate. [Link]

  • Homework.Study.com. (n.d.). Grignard reactions require a solvent such as diethyl ether. Explain what the purpose of the solvent is. [Link]

  • Chemistry LibreTexts. (2025). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. [Link]

  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. [Link]

  • BenchChem. (2025).
  • Reddit. (2020). Troubleshooting my grignard reactions. [Link]

  • Vedantu. (n.d.). Why is ether used as a solvent during Grignard reactions?. [Link]

  • Purdue University. (n.d.). Grignard Reagents. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Fan, X.-Y., et al. (2010). AlCl3 and BDMAEE: A Pair of Potent Reactive Regulators of Aryl Grignard Reagents and Highly Catalytic Asymmetric Arylation of Aldehydes. Chemistry – A European Journal, 16, 7988-7991.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Quora. (2019). How to improve the percent yield in Grignard reaction. [Link]

  • Wikipedia. (n.d.). Grignard reaction. [Link]

  • Chegg.com. (2021). Solved: During the Grignard reaction, I obtained a low percent yield.... [Link]

  • Semantic Scholar. (n.d.). Solvation Effects in the Grignard Reaction with Carbonyl Compounds. [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. [Link]

  • Sharma, A., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 6, 101159.
  • BYJU'S. (n.d.). Grignard Reagents. [Link]

  • University of Toronto. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]

  • BenchChem. (n.d.). Optimization of reaction conditions for 3-Methyl-1-phenylbutan-2-ol synthesis.
  • SpectraBase. (2014). (4-methoxyphenyl)methanol NMR, IR, MASS. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

Sources

Optimization

Identification of impurities in (3-Fluorophenyl)(4-methoxyphenyl)methanol samples

Technical Support Center: (3-Fluorophenyl)(4-methoxyphenyl)methanol From the Desk of the Senior Application Scientist Welcome to the technical support center for (3-Fluorophenyl)(4-methoxyphenyl)methanol. This guide is d...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3-Fluorophenyl)(4-methoxyphenyl)methanol

From the Desk of the Senior Application Scientist

Welcome to the technical support center for (3-Fluorophenyl)(4-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this key chemical intermediate. Purity is not merely a number on a certificate of analysis; it is the foundation of reproducible research and safe pharmaceutical development. This document provides in-depth, experience-driven answers and protocols to address the specific challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the impurity profile of (3-Fluorophenyl)(4-methoxyphenyl)methanol.

Q1: What are the most common types of impurities I should expect in a sample of (3-Fluorophenyl)(4-methoxyphenyl)methanol?

You can generally classify impurities into three categories: process-related, degradation products, and residual solvents.

  • Process-Related Impurities: These originate from the synthetic route. The most common synthesis involves a Grignard reaction between a 4-methoxyphenyl magnesium halide and 3-fluorobenzaldehyde (or vice versa).

    • Unreacted Starting Materials: Residual 3-fluorobenzaldehyde or 4-methoxyanisole.

    • Side-Reaction Products:

      • (3-Fluorophenyl)(4-methoxyphenyl)methanone: The oxidized ketone form of your target molecule. This can be a major impurity if the reaction is not properly quenched or if there is exposure to oxidants.

      • Bis(4-methoxyphenyl)methanol or Bis(3-fluorophenyl)methanol: Products from Grignard self-coupling or reaction with the alternative aldehyde.

  • Degradation Products: These form during storage or under stress conditions (e.g., exposure to light, heat, or incompatible pH).[1] The benzylic alcohol moiety is susceptible to oxidation, leading to the formation of the corresponding ketone. The carbon-fluorine bond is generally very stable, but extreme conditions could potentially lead to defluorination pathways, although this is less common under typical storage conditions.[2][3]

  • Residual Solvents: Trace amounts of solvents used during synthesis and purification (e.g., THF, Diethyl Ether, Ethyl Acetate, Heptane) are almost always present.[4]

Q2: What is a standard analytical workflow for identifying an unknown impurity in my sample?

A multi-step, orthogonal approach is essential for confident identification. The workflow combines separation with spectroscopic characterization.[5][6]

Impurity_Profiling_Workflow cluster_0 Phase 1: Detection & Separation cluster_1 Phase 2: Identification cluster_2 Phase 3: Finalization A Initial Sample Analysis (HPLC-UV/PDA) B Quantify Impurity (Relative % Area) A->B Detect unknown peak C LC-MS Analysis B->C Impurity > Threshold E Isolate Impurity (Prep-HPLC or SPE) B->E Structural Elucidation Needed D Determine Molecular Weight & Fragmentation C->D G Propose & Confirm Structure D->G F NMR Spectroscopy (1H, 13C, 2D) E->F F->G H Synthesize Reference Standard (If necessary) G->H I Final Report H->I

Figure 1: General workflow for impurity identification.

This workflow ensures that you not only detect and quantify impurities but also definitively determine their molecular structure, which is critical for assessing potential toxicity and meeting regulatory requirements.[7][8]

Q3: Why is High-Performance Liquid Chromatography (HPLC) the primary technique for this analysis?

HPLC is the cornerstone of pharmaceutical impurity analysis for several reasons.[9]

  • High Resolution: It provides excellent separation of structurally similar compounds, which is essential for distinguishing the main compound from its related impurities.[10]

  • Sensitivity: With modern UV/PDA detectors, it can detect impurities at very low levels (often <0.05%).

  • Versatility: It is compatible with a wide range of compounds and can be easily coupled to a mass spectrometer (LC-MS) for identification.[5]

  • Quantitative Accuracy: It is the industry standard for accurately quantifying the levels of known and unknown impurities.[8]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of (3-Fluorophenyl)(4-methoxyphenyl)methanol samples.

High-Performance Liquid Chromatography (HPLC) Issues
Problem Probable Cause(s) Recommended Solution(s)
Ghost Peaks / Spurious Peaks 1. Contaminated Mobile Phase: Impurities in solvents or water can concentrate on the column and elute as peaks, especially in a gradient. 2. Injector Carryover: Residual sample from a previous injection is introduced. 3. Sample Degradation: The sample may be degrading in the autosampler over time.1. Use Fresh, High-Purity Solvents: Always use HPLC or LC-MS grade solvents and freshly prepared aqueous phases. Filter all mobile phases.[11] 2. Optimize Needle Wash: Use a strong, appropriate solvent for the needle wash and increase the wash volume. Inject a blank run to confirm cleanliness. 3. Control Sample Environment: Use temperature-controlled autosamplers and analyze samples promptly after preparation.
Poor Peak Shape (Tailing) 1. Column Overload: Injecting too much sample mass saturates the stationary phase. 2. Secondary Interactions: The analyte may have unwanted interactions with residual silanols on the silica-based column. 3. Mismatched Injection Solvent: The sample is dissolved in a solvent much stronger than the mobile phase, causing distortion.[10]1. Reduce Injection Concentration/Volume: Dilute your sample and re-inject. 2. Adjust Mobile Phase pH: Add a small amount of modifier like formic acid or trifluoroacetic acid (e.g., 0.1%) to suppress silanol interactions. 3. Match Sample Solvent: Dissolve the sample in the initial mobile phase composition whenever possible.[12]
Retention Time Drifting 1. Inadequate Column Equilibration: The column is not fully equilibrated with the starting mobile phase conditions before injection. 2. Temperature Fluctuations: Changes in ambient temperature affect solvent viscosity and retention. 3. Mobile Phase Composition Change: Inconsistent mixing by the pump or evaporation of a volatile solvent component.[10]1. Increase Equilibration Time: Ensure at least 10-15 column volumes of the initial mobile phase pass through the column before injection.[12] 2. Use a Column Oven: Maintain a constant, elevated temperature (e.g., 30-40 °C) for robust and reproducible chromatography. 3. Prepare Fresh Mobile Phase Daily: Cover solvent reservoirs and regularly check pump performance.[11]
Mass Spectrometry (MS) & Nuclear Magnetic Resonance (NMR) Issues
Problem Probable Cause(s) Recommended Solution(s)
No MS Signal for an Impurity Peak 1. Poor Ionization: The impurity may not ionize efficiently under the current source conditions (e.g., ESI positive mode). 2. Low Concentration: The impurity is below the limit of detection for the mass spectrometer.1. Vary Ionization Mode/Polarity: Switch between positive and negative ion modes. If available, try a different ionization source like Atmospheric Pressure Chemical Ionization (APCI).[5] 2. Enrich the Sample: Prepare a more concentrated sample or attempt to isolate the impurity fraction using preparative HPLC.
Complex NMR Spectrum 1. Overlapping Signals: Signals from the main component obscure the much smaller impurity signals.[13] 2. Presence of Multiple Impurities: The sample contains several impurities, leading to a crowded spectrum.1. Isolate the Impurity: This is the most reliable solution. Use preparative HPLC to obtain a pure fraction of the impurity for unambiguous NMR analysis.[14] 2. Utilize 2D NMR: Techniques like COSY, HSQC, and HMBC can help to resolve overlapping signals and piece together the structure even in a mixture.[6]

Part 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your analyses. Method optimization will likely be required for your specific instrumentation and sample matrix.

Protocol 1: HPLC-UV Method for Impurity Detection and Quantification

This method is designed for general-purpose impurity profiling.

  • Instrumentation & Columns:

    • HPLC or UPLC system with a UV/PDA detector.

    • Column: C18, 2.1 x 100 mm, 1.8 µm (for UPLC) or 4.6 x 150 mm, 3.5 µm (for HPLC).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).

    • Column Temperature: 35 °C.

    • Detector Wavelength: 225 nm (or use PDA to monitor 200-400 nm).

    • Injection Volume: 1-5 µL.

    • Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water to a concentration of ~0.5 mg/mL.

  • Gradient Program:

Time (min)% Mobile Phase B
0.030
15.095
18.095
18.130
22.030
  • Rationale: The C18 column provides excellent hydrophobic retention for the aromatic rings. The water/acetonitrile gradient effectively elutes impurities with varying polarities. Formic acid is used to improve peak shape by controlling the ionization state of any acidic or basic functional groups and minimizing silanol interactions.[11][12]

Protocol 2: LC-MS Analysis for Molecular Weight Determination

This protocol is used to identify the molecular weight of impurities detected by the HPLC-UV method.

  • Instrumentation:

    • Couple the HPLC system from Protocol 1 to a mass spectrometer (e.g., Q-TOF, Orbitrap, or a simple Quadrupole).

  • Ionization Source:

    • Electrospray Ionization (ESI) is typically the first choice.[5]

    • Mode: Run in both Positive and Negative ion modes to ensure detection of all possible adducts.

  • Data Acquisition:

    • Acquire data in full scan mode (e.g., m/z 100-1000) to obtain the molecular weights of all eluting compounds.

    • If the instrument is capable, perform data-dependent MS/MS to obtain fragmentation data, which provides valuable structural clues.[9]

  • Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the impurity.

    • Identify the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). This provides the molecular weight of the unknown impurity.

LC_MS_Logic A HPLC Peak Detected B Acquire Mass Spectrum (Full Scan) A->B C Identify Molecular Ion (e.g., [M+H]+) B->C D Determine Molecular Weight C->D E Acquire MS/MS Spectrum (Fragmentation) C->E If signal is sufficient F Propose Elemental Formula & Substructures D->F E->F

Figure 2: Decision process in LC-MS identification.
Protocol 3: NMR Spectroscopy for Structural Elucidation

This protocol is the definitive step for identifying an impurity's structure once it has been isolated.[14]

  • Sample Preparation:

    • Isolate at least 1-5 mg of the impurity using preparative HPLC.

    • Ensure the isolated fraction is free of chromatographic solvents by drying under high vacuum.

    • Dissolve the purified impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

  • Experiments to Perform:

    • ¹H NMR: Provides information on the number and types of protons and their connectivity. For a benzhydrol-type structure, look for characteristic signals in the aromatic region (7-8 ppm), a methoxy singlet (~3.8 ppm), and the benzylic C-H proton (~5.8 ppm).[13]

    • ¹³C NMR: Shows all unique carbon environments.

    • DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons.

    • 2D NMR (COSY): Shows proton-proton couplings (which protons are adjacent).

    • 2D NMR (HSQC/HMQC): Correlates protons directly to the carbons they are attached to.

  • Interpretation:

    • Combine all spectroscopic data (MS, ¹H NMR, ¹³C NMR, 2D NMR) to piece together the impurity's structure. Compare the spectra to the parent compound to identify what has changed (e.g., a missing -OH proton and a new carbonyl carbon would indicate oxidation to the ketone).

References

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications | Request PDF - ResearchGate.
  • Anaerobic degradation of fluorinated aromatic compounds | Request PDF - ResearchGate.
  • Anaerobic Degradation of Fluorinated Aromatic Compounds - PubMed.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.
  • Bacterial Degradation of Aromatic Compounds - PMC - NIH.
  • Strategies for the Biodegradation of Polyfluorinated Compounds - MDPI.
  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • HPLC Troubleshooting Guide.
  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Solved NMR spectroscopy Note that the 1H-NMR of the | Chegg.com.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed.
  • Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS.
  • Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch.
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET.

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Troubleshooting

Troubleshooting guide for the Grignard synthesis of diaryl methanols

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the Grignard synthesis of diaryl methanols. This guide is designed to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Grignard synthesis of diaryl methanols. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during this powerful carbon-carbon bond-forming reaction. As Senior Application Scientists, we understand that even the most established protocols can present challenges. This resource is structured to help you diagnose and resolve common issues, ensuring the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction won't start. What are the likely causes and how can I initiate it?

A: The initiation of a Grignard reaction is often the most critical and sometimes frustrating step. The primary culprits are typically an inactive magnesium surface and the presence of moisture.[1][2]

  • Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide, which prevents the organic halide from reacting.[3][4] To overcome this, several activation methods can be employed:

    • Mechanical Activation: In a dry, inert atmosphere, gently crush some of the magnesium turnings with a glass stir rod to expose a fresh, unoxidized surface.[2][5]

    • Chemical Activation: The addition of a small crystal of iodine is a common and effective method.[2][6] The iodine reacts with the magnesium surface, and the disappearance of the characteristic purple color is a good indicator that the magnesium is ready for the reaction.[2] Alternatively, a few drops of 1,2-dibromoethane can be used; the formation of ethylene gas bubbles signals activation.[1][3]

    • Ultrasound: Sonication can also be used to activate the magnesium by physically disrupting the oxide layer.[3][7]

  • Presence of Moisture: Grignard reagents are potent bases and will readily react with any protic source, especially water.[2][8][9] This reaction is much faster than the desired formation of the Grignard reagent, leading to its quenching.

    • Rigorous Drying of Glassware: All glassware must be meticulously dried before use. Oven-drying overnight or flame-drying under a vacuum and cooling under an inert gas (like nitrogen or argon) are standard procedures.[5][10][11]

    • Anhydrous Solvents: It is imperative to use anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF).[3][7][9][12][13] These ethers also play a crucial role in stabilizing the Grignard reagent through coordination with the magnesium atom.[3][9][13]

Troubleshooting Workflow for Non-initiating Reaction:

start Reaction Fails to Initiate check_moisture Verify Anhydrous Conditions (Glassware & Solvents) start->check_moisture check_mg Assess Magnesium Activation check_moisture->check_mg If Dry activate_mg Activate Magnesium (Iodine, 1,2-Dibromoethane, Crushing) check_mg->activate_mg If Inactive add_halide Add Small Amount of Aryl Halide check_mg->add_halide If Active activate_mg->add_halide gentle_heat Apply Gentle Warming add_halide->gentle_heat success Reaction Initiates gentle_heat->success Bubbling/Cloudiness Observed failure Reaction Still Fails (Re-evaluate Reagents) gentle_heat->failure No Change

Caption: Troubleshooting flow for a non-starting Grignard reaction.

Q2: My reaction yielded a significant amount of a non-polar byproduct. What is it and how can I prevent its formation?

A: A common non-polar byproduct in Grignard reactions is the result of Wurtz coupling .[14][15][16][17][18] This side reaction occurs when the newly formed Grignard reagent (R-MgX) reacts with the unreacted aryl halide (R-X) to form a biaryl compound (R-R).[15][16][17][18] For example, in the synthesis of phenylmagnesium bromide, biphenyl is a frequent impurity.[2][10]

Factors Favoring Wurtz Coupling:

  • High Local Concentration of Aryl Halide: This is the most significant factor.

  • Elevated Temperatures: Higher temperatures can increase the rate of this side reaction.[10]

Strategies to Minimize Wurtz Coupling:

  • Slow, Dropwise Addition: The aryl halide should be added slowly and dropwise to the magnesium suspension.[1] This maintains a low concentration of the halide at any given time, favoring the formation of the Grignard reagent over the coupling reaction.

  • Temperature Control: Maintain a gentle reflux during the addition. Avoid excessive heating.[14]

  • Continuous Flow Chemistry: For larger scale syntheses, continuous flow reactors can significantly reduce Wurtz coupling by ensuring a low, steady concentration of the halide.[15][16][17]

ParameterSemibatch (Traditional)Continuous Flow
Aryl Halide Concentration High initial local concentrationConsistently low
Wurtz Coupling Potential HigherSignificantly Lower[15][17]
Heat Dissipation Can be challengingMore efficient
Q3: I am getting a low yield of my desired diaryl methanol, and I am recovering a significant amount of the starting ketone. What is happening?

A: This issue often points to enolization of the ketone. The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone, forming an enolate.[19] This is particularly problematic with sterically hindered ketones.[1][19] The enolate is unreactive towards further nucleophilic attack by the Grignard reagent. During the acidic workup, the enolate is protonated, regenerating the starting ketone.

Factors Favoring Enolization:

  • Sterically Hindered Ketones: The bulky groups around the carbonyl make nucleophilic attack more difficult, giving the Grignard reagent more opportunity to act as a base.[20]

  • Bulky Grignard Reagents: Similarly, a sterically demanding Grignard reagent is more likely to act as a base.[20]

  • Higher Reaction Temperatures: Increased temperature can favor the enolization pathway.

Strategies to Minimize Enolization:

  • Lower Reaction Temperature: Perform the addition of the ketone to the Grignard reagent at a lower temperature (e.g., 0 °C or even -78 °C).[1]

  • Use a Less Hindered Grignard Reagent: If the synthesis allows, using a less bulky Grignard reagent can favor nucleophilic addition.

  • Consider an Organolithium Reagent: In some cases, organolithium reagents may be less prone to enolization.[1]

Mechanism: Nucleophilic Addition vs. Enolization

cluster_0 Desired Pathway: Nucleophilic Addition cluster_1 Side Reaction: Enolization ketone_add Ketone alkoxide Alkoxide Intermediate ketone_add->alkoxide Attack at Carbonyl Carbon grignard_add Grignard Reagent grignard_add->alkoxide alcohol Diaryl Methanol (after workup) alkoxide->alcohol ketone_enol Ketone enolate Enolate ketone_enol->enolate Deprotonation at α-Carbon grignard_enol Grignard Reagent grignard_enol->enolate ketone_regen Ketone Regenerated (after workup) enolate->ketone_regen

Caption: Competing pathways of nucleophilic addition and enolization.

Q4: The reaction of my aryl Grignard with an ester is not giving the expected diaryl methanol. What could be the issue?

A: When reacting a Grignard reagent with an ester to form a tertiary alcohol (where two of the aryl groups come from the Grignard), it is crucial to use at least two equivalents of the Grignard reagent.[21][22]

The reaction proceeds in two steps:

  • The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate.[21][22]

  • This intermediate is unstable and collapses, eliminating an alkoxy group to form a ketone.[21][22]

  • This newly formed ketone is also reactive towards the Grignard reagent and is immediately attacked by a second equivalent to form the tertiary alkoxide, which upon acidic workup gives the final diaryl methanol.[21][22]

If only one equivalent of the Grignard reagent is used, the reaction will likely stop at the ketone stage, resulting in a mixture of unreacted ester, the ketone, and potentially some of the desired alcohol, leading to a low yield of the final product.

Detailed Experimental Protocol: Synthesis of Triphenylmethanol

This protocol provides a general procedure for the synthesis of a diaryl methanol, using the preparation of triphenylmethanol from phenylmagnesium bromide and benzophenone as an example.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Benzophenone

  • Anhydrous diethyl ether or THF

  • Iodine (crystal)

  • 3M Hydrochloric acid

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous calcium chloride or magnesium sulfate

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • Assemble a flame-dried or oven-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.[10]

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

    • In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by bubbling, a cloudy appearance, and the disappearance of the iodine color.[2][10] If it does not start, gentle warming with a heat gun or crushing the magnesium with a dry stirring rod may be necessary.[10]

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[10]

    • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.[10] The resulting brownish-grey solution is your Grignard reagent.

  • Reaction with Benzophenone:

    • Dissolve benzophenone (0.95 equivalents) in anhydrous diethyl ether in a separate dry flask.

    • Cool the Grignard solution in an ice bath.

    • Slowly add the benzophenone solution to the Grignard reagent via the dropping funnel. A color change (often to a deep red or pink) will be observed, which is characteristic of the magnesium alkoxide intermediate.[10][23]

    • Allow the reaction mixture to stir at room temperature until the reaction is complete (the intense color may fade).[10]

  • Workup and Purification:

    • Carefully and slowly pour the reaction mixture into a beaker containing ice and 3M hydrochloric acid.[10] This will quench any unreacted Grignard reagent and protonate the alkoxide to form triphenylmethanol.

    • Transfer the mixture to a separatory funnel. The triphenylmethanol will be in the ether layer.

    • Separate the layers and wash the organic layer with saturated aqueous sodium chloride (brine).[10]

    • Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.[10]

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by recrystallization, often from a mixed solvent system like petroleum ether and ethyl acetate, to remove non-polar impurities such as biphenyl.[2][10]

References

  • The Grignard Reaction Mechanism - Chemistry Steps. [Link]

  • Grignard Reaction - Organic Chemistry Portal. [Link]

  • Grignard Reaction Mechanism - BYJU'S. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

  • Grignard reaction - Wikipedia. [Link]

  • Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale | Organic Process Research & Development - ACS Publications. [Link]

  • Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Abnormal Grignard Reactions. X.1 Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone - American Chemical Society. [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. [Link]

  • Grignard decomposition : r/chemistry - Reddit. [Link]

  • What is the process for obtaining an enolate from a Grignard reaction? - Quora. [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]

  • Synthesis of benzophenone - Chemistry Stack Exchange. [Link]

  • Hydrolysis Grignard Reactions and Reduction - Bartleby.com. [Link]

  • reaction of aldehydes and ketones with grignard reagents - Chemguide. [Link]

  • Help with Grignard reaction experimental observations : r/chemhelp - Reddit. [Link]

  • Benzophenone Practice with Grignard Reagent | PDF | Chemical Reactions - Scribd. [Link]

  • Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content - Jack Westin. [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. [Link]

  • Why is ether used as a solvent during Grignard reactions? - askIITians. [Link]

  • Grignard reagent - Wikipedia. [Link]

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]

  • Grignard Reaction. [Link]

  • APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS - Ijarse. [Link]

  • What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do? - Quora. [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. [Link]

  • Improvement on Synthesis of Grignard Reagent - 大学化学. [Link]

  • preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. [Link]

  • What is the reaction between propyl grignard reagent with methanol? - Quora. [Link]

  • Synthesis of alcohols using Grignard reagents I (video) - Khan Academy. [Link]

Sources

Optimization

Preventing decomposition of (3-Fluorophenyl)(4-methoxyphenyl)methanol during workup

Welcome to the technical support hub for handling (3-Fluorophenyl)(4-methoxyphenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who may encounter stability challenges wit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for handling (3-Fluorophenyl)(4-methoxyphenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who may encounter stability challenges with this and structurally similar diarylmethanols during reaction workup and purification. Here, we provide in-depth, field-tested solutions to prevent decomposition and ensure the integrity of your compound.

Understanding the Challenge: Why is This Molecule Prone to Decomposition?

(3-Fluorophenyl)(4-methoxyphenyl)methanol is a secondary benzylic alcohol. The core of its instability lies in the susceptibility of the carbon-oxygen bond at the benzylic position to cleave under acidic conditions. This cleavage is facilitated by the formation of a highly stabilized secondary carbocation.

The stability of this carbocation is enhanced by two key features of the molecule:

  • The 4-Methoxyphenyl Group: The methoxy group is a strong electron-donating group through resonance, which significantly stabilizes the positive charge on the adjacent benzylic carbon.

  • The Phenyl Rings: Both aromatic rings provide resonance stabilization to the carbocation.

This inherent stability means that even mildly acidic conditions, often encountered during standard aqueous workups (e.g., quenching a Grignard or organolithium reaction with dilute HCl or H₂SO₄), can trigger rapid decomposition. The primary decomposition pathway involves the elimination of water to form the stabilized carbocation, which can then lead to a mixture of undesired byproducts, such as diarylmethyl ethers (if alcohol is present) or elimination products.

Frequently Asked Questions (FAQs)
Q1: I quenched my Grignard reaction with dilute HCl and my TLC analysis shows a new, less polar spot and disappearance of my product. What happened?

A1: You have likely induced acid-catalyzed decomposition. The dilute HCl provided the protons necessary to convert the hydroxyl group into a good leaving group (H₂O), leading to the formation of the stable diarylmethyl carbocation. This cation can then react with other nucleophiles in the mixture or eliminate a proton to form an alkene, resulting in byproduct formation. Strong acids are generally unsuitable for the workup of electron-rich secondary benzylic alcohols.[1][2][3]

Q2: What is the recommended quenching agent for a reaction that produces (3-Fluorophenyl)(4-methoxyphenyl)methanol?

A2: The reagent of choice is a saturated aqueous solution of ammonium chloride (NH₄Cl).[3][4] NH₄Cl is a weak acid (pKa ≈ 9.2) that is acidic enough to protonate the intermediate magnesium or lithium alkoxide to form the desired alcohol but is not acidic enough to cause significant protonation of the alcohol's hydroxyl group and subsequent decomposition.[4][5] This method effectively quenches the reaction while maintaining a near-neutral pH, preserving the integrity of the sensitive alcohol.[3]

Q3: Can I use just water to quench the reaction?

A3: While water will quench unreacted organometallic reagents, it is not ideal. The reaction of Grignard reagents with water produces magnesium hydroxide (Mg(OH)₂), a gelatinous precipitate that can make the extraction process difficult by causing emulsions. Saturated ammonium chloride helps to keep these magnesium salts soluble in the aqueous phase, leading to a cleaner separation.[4]

Q4: My product seems to be decomposing during silica gel chromatography. How can I prevent this?

A4: Standard silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds on the column. To mitigate this, you should use a deactivated or neutralized silica gel. This can be achieved by preparing a slurry of the silica gel in the desired eluent system containing a small amount of a neutral or basic additive, such as triethylamine (~0.5-1% v/v) or pyridine. This additive neutralizes the acidic sites on the silica surface, preventing on-column degradation of your product. Alternatively, using a different stationary phase like alumina (basic or neutral) can also be an effective strategy.

Troubleshooting Guide & Recommended Protocols

This section provides detailed, step-by-step protocols to address common stability issues during the workup and purification of (3-Fluorophenyl)(4-methoxyphenyl)methanol.

Scenario 1: Workup after a Grignard or Organolithium Reaction

Problem: The product decomposes upon addition of the quenching solution.

Root Cause: Use of a strong acid (e.g., HCl, H₂SO₄) for the quench.

Solution: The Mild Ammonium Chloride Workup Protocol

This protocol is designed to safely quench organometallic reactions and extract the sensitive diarylmethanol without inducing decomposition.

Step-by-Step Methodology:

  • Cooling: Once the reaction is deemed complete by TLC, cool the reaction flask to 0 °C in an ice-water bath. This helps to control the exotherm of the quench.

  • Quenching: Slowly and carefully add saturated aqueous ammonium chloride solution (NH₄Cl) dropwise with vigorous stirring. Monitor the addition rate to keep the internal temperature below 20 °C. Continue adding until no further gas evolution is observed and the solids have mostly dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate or diethyl ether and shake to extract the product. If a gelatinous solid persists, add more NH₄Cl solution and shake vigorously.

  • Washing: Separate the organic layer. Wash the organic layer sequentially with:

    • Deionized water (to remove most of the inorganic salts).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to ensure any residual acidity is neutralized).

    • Brine (saturated NaCl solution) to break any emulsions and begin the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Crucially, do not use excessive heat on the water bath (keep it ≤ 40 °C).

Pro-Tip from the Field: For extremely sensitive diarylmethanols, you can perform the entire workup at 0 °C to further minimize the risk of decomposition.

Visualization of the Decomposition Pathway

The following diagram illustrates the acid-catalyzed decomposition mechanism that this protocol is designed to prevent.

DecompositionMechanism Start (3-Fluorophenyl)(4-methoxyphenyl)methanol Protonation Protonated Alcohol (Good Leaving Group) Start->Protonation + H⁺ (from strong acid) Carbocation Stabilized Diarylmethyl Carbocation (Decomposition Intermediate) Protonation->Carbocation - H₂O Byproducts Undesired Byproducts (Ethers, Alkenes, etc.) Carbocation->Byproducts + Nucleophile or - H⁺

Caption: Acid-catalyzed decomposition of the target alcohol.

Scenario 2: Purification by Column Chromatography

Problem: The product streaks on the TLC plate and gives multiple spots after column chromatography, even after a successful workup.

Root Cause: The inherent acidity of standard silica gel is catalyzing decomposition.

Solution: Neutralized Silica Gel Chromatography Protocol

Step-by-Step Methodology:

  • Prepare Neutralized Slurry: In a beaker, add your chosen eluent (e.g., a mixture of hexanes and ethyl acetate). To this solvent, add 0.5% to 1.0% (v/v) of triethylamine (Et₃N).

  • Add Silica: Slowly add the required amount of silica gel to the solvent mixture while stirring to create a uniform slurry. The triethylamine will neutralize the acidic sites on the silica surface.

  • Pack the Column: Pour the slurry into your chromatography column and pack as you normally would, using the same triethylamine-containing eluent.

  • Load and Elute: Dissolve your crude product in a minimum amount of the eluent (with Et₃N) and load it onto the column. Elute the column with the neutralized solvent system, collecting fractions and analyzing by TLC as usual.

Data Summary: Comparison of Workup Conditions

ParameterStandard Acidic WorkupRecommended Mild Workup Rationale for Recommendation
Quenching Agent Dilute HCl or H₂SO₄Saturated aq. NH₄ClAvoids strong acid that catalyzes decomposition.[3][4]
pH of Quench < 3~6-7Maintains a near-neutral environment, protecting the acid-labile alcohol.
Temperature Often Room Temp0 °C to Room TempLower temperature reduces the rate of potential decomposition reactions.
Purification Media Standard Silica GelNeutralized Silica or AluminaPrevents on-column degradation of the product.
Expected Yield Low to ModerateHighMinimizes product loss to side reactions.
Product Purity Low (mixture of byproducts)HighPrevents the formation of impurities during workup and purification.
Decision Workflow for Workup Strategy

This flowchart provides a logical path for selecting the appropriate workup and purification strategy.

WorkupDecisionTree Start Reaction Complete. Is the product a benzylic alcohol? CheckEDG Does it have strong Electron-Donating Groups (e.g., -OMe)? Start->CheckEDG Yes AcidSensitive HIGH RISK of Decomposition. Use Mild Conditions. CheckEDG->AcidSensitive Yes LessSensitive Lower Risk. Standard conditions may be okay, but mild is safer. CheckEDG->LessSensitive No Quench Quench with sat. aq. NH₄Cl at 0°C AcidSensitive->Quench Purify Purify on Neutralized Silica (add 1% Et₃N to eluent) Quench->Purify

Caption: Decision tree for handling benzylic alcohols.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th Edition. Springer.
  • Hughes, D. L. (1996). The Grignard Reaction: Yesterday, Today, and Tomorrow. Organic Process Research & Development, 1(1), 64-71.
  • Maruyama, K., & Katagiri, T. (1989). Mechanistic study of the Grignard reaction. Journal of Physical Organic Chemistry, 2(3), 205-215. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Chemistry Stack Exchange. (2019). What is the role of ammonium chloride in the workup of a Grignard reaction?[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol

Welcome to the dedicated support center for the scaled-up synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol. This guide is structured to provide drug development professionals, researchers, and scientists with actio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the scaled-up synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol. This guide is structured to provide drug development professionals, researchers, and scientists with actionable, field-proven insights into navigating the complexities of transitioning this synthesis from the bench to pilot or manufacturing scale. The core of this process relies on the robust yet sensitive Grignard reaction, a cornerstone of carbon-carbon bond formation.[1][2][3] Our focus here is to preemptively address the challenges inherent in scaling this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for (3-Fluorophenyl)(4-methoxyphenyl)methanol?

The most industrially viable and frequently cited route is the Grignard reaction.[1][4][5] This involves the nucleophilic addition of a Grignard reagent, 3-fluorophenylmagnesium bromide, to an electrophilic carbonyl compound, 4-methoxybenzaldehyde (anisaldehyde). This method is favored for its high atom economy and the relatively low cost of starting materials. An alternative, though less common, approach involves the reduction of the corresponding diarylketone, which itself can be synthesized via methods like Friedel-Crafts acylation.[6]

Q2: Why are anhydrous conditions so critical when scaling up this Grignard reaction?

Grignard reagents are potent bases and will react readily with acidic protons from sources like water.[7][8] This parasitic reaction is much faster than the desired nucleophilic attack on the aldehyde.[8] On a large scale, even small amounts of moisture in the solvent, reagents, or on the glassware surface can consume a significant portion of the Grignard reagent, leading to drastically reduced yields.[7][9] Furthermore, the reaction between the Grignard reagent and water is exothermic and generates flammable alkanes, posing a significant safety hazard.[1] Therefore, all solvents must be rigorously dried, and glassware should be oven or flame-dried immediately before use.[7][9]

Q3: What are the primary safety concerns when moving this synthesis to a larger scale?

The primary safety concern is managing the reaction exotherm.[9][10][11] Both the formation of the Grignard reagent and its subsequent reaction with the aldehyde are highly exothermic.[9] Inadequate heat dissipation on a large scale can lead to a runaway reaction, where the solvent boils violently, potentially causing a fire or vessel rupture.[9][10] Other major concerns include:

  • Flammable Solvents: Ethers like THF and diethyl ether are typically used and are highly flammable.[7][10]

  • Pyrophoric Reagents: While aryl Grignards are not typically pyrophoric, care must be taken, and handling should always be under an inert atmosphere (e.g., Nitrogen or Argon).[12]

  • Quenching: The quenching of a large volume of unreacted Grignard reagent is also highly exothermic and must be done slowly and with adequate cooling.

Q4: Which solvent is preferred for scale-up: Diethyl Ether or THF?

While both are common, Tetrahydrofuran (THF) is often preferred for scale-up operations.[13] THF has a higher boiling point (66 °C) than diethyl ether (34.6 °C), which provides a wider and safer operating temperature window and makes it easier to control the reaction exotherm under reflux.[10] Additionally, THF is better at stabilizing the Grignard reagent in solution.[13]

Troubleshooting Guide: From Initiation to Isolation

This section addresses specific, practical problems you may encounter during the scale-up process.

Problem 1: The Grignard reagent formation is sluggish or fails to initiate.
  • Symptoms: The characteristic bubbling and gentle reflux do not begin after adding the initial aliquot of 3-bromofluorobenzene. The solution may remain clear without the typical cloudy gray appearance of a forming Grignard reagent.

  • Root Causes & Solutions:

    • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction.

      • Solution: Activate the magnesium. On a lab scale, a crystal of iodine is often used, which chemically cleans the surface.[5][13] For larger scales, initiators like 1,2-dibromoethane can be used, or the magnesium can be mechanically stirred without solvent to break up the oxide layer.

    • Presence of Moisture: This is the most common cause of failure.[7]

      • Solution: Ensure all glassware is rigorously dried (oven-dried at >120 °C for several hours and cooled under a stream of dry nitrogen).[9] Use anhydrous grade solvents.

    • Low Temperature: The initiation can sometimes be slow at room temperature.

      • Solution: Gently warm a small portion of the reaction mixture. Be prepared to cool the reactor immediately once the reaction initiates, as it can become vigorous.[4]

Problem 2: The yield of (3-Fluorophenyl)(4-methoxyphenyl)methanol is significantly lower than expected.
  • Symptoms: After workup and purification, the isolated product mass is well below the theoretical maximum.

  • Root Causes & Solutions:

    • Wurtz Coupling Byproduct: A major side reaction is the coupling of the Grignard reagent with unreacted 3-bromofluorobenzene to form 3,3'-difluorobiphenyl.[2][14][15] This is favored by high local concentrations of the aryl halide.

      • Solution: Add the 3-bromofluorobenzene solution slowly and sub-surface to the stirred magnesium suspension. This ensures it reacts quickly with the magnesium rather than the formed Grignard reagent.[15] Good agitation is critical.

    • Inaccurate Reagent Stoichiometry: An incorrect amount of Grignard reagent was used.

      • Solution: It is highly recommended to titrate a small aliquot of the prepared Grignard reagent before the addition of the aldehyde.[8] This provides the exact concentration and allows for precise stoichiometric control.

    • Poor Temperature Control During Aldehyde Addition: Adding the 4-methoxybenzaldehyde too quickly can cause the temperature to spike, leading to side reactions.

      • Solution: Maintain a low reaction temperature (e.g., 0-10 °C) during the slow, dropwise addition of the aldehyde solution.[16] This minimizes side reactions and maximizes the yield of the desired secondary alcohol.

Problem 3: A persistent emulsion forms during the aqueous workup.
  • Symptoms: A thick, stable layer forms at the interface of the organic and aqueous layers, making phase separation difficult and trapping the product.

  • Root Causes & Solutions:

    • Formation of Magnesium Salt Precipitates: Fine precipitates of magnesium salts (e.g., Mg(OH)Br) are often the cause.[14]

      • Solution 1 (Acidic Quench): Quench the reaction by slowly adding it to a cooled, stirred solution of aqueous ammonium chloride (NH₄Cl) or dilute acid (e.g., 1M HCl). This helps to keep the magnesium salts dissolved.[14]

      • Solution 2 (Brine Wash): After quenching, wash the separated organic layer with a saturated brine (NaCl) solution. This increases the ionic strength of the aqueous phase and helps to break the emulsion.[14]

Problem 4: The final product is difficult to purify and remains colored.
  • Symptoms: The isolated crude product is an oil or a discolored solid (often yellowish or brownish) that is difficult to crystallize.

  • Root Causes & Solutions:

    • Presence of Biphenyl Byproducts: The Wurtz coupling product (3,3'-difluorobiphenyl) and biphenyl (from any phenyl-based reagents) are common, nonpolar impurities that can inhibit crystallization.[2][14]

      • Solution 1 (Trituration): If the product is a solid, wash (triturate) the crude material with a nonpolar solvent like petroleum ether or hexanes.[4][5] The desired alcohol product is typically much less soluble in these solvents than the nonpolar biphenyl impurities.

      • Solution 2 (Crystallization): Develop a robust crystallization protocol. A mixed solvent system, such as ethyl acetate/heptane or toluene/heptane, often works well.

    • Oxidized Impurities: The corresponding diarylketone can form via air oxidation, and other colored impurities can arise from reaction darkening.

      • Solution (Decolorization): Before the final crystallization, you can treat the solution of the crude product in a suitable solvent with a small amount of activated carbon, followed by hot filtration to remove the carbon and adsorbed impurities.[14]

Experimental Protocols & Data

Workflow for Scaled-Up Synthesis

The following diagram outlines the critical stages in the scaled-up synthesis process.

G cluster_0 Phase 1: Grignard Reagent Formation cluster_1 Phase 2: C-C Bond Formation cluster_2 Phase 3: Workup & Isolation cluster_3 Phase 4: Purification reagents 1. Reagent Prep (3-Bromofluorobenzene, Mg, Anhydrous THF) initiation 2. Initiation (Iodine/DBE, Gentle Heat) reagents->initiation formation 3. Formation (Slow Aryl Halide Addition, Reflux) initiation->formation titration 4. QC Titration (Determine Molarity) formation->titration cooling 5. Reactor Cooling (Cool to 0-10 °C) titration->cooling addition 6. Aldehyde Addition (Slow add'n of 4-Methoxybenzaldehyde in THF) cooling->addition reaction 7. Reaction (Stir at RT until complete) addition->reaction quench 8. Quenching (Add to cold aq. NH4Cl) reaction->quench extraction 9. Extraction (e.g., Ethyl Acetate or MTBE) quench->extraction wash 10. Phase Separation & Wash (Separate layers, wash with brine) extraction->wash drying 11. Drying & Concentration (Dry over Na2SO4, concentrate) wash->drying trituration 12. Trituration (Optional) (Wash with Heptane) drying->trituration crystallization 13. Crystallization (e.g., Toluene/Heptane) trituration->crystallization isolation 14. Final Isolation (Filter, Wash, Dry) crystallization->isolation product Final Product: (3-Fluorophenyl)(4-methoxyphenyl)methanol isolation->product

Caption: Overall workflow for the scaled-up synthesis.

Troubleshooting Decision Tree

Use this logic diagram to diagnose common issues during the Grignard formation stage.

Troubleshooting start Problem: Reaction Fails to Initiate q1 Is glassware and solvent perfectly dry? start->q1 sol_dry Solution: Thoroughly dry all glassware and use anhydrous solvent. q1->sol_dry No q2 Is the Mg surface activated? q1->q2 Yes a1_yes Yes a1_no No sol_activate Solution: Add initiator (I2, DBE) or mechanically stir Mg. q2->sol_activate No q3 Is initial concentration of halide sufficient? q2->q3 Yes a2_yes Yes a2_no No a3_yes Success: Reaction Initiates q3->a3_yes Yes sol_concentrate Solution: Add a small amount of halide without solvent and apply gentle local heat. q3->sol_concentrate No a3_no No

Caption: Decision tree for troubleshooting Grignard initiation.

Table 1: Model Reagent Stoichiometry (Illustrative)
ReagentMolar Eq. (Lab Scale)Molar Eq. (Pilot Scale)Key Considerations
Magnesium Turnings1.21.1 - 1.2Use a slight excess to ensure full conversion of the halide.
3-Bromofluorobenzene1.01.0The limiting reagent for Grignard formation.
4-Methoxybenzaldehyde0.950.95 - 1.0Using slightly less than the Grignard can help minimize unreacted aldehyde in the final product.
Anhydrous THF~3-5 mL / mmol~3-5 L / molSufficient solvent is crucial for heat transfer and preventing high concentrations.
Aq. NH₄Cl (Sat.)~2-3 mL / mmol~2-3 L / molUsed for quenching; volume should be sufficient to dissolve all magnesium salts.

References

  • BenchChem. (n.d.). Technical Support Center: Scaling Up Grignard Purification. Retrieved from BenchChem Technical Support.[14]

  • Division of Chemical Health and Safety, American Chemical Society. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from the American Chemical Society.[10]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from a university chemistry resource.[1]

  • Mettler-Toledo. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from Mettler-Toledo.[11]

  • Oh, W.-S., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega.[6]

  • CONTINUUS Pharmaceuticals. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE Annual Meeting Proceedings.[17]

  • American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary. Retrieved from the American Chemical Society.[9]

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?. Retrieved from Quora.[7]

  • Pentzer, E. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from a university safety resource.[12]

  • Zhou, J., et al. (n.d.). Synthesis of Chiral Diaryl Methanols via RuPHOX‐Ru Catalyzed Asymmetric Hydrogenation. Advanced Synthesis & Catalysis.[18]

  • Mitchell, C., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series.[16]

  • BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Retrieved from BenchChem Technical Support.[8]

  • Reddit r/Chempros. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from Reddit.[13]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from Chemistry LibreTexts.[2]

  • Google Patents. (n.d.). CN112299967B - Preparation method of 3-methoxy-4-fluorobenzaldehyde. Retrieved from Google Patents.[19]

  • Sharma, R., et al. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances.[20]

  • Winthrop University, Department of Chemistry. (2012). The Grignard Reaction. Retrieved from Winthrop University.[4]

  • AChemBlock. (n.d.). (3-fluoro-4-methoxyphenyl)methanol 95%. Retrieved from AChemBlock.[21]

  • Semantic Scholar. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. Retrieved from Semantic Scholar.[22]

  • The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from The Royal Society of Chemistry.[23]

  • Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from a university web resource.[5]

  • PrepChem.com. (n.d.). Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol. Retrieved from PrepChem.com.[24]

  • BLD Pharm. (n.d.). 96047-32-4|(3-Fluoro-4-methoxyphenyl)methanol. Retrieved from BLD Pharm.[25]

  • BLD Pharm. (n.d.). 128495-45-4|(4-Fluoro-3-methoxyphenyl)methanol. Retrieved from BLD Pharm.[26]

  • Chemical Sources. (n.d.). (3-Fluorophenyl)(4-methoxyphenyl)methanol (CAS No. 38158-78-0) Suppliers.
  • BenchChem. (n.d.). Identifying and minimizing byproducts in Grignard reactions for germane synthesis. Retrieved from BenchChem Technical Support.[15]

  • Google Patents. (n.d.). CN102219657A - Novel method for synthesizing 4-methoxyl phenyl diphenyl chloromethane. Retrieved from Google Patents.[27]

  • Suzhou Health Chemicals Co. (n.d.). 128495-45-4|(4-Fluoro-3-methoxyphenyl)methanol. Retrieved from Suzhou Health Chemicals Co.[28]

  • Sigma-Aldrich. (n.d.). (4-Methoxyphenyl)(phenyl)methanol. Retrieved from Sigma-Aldrich.

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. Retrieved from YouTube.[29]

  • BYJU'S. (n.d.). Grignard Reagent. Retrieved from BYJU'S.[3]

Sources

Optimization

Alternative purification methods for (3-Fluorophenyl)(4-methoxyphenyl)methanol

Welcome to the technical support resource for the purification of (3-Fluorophenyl)(4-methoxyphenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are seeking...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of (3-Fluorophenyl)(4-methoxyphenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are seeking effective and efficient alternatives to standard silica gel chromatography for the purification of this key diarylmethanol intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to help you troubleshoot common challenges and streamline your workflow.

Frequently Asked Questions (FAQs)

Q1: My silica gel column chromatography purification of (3-Fluorophenyl)(4-methoxyphenyl)methanol is slow and gives me co-eluting impurities. What are my options?

This is a common challenge, especially when dealing with impurities of similar polarity to the desired product, such as the corresponding benzophenone starting material or structurally related byproducts. Beyond optimizing your column chromatography (e.g., changing the solvent system), two powerful alternative methods are Crystallization and Supercritical Fluid Chromatography (SFC) .

  • Crystallization is a highly effective, scalable, and economical technique for achieving high purity, provided your compound is crystalline. It leverages differences in solubility between your product and impurities in a given solvent system.

  • Supercritical Fluid Chromatography (SFC) is a modern chromatographic technique that uses supercritical CO₂ as the main mobile phase.[1] It offers significant advantages in speed and sustainability, often providing different selectivity compared to normal or reversed-phase HPLC.[2][3]

The choice between these methods depends on the nature of the impurities, the required purity level, the scale of your synthesis, and available equipment.

Q2: How do I develop a crystallization protocol for (3-Fluorophenyl)(4-methoxyphenyl)methanol? I'm not sure where to start.

Developing a crystallization protocol is an empirical process, but it can be approached systematically. The goal is to find a solvent or solvent system where the compound has high solubility at an elevated temperature but low solubility at a lower temperature.

Here is a logical workflow to guide your efforts:

G cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Optimization A Select 5-10 mg of crude material B Add a potential solvent dropwise at room temp A->B C Is it soluble? B->C D YES: Poor crystallization solvent. Try as an anti-solvent. C->D Yes E NO: Gently warm the mixture C->E No F Does it dissolve upon heating? E->F G YES: Potential crystallization solvent! F->G Yes H NO: Insoluble. Poor solvent choice. F->H No I Cool the solution from (G) slowly to room temp, then to 0-4 °C G->I J Did crystals form? I->J K YES: Collect, wash, and dry. Analyze for purity. J->K Yes L NO: Try scratching the flask, adding a seed crystal, or concentrating the solution. J->L No M Still no crystals? Try vapor diffusion or layering with an anti-solvent. L->M

Caption: Decision workflow for developing a crystallization method.

A good starting point for solvent selection is to test a range of common solvents with varying polarities.

Solvent CategoryExamplesRationale
Non-polar Heptane, Hexane, CyclohexaneGood for precipitating polar compounds. Often used as "anti-solvents" in a binary system.
Moderately Non-polar Toluene, Dichloromethane (DCM)Often good at dissolving diarylmethanols. May require an anti-solvent to induce crystallization.
Polar Aprotic Ethyl Acetate, Acetone, AcetonitrileCan be effective, but solubility might be too high unless cooled significantly.
Polar Protic Isopropanol (IPA), Ethanol, MethanolThe hydroxyl group can interact with the product. Often good solvents when hot and poor when cold.

Pro Tip: A binary solvent system, such as Toluene/Heptane or Ethyl Acetate/Hexane, often provides the best results. Dissolve the crude material in a minimal amount of the "good" solvent (e.g., Toluene) and slowly add the "anti-solvent" (e.g., Heptane) until turbidity persists, then warm to re-dissolve and cool slowly.[4]

Q3: What exactly is Supercritical Fluid Chromatography (SFC) and why is it better than HPLC for my compound?

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid—most commonly carbon dioxide—as the primary mobile phase.[1] A fluid is "supercritical" when it is heated and pressurized above its critical point (31.1°C and 73.8 bar for CO₂), where it exhibits properties of both a liquid and a gas.[5]

For purifying compounds like (3-Fluorophenyl)(4-methoxyphenyl)methanol, SFC offers several key advantages over traditional HPLC:

  • Speed: The low viscosity and high diffusivity of supercritical CO₂ allow for much faster separations and column equilibration, often reducing run times by 3-4x compared to HPLC.[2]

  • Green Chemistry: SFC drastically reduces the consumption of organic solvents, replacing the bulk of the mobile phase with environmentally benign CO₂. This lowers costs and minimizes waste.[3]

  • Efficient Fraction Collection: After collection, the CO₂ evaporates, leaving your purified compound in a small volume of co-solvent (like methanol), which significantly speeds up the dry-down process.[2]

  • Orthogonal Selectivity: SFC operates under normal-phase conditions, providing a different separation mechanism than the widely used reversed-phase HPLC. This can be highly effective for resolving impurities that are difficult to separate by other means.

Pharmaceutical companies have increasingly adopted SFC for both chiral and achiral purifications due to its efficiency and alignment with green chemistry principles.[5][6]

Troubleshooting Guides

Troubleshooting Crystallization
IssueProbable CauseSuggested Solution
No crystals form upon cooling. The solution is not supersaturated; the compound is too soluble even at low temperatures.1. Concentrate the Solution: Slowly evaporate some of the solvent to increase the compound's concentration and then cool again.[7]2. Add an Anti-Solvent: Introduce a solvent in which your compound is insoluble to decrease its overall solubility.[4]3. Induce Nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product.[4]
The product "oils out" instead of crystallizing. The cooling rate is too fast, or the solution's purity is low, depressing the melting point.1. Slow Down Cooling: Allow the solution to cool to room temperature over several hours before moving it to a refrigerator. Insulating the flask can help.[8]2. Use a More Dilute Solution: Start with a slightly larger volume of solvent to avoid reaching the oiling-out point.3. Re-dissolve and Try Again: Warm the solution to re-dissolve the oil and attempt a slower cooling cycle.
Crystals are very fine or needle-like. Nucleation was too rapid, leading to the formation of many small crystals instead of fewer large ones.1. Reduce the Rate of Supersaturation: Cool the solution more slowly or add the anti-solvent at a much slower rate.[8]2. Minimize Agitation: Allow the solution to stand completely undisturbed during the crystal growth phase.[9]
Purity has not improved significantly. Impurities have co-crystallized with the product, or the crystals were not washed properly.1. Re-crystallize: Perform a second crystallization on the obtained material, which should now be of higher purity.[4]2. Optimize Washing: Wash the collected crystals with a small amount of ice-cold crystallization solvent to remove surface impurities without dissolving the product.
Troubleshooting SFC Purification
IssueProbable CauseSuggested Solution
Poor peak shape (fronting or tailing). Sample overload; inappropriate sample solvent; secondary interactions with the stationary phase.1. Reduce Injection Volume/Concentration: Overloading is a common issue. Try injecting less material.2. Check Sample Solvent: The sample should be dissolved in a weak solvent, ideally the co-solvent (e.g., methanol). Strong solvents like DCM can distort peak shape.[2]3. Add a Modifier: For basic or acidic compounds, adding a small amount of an additive (e.g., diethylamine for bases, trifluoroacetic acid for acids) to the co-solvent can improve peak shape.
Product is insoluble in the recommended sample solvent (Methanol). The compound has low polarity and prefers non-polar solvents.While methanol is ideal, if solubility is an issue, you can use mixtures like 1:1 Dichloromethane/Methanol. However, be aware that DCM is a strong solvent and can affect chromatography if used at high concentrations.[2] Always minimize the injection volume when using strong solvents.
Poor separation from a key impurity. The stationary phase or co-solvent is not providing sufficient selectivity.1. Screen Different Columns: Modern SFC systems can utilize a variety of stationary phases (silica, diol, amino, etc.).[5] Screen several columns to find one with better selectivity.2. Change the Co-Solvent: While methanol is common, switching to ethanol, isopropanol, or acetonitrile can significantly alter the selectivity of the separation.

Experimental Protocols

Protocol 1: Step-by-Step Guide to Recrystallization

This protocol provides a general framework. The optimal solvent, volume, and temperatures must be determined empirically as described in the FAQ section.

  • Dissolution: Place the crude (3-Fluorophenyl)(4-methoxyphenyl)methanol in an appropriately sized Erlenmeyer flask equipped with a stir bar. Add the minimum amount of your chosen "good" solvent (e.g., Toluene) required to dissolve the solid at an elevated temperature (e.g., 60-80°C). Do not boil excessively.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.

  • Cooling & Crystallization: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature on a benchtop, undisturbed. The slower the cooling, the larger and purer the crystals.[8] Once at room temperature, place the flask in an ice bath or refrigerator (0-4°C) for at least one hour to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: With the vacuum off, add a small volume of ice-cold solvent to the crystals to wash away residual soluble impurities. Re-apply the vacuum to pull the wash solvent through. Repeat if necessary.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent. Characterize the final product by NMR, LC-MS, and melting point to confirm purity.

Protocol 2: Conceptual Workflow for SFC Method Development

Developing an SFC method involves screening several parameters to achieve optimal separation.

  • Initial Sample Preparation: Dissolve a small amount of the crude material in methanol to a concentration of ~10-20 mg/mL. Ensure it is fully dissolved.[2]

  • Column & Co-Solvent Screening:

    • Start with a standard silica or diol column.

    • Use methanol as the initial co-solvent.

    • Run a fast gradient (e.g., 5% to 50% methanol in CO₂ over 5 minutes) to determine the approximate elution time of your compound and impurities.

  • Method Optimization:

    • Based on the screening run, develop a shallower gradient around the elution point of your compound to improve resolution.

    • If co-elution is still an issue, screen other co-solvents (acetonitrile, ethanol) or different stationary phases.

  • Scale-Up: Once an effective analytical method is established, it can be scaled to a larger preparative SFC system for bulk purification. The principles remain the same, but flow rates and column diameters are increased.

References

  • Intech Analyticals. (n.d.). Supercritical Fluid Chromatography.
  • Wikipedia. (2023). Supercritical fluid chromatography.
  • Abel, S. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
  • American Chemical Society. (2025). Microscale purification of pharmaceuticals with analytical super critical fluid chromatography. ACS Fall 2025.
  • News-Medical.Net. (n.d.). Pharmaceutical Applications of Supercritical Fluid Chromatography.
  • BOC Sciences. (n.d.). CAS 38158-78-0 (3-Fluorophenyl)(4-methoxyphenyl)methanol.
  • Poukens-Renwart, P., et al. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Journal of Applied Crystallography. Retrieved from [Link]

  • University of Fribourg. (n.d.). Guide for crystallization.
  • University of Florida. (n.d.). How to Grow Crystals.
  • Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biological Sciences.
  • Zhang, X., et al. (2020). Synthesis and crystallization purification of phytosterol esters for food industry application. Journal of Food Science and Technology.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Analysis of (3-Fluorophenyl)(4-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Crucial Role of 1H NMR in Structural Elucidation In the realm of synthetic chemistry and drug development, the unambiguous determination o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of 1H NMR in Structural Elucidation

In the realm of synthetic chemistry and drug development, the unambiguous determination of a molecule's structure is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly proton (1H) NMR, stands as an unparalleled tool for elucidating the precise arrangement of atoms within a molecule. This guide provides an in-depth analysis of the 1H NMR spectrum of (3-Fluorophenyl)(4-methoxyphenyl)methanol, a benzhydrol derivative of interest in medicinal chemistry.

This document will not only dissect the theoretical 1H NMR spectrum of our target molecule but will also provide a comparative analysis with related structures to highlight the subtle yet significant effects of substituent placement on the resulting spectra. By understanding these nuances, researchers can gain a deeper appreciation for the predictive power of NMR and apply these principles to their own structural analyses.

Predicted 1H NMR Analysis of (3-Fluorophenyl)(4-methoxyphenyl)methanol

While an experimental spectrum for (3-Fluorophenyl)(4-methoxyphenyl)methanol is not publicly available, a detailed prediction can be formulated based on established principles of 1H NMR spectroscopy and data from analogous compounds. The structure and predicted proton assignments are illustrated below.

Diagram 1: Molecular Structure and Proton Assignments

Caption: Structure of (3-Fluorophenyl)(4-methoxyphenyl)methanol with proton numbering.

Based on the structure, the following 1H NMR signals are predicted. The chemical shifts (δ) are estimated in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are given in Hertz (Hz).

Table 1: Predicted 1H NMR Data for (3-Fluorophenyl)(4-methoxyphenyl)methanol

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
OCH₃~3.8s-3H
OHVariable (broad s)s (broad)-1H
CH-OH~5.8s-1H
H-3', H-5'~6.9d~8-92H
H-2', H-6'~7.3d~8-92H
H-2~7.1-7.2m-1H
H-4~7.0-7.1m-1H
H-5~7.3-7.4m-1H
H-6~7.1-7.2m-1H

Causality Behind Predicted Assignments:

  • Methine Proton (CH-OH): This proton is attached to a carbon bearing two aromatic rings and a hydroxyl group. This environment is highly deshielded, leading to a downfield shift, predicted to be around 5.8 ppm. In many benzhydrol systems, this signal appears as a singlet, assuming no significant coupling to the hydroxyl proton, which is often exchangeable.[1][2]

  • Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and appear as a sharp singlet. Their position is characteristic of methoxy groups attached to an aromatic ring, typically around 3.8 ppm.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and can be confirmed by its disappearance upon the addition of D₂O.[1]

  • 4-Methoxyphenyl Ring Protons (H-2', H-3', H-5', H-6'): The electron-donating methoxy group shields the ortho (H-3', H-5') and para positions. Due to the para-substitution, the aromatic protons will appear as two distinct doublets. The protons ortho to the methoxy group (H-3', H-5') are expected to be more shielded and thus appear more upfield (~6.9 ppm) compared to the protons meta to the methoxy group (H-2', H-6', ~7.3 ppm).

  • 3-Fluorophenyl Ring Protons (H-2, H-4, H-5, H-6): The fluorine atom is an electron-withdrawing group, which generally deshields the aromatic protons.[3] Furthermore, the fluorine atom will cause splitting of the signals of nearby protons (H-2 and H-4) due to H-F coupling. This will result in complex multiplets for all four protons on this ring, likely in the range of 7.0-7.4 ppm. The exact splitting patterns will depend on the magnitudes of both the proton-proton and proton-fluorine coupling constants.

Comparative 1H NMR Analysis

To substantiate our predictions, we will compare the expected spectrum of (3-Fluorophenyl)(4-methoxyphenyl)methanol with the known 1H NMR data of its parent benzyl alcohols and another substituted benzhydrol.

Table 2: Comparative 1H NMR Data of Benzhydrol Derivatives

CompoundAr-H (ppm)CH-OH (ppm)OCH₃ (ppm)Other (ppm)Reference
(3-Fluorophenyl)(4-methoxyphenyl)methanol (Predicted) 6.9-7.4~5.8~3.8--
(4-Methoxyphenyl)(phenyl)methanol 6.87 (d), 7.29-7.43 (m)5.84 (d)3.82 (s)2.19 (d, OH)[4]
3-Fluorobenzyl alcohol 6.92-7.24 (m)4.52 (s)-3.52 (t, OH)[5]
4-Methoxybenzyl alcohol 6.9 (d), 7.25 (d)4.7 (s)3.6 (s)~2.0 (s, OH)[6]

Insights from Comparative Analysis:

  • The chemical shift of the methine proton (CH-OH) in the predicted spectrum of our target molecule (~5.8 ppm) is consistent with that observed for (4-Methoxyphenyl)(phenyl)methanol (5.84 ppm).[4] This downfield shift, compared to the benzylic protons of 3-fluorobenzyl alcohol (4.52 ppm) and 4-methoxybenzyl alcohol (4.7 ppm), is a direct consequence of the deshielding effect of the second aromatic ring.[5][6]

  • The predicted chemical shift for the methoxy group (~3.8 ppm) in our target molecule is in close agreement with the experimental value for (4-Methoxyphenyl)(phenyl)methanol (3.82 ppm).[4]

  • The aromatic region of the predicted spectrum is expected to be a composite of the signals from both rings. The doublet of doublets pattern for the 4-methoxyphenyl ring is a well-established feature.[6] The complex multiplet structure for the 3-fluorophenyl ring is anticipated due to the combined effects of proton-proton and proton-fluorine couplings, a phenomenon observable in the spectrum of 3-fluorobenzyl alcohol.[5]

Experimental Protocol for 1H NMR Acquisition

For researchers wishing to acquire an experimental spectrum of (3-Fluorophenyl)(4-methoxyphenyl)methanol, the following protocol is recommended.

Diagram 2: 1H NMR Acquisition Workflow

G A Sample Preparation B Instrument Setup A->B Insert Sample C Data Acquisition B->C Lock & Shim D Data Processing C->D Fourier Transform E Spectral Analysis D->E Phase & Baseline Correction

Caption: A streamlined workflow for acquiring a high-quality 1H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (3-Fluorophenyl)(4-methoxyphenyl)methanol.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz spectrometer would be:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

    • To confirm the hydroxyl proton, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking gently.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate all peaks to determine the relative number of protons for each signal.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Spectral Analysis:

    • Assign each signal to the corresponding protons in the molecule based on chemical shift, multiplicity, coupling constants, and integration.

    • Compare the experimental spectrum with the predicted data and the spectra of related compounds to confirm the structure.

Conclusion

This guide has provided a comprehensive, albeit predictive, 1H NMR analysis of (3-Fluorophenyl)(4-methoxyphenyl)methanol. By leveraging fundamental NMR principles and comparative data from analogous structures, we have established a robust framework for the interpretation of its spectrum. The provided experimental protocol offers a clear and concise workflow for obtaining high-quality data. This approach, combining theoretical prediction with comparative analysis, serves as a powerful strategy for the structural elucidation of novel compounds in a research and development setting.

References

  • Organic Chemistry Select. 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. [Link]

  • The Royal Society of Chemistry. Table of Contents. [Link]

  • The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2021 - Supporting Information. [Link]

  • The Royal Society of Chemistry. Supporting information for. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • University of Calgary. Chemical shifts. [Link]

  • Brainly. The 1H-NMR of the benzhydrol product shows. [Link]

  • Chegg.com. Solved NMR spectroscopy Note that the 1H-NMR of the. [Link]

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Comparative

A Senior Application Scientist's Guide: Comparing the Biological Activity of Fluorinated vs. Non-Fluorinated Diaryl Methanols

Welcome to this in-depth technical guide for researchers, scientists, and drug development professionals. In the landscape of medicinal chemistry, strategic molecular modifications can profoundly alter a compound's biolo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide for researchers, scientists, and drug development professionals. In the landscape of medicinal chemistry, strategic molecular modifications can profoundly alter a compound's biological profile. One of the most powerful strategies in the medicinal chemist's toolkit is the incorporation of fluorine.[1] This guide provides a comparative analysis of fluorinated versus non-fluorinated diaryl methanols, a structural motif present in numerous biologically active compounds.[2][3] We will delve into the mechanistic rationale for fluorination, present detailed experimental workflows for comparative evaluation, and provide insights into the interpretation of the resulting data.

The judicious placement of fluorine can significantly influence a molecule's conformation, pKa, metabolic pathways, and intrinsic potency.[4] These modifications often translate into enhanced pharmacokinetic properties and improved target engagement.[5][6] This guide will equip you with the foundational knowledge and practical protocols to explore these effects within the diaryl methanol class of compounds.

The Strategic Role of Fluorine in Modulating Bioactivity

The substitution of a hydrogen atom with fluorine, its closest bioisostere in terms of size, can lead to dramatic changes in a molecule's behavior.[7] This is due to fluorine's unique properties, including its high electronegativity, the strength of the carbon-fluorine (C-F) bond, and its ability to alter the electronic nature of adjacent functional groups.[7][8]

Key advantages of fluorination in drug design include:

  • Enhanced Metabolic Stability : A primary reason for incorporating fluorine is to block metabolic "soft spots." Aromatic rings and benzylic positions, common in diaryl methanols, are susceptible to oxidation by Cytochrome P450 (CYP) enzymes. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to this enzymatic cleavage and often leading to a longer drug half-life.[7][8]

  • Increased Binding Affinity : Fluorine's strong electronegativity can lead to favorable interactions with protein targets. These can include dipole-dipole interactions, hydrogen bonds (with the fluorine acting as a weak H-bond acceptor), and orthogonal multipolar C–F···C=O interactions, which can enhance the binding affinity of the molecule to its target receptor or enzyme.[7][9]

  • Modulation of Physicochemical Properties :

    • Lipophilicity : The introduction of fluorine generally increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.[8][10]

    • pKa Alteration : The powerful electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, which can be critical for optimizing a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.[1]

The following diagram illustrates a key mechanism by which fluorination enhances metabolic stability.

Figure 1: Mechanism of Metabolic Blocking by Fluorination cluster_0 Non-Fluorinated Diaryl Methanol cluster_1 Fluorinated Diaryl Methanol Parent_NF Diaryl Methanol (Ar)2-CH-OH Metabolite_NF Oxidized Metabolite (Ar)2-C(OH)2 Parent_NF->Metabolite_NF CYP450 Oxidation (at para-position of Aryl ring) Parent_F Fluorinated Diaryl Methanol (F-Ar)(Ar)-CH-OH Metabolism_Blocked Metabolism Blocked Parent_F->Metabolism_Blocked Resistant C-F Bond

Caption: Fluorination blocks CYP450-mediated oxidation.

Experimental Workflow for Comparative Analysis

To objectively compare a fluorinated diaryl methanol with its non-fluorinated parent compound, a multi-step experimental approach is required. This workflow ensures a comprehensive evaluation of both the pharmacodynamic (target interaction) and pharmacokinetic (metabolic stability) properties.

Figure 2: Experimental Workflow for Comparative Bioactivity A Compound Acquisition (Fluorinated & Non-Fluorinated) B In Vitro Target Engagement Assay (e.g., Enzyme Inhibition) A->B Determine Target Affinity (Ki) C Cell-Based Potency Assay (e.g., Cytotoxicity) A->C Determine Functional Potency (IC50) D In Vitro Metabolic Stability Assay (e.g., Liver Microsomes) A->D Determine Metabolic Half-Life (t1/2) E Data Analysis & Interpretation B->E C->E D->E

Caption: A systematic workflow for comparing diaryl methanols.

Protocol 1: In Vitro Enzyme Inhibition Assay (e.g., for a Kinase Target)

This protocol is designed to determine the direct inhibitory effect of the compounds on a purified enzyme, providing the half-maximal inhibitory concentration (IC50) value.

Principle: The assay measures the activity of a specific enzyme in the presence of varying concentrations of the inhibitor. The reduction in enzyme activity is proportional to the inhibitory potency of the compound.

Step-by-Step Methodology:

  • Compound Preparation : Prepare 10 mM stock solutions of both the fluorinated and non-fluorinated diaryl methanols in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution : Perform a serial dilution of the stock solutions in an appropriate assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1% to avoid solvent-induced enzyme inhibition.[11]

  • Assay Plate Preparation : Add the diluted compounds to a 96-well or 384-well assay plate. Include the following controls:

    • Negative Control (0% Inhibition) : Enzyme, substrate, and buffer with DMSO vehicle only.

    • Positive Control (100% Inhibition) : A known potent inhibitor of the enzyme or enzyme without substrate.

  • Enzyme and Substrate Addition : Add the purified enzyme to each well, followed by a brief pre-incubation period (e.g., 15 minutes at room temperature) to allow for compound-enzyme binding.

  • Initiate Reaction : Add the enzyme's specific substrate (e.g., a peptide for a kinase, along with ATP) to all wells to start the reaction.

  • Incubation : Incubate the plate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C).

  • Detection : Stop the reaction and add a detection reagent. The detection method will depend on the assay format (e.g., luminescence for ATP-based assays, fluorescence for cleavage assays).

  • Data Acquisition : Read the plate using a suitable plate reader.

  • Data Analysis : Convert the raw data to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Cytotoxicity Assay (e.g., MTT Assay)

This protocol assesses the compound's ability to reduce cell viability, which is a common downstream effect of targeting essential cellular pathways.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding : Seed a relevant cancer cell line (e.g., HeLa or A549) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[12]

  • Compound Treatment : Prepare serial dilutions of the fluorinated and non-fluorinated compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (medium with DMSO).

  • Incubation : Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition : Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization : Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.

  • Absorbance Reading : Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol evaluates the susceptibility of the compounds to metabolism by key drug-metabolizing enzymes.

Principle: The compound is incubated with human liver microsomes (HLMs), which contain a high concentration of CYP enzymes.[13] The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.

Step-by-Step Methodology:

  • Reagent Preparation :

    • Prepare a solution of the test compound (fluorinated or non-fluorinated) at a low concentration (e.g., 1 µM) in a buffer.

    • Prepare a solution of human liver microsomes (e.g., 0.5 mg/mL) in the same buffer.

    • Prepare a solution of the NADPH regenerating system (cofactor required for CYP enzyme activity).

  • Incubation Setup : In a microcentrifuge tube, combine the compound solution and the microsome solution. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate Reaction : Add the NADPH regenerating system to the tube to start the metabolic reaction. Include a negative control incubation without the NADPH system to account for non-enzymatic degradation.

  • Time-Point Sampling : At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile containing an internal standard) to quench the reaction.

  • Sample Processing : Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis : Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis :

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

Data Summary and Interpretation

The quantitative data from these experiments should be summarized for a clear, side-by-side comparison.

ParameterNon-Fluorinated Diaryl MethanolFluorinated Diaryl MethanolRationale for Difference
Target IC50 (nM) 15025Fluorination may enhance binding affinity through favorable electronic or conformational effects.[4][7]
Cellular IC50 (nM) 50075Increased potency could be due to a combination of higher target affinity and improved membrane permeability.[5]
Metabolic t½ (min) 15> 60The C-F bond at a metabolically susceptible position blocks CYP-mediated oxidation, increasing stability.[7][8]

Interpretation of Results:

In this hypothetical example, the fluorinated analog demonstrates significantly improved biological activity.

  • The 6-fold decrease in Target IC50 suggests that the fluorine atom is directly contributing to a more favorable interaction with the target protein.

  • The ~6.7-fold decrease in Cellular IC50 indicates that the improved target affinity translates to greater efficacy in a cellular context. This could also be augmented by better cell penetration due to increased lipophilicity.[8]

  • The >4-fold increase in metabolic half-life is a classic and powerful outcome of strategic fluorination.[7] By blocking a key site of metabolism, the compound's residence time is extended, which would likely lead to improved bioavailability and duration of action in an in vivo setting.

Conclusion

This guide demonstrates that the strategic incorporation of fluorine is a highly effective method for optimizing the biological activity of diaryl methanols. By directly comparing a fluorinated analog to its parent compound through a systematic series of in vitro assays, researchers can quantify the improvements in potency, efficacy, and metabolic stability. The fluorinated compound often emerges as a more robust candidate for further drug development, possessing a superior profile directly attributable to the unique chemical properties of the fluorine atom.[6][7] This comparative approach, grounded in sound experimental design, is fundamental to modern medicinal chemistry and the rational design of new therapeutic agents.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. [Link]

  • Ni, K., & O'Hagan, D. (2022). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry. [Link]

  • Filler, R., & Kirsch, P. (2010). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Journal of Fluorine Chemistry. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8379-8417. [Link]

  • Wang, L., & Wang, W. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 991-994. [Link]

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. [Link]

  • Gupta, O. (2019). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Fluorinated Derivatives of Digalloyl-Flavan-3-ol Induce Autophagic Cell Death by Forming Granular Aggregates Containing Mitochondria. MDPI. [Link]

  • Li, D. Y., et al. (2021). Electronic Effect‐Guided Rational Design of Candida antarctica Lipase B for Kinetic Resolution Towards Diarylmethanols. ResearchGate. [Link]

  • Bae, J., et al. (2023). Dehydroxylative Noncanonical C–C Bond Arylation of Cyclopropanols: The Origin of Distal Selectivity via Remote Steric Effects. ACS Catalysis. [Link]

  • Usui, T., et al. (2009). Evaluation of the effects of hydrophilic organic solvents on CYP3A-mediated drug-drug interaction in vitro. PubMed. [Link]

  • Silva, J., et al. (2023). Prediction of CYP-Mediated Drug Interaction Using Physiologically Based Pharmacokinetic Modeling: A Case Study of Salbutamol and Fluvoxamine. National Institutes of Health (NIH). [Link]

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Validation

A Researcher's Roadmap to the Crystal Structure of (3-Fluorophenyl)(4-methoxyphenyl)methanol: A Comparative Guide

For researchers, scientists, and professionals in drug development, the precise three-dimensional arrangement of atoms within a molecule is a critical piece of the puzzle. X-ray crystallography is the gold standard for e...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise three-dimensional arrangement of atoms within a molecule is a critical piece of the puzzle. X-ray crystallography is the gold standard for elucidating this information, providing a high-resolution map of molecular architecture that can inform structure-activity relationships (SAR), guide lead optimization, and secure intellectual property.

This guide focuses on (3-Fluorophenyl)(4-methoxyphenyl)methanol, a compound of interest in medicinal chemistry. As of this writing, a public crystal structure for this specific molecule has not been reported. Therefore, this document serves as both a comprehensive guide for determining its crystal structure and a comparative analysis of what we can anticipate, based on the known structures of related compounds. We will explore the "why" behind the experimental choices, ensuring a robust and reproducible crystallographic workflow.

The Significance of Structural Elucidation in Drug Design

The introduction of a fluorine atom into a drug candidate can have profound effects on its metabolic stability, lipophilicity, and binding affinity. The methoxy group, a common feature in bioactive molecules, can act as a hydrogen bond acceptor and influence conformation. Understanding how these two functional groups on the phenyl rings of (3-Fluorophenyl)(4-methoxyphenyl)methanol dictate its solid-state conformation and intermolecular interactions is paramount for rational drug design.

A Roadmap to the Crystal Structure: An Experimental Workflow

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of crystallographic principles.

Part 1: The Art and Science of Crystal Growth

High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment. For a molecule like (3-Fluorophenyl)(4-methoxyphenyl)methanol, which is a solid at room temperature, several crystallization techniques can be employed.

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Solution Preparation: Prepare a saturated or near-saturated solution of (3-Fluorophenyl)(4-methoxyphenyl)methanol in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few pinholes. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab. Monitor for crystal growth over several days to weeks.

Causality Behind the Choices:

  • Slow Evaporation: This is the most common and often successful technique for organic molecules. The gradual increase in concentration as the solvent evaporates allows for the ordered arrangement of molecules into a crystal lattice, rather than rapid precipitation into an amorphous solid.

  • Solvent Polarity: The choice of solvent influences the conformation of the molecule in solution and can lead to the formation of different polymorphs (different crystal packing arrangements of the same molecule).

If slow evaporation is unsuccessful, other techniques such as vapor diffusion (liquid/liquid or solid/liquid) or cooling crystallization should be explored.

Part 2: From Crystal to Diffraction Pattern: Data Collection

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: Using a microscope, select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a cryoloop.

  • Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage.

  • Diffractometer Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Modern diffractometers have software that automatically determines the optimal data collection strategy to ensure complete and redundant data.

  • Data Integration and Scaling: The raw diffraction images are processed to determine the position and intensity of each reflection. These intensities are then scaled and corrected for various experimental factors.

Trustworthiness Through Self-Validation:

  • Redundant Data: Collecting a redundant dataset (measuring the same reflections multiple times) allows for a more accurate determination of their intensities and provides a crucial internal check on data quality.

  • Internal R-factor (Rint): This value is a measure of the agreement between symmetry-equivalent reflections. A low Rint is indicative of high-quality data.

Part 3: Solving and Refining the Structure

The final step is to transform the diffraction data into a 3D model of the molecule.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The processed diffraction data is used to solve the "phase problem" and generate an initial electron density map. For organic molecules, direct methods or charge flipping algorithms are typically successful.

  • Model Building: An initial atomic model is built into the electron density map.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using least-squares methods. This process minimizes the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using a variety of metrics, such as the R-factors (R1 and wR2), the goodness-of-fit (GooF), and by checking for any unusual geometric parameters. The final structure is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Workflow for X-ray Crystallography

G cluster_experiment Experimental Workflow crystal_growth Crystal Growth (e.g., Slow Evaporation) data_collection X-ray Data Collection (Single Crystal Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & Deposition (e.g., CSD) structure_refinement->validation

Caption: A generalized workflow for determining the crystal structure of a small molecule.

Comparative Analysis: What to Expect for (3-Fluorophenyl)(4-methoxyphenyl)methanol

In the absence of experimental data for our target molecule, we can make informed predictions by comparing it to structurally similar compounds for which crystal structures are available. For this analysis, we will consider diphenylmethanol as the parent compound.

The Influence of Substituents on Molecular Conformation and Packing

The conformation of diphenylmethanol derivatives is largely defined by the torsion angles of the two phenyl rings relative to the central methanol core. The crystal packing is then dictated by the intermolecular interactions that these conformations can support.

CompoundKey Structural Features & InteractionsExpected Influence on (3-Fluorophenyl)(4-methoxyphenyl)methanol
Diphenylmethanol - Two unsubstituted phenyl rings. - Forms hydrogen-bonded chains or cyclic motifs via the hydroxyl group.[1] - Phenyl rings can adopt a range of conformations.This provides a baseline for the overall molecular shape and primary hydrogen bonding interactions.
(4-Methoxyphenyl)methanol - A single phenyl ring with a p-methoxy group. - The methoxy group can act as a hydrogen bond acceptor.The 4-methoxyphenyl ring in our target is likely to engage in similar hydrogen bonding and will influence the electronic properties of the ring.
Fluorinated Diphenylmethanol Analogs - Fluorine atoms can participate in weak C-H···F hydrogen bonds. - The strong electronegativity of fluorine can influence the acidity of the hydroxyl proton and the aromatic system's electrostatics.The 3-fluoro substituent is expected to introduce weak C-H···F interactions and may alter the preferred hydrogen bonding network compared to the unsubstituted analog. It will also likely affect the conformation of the fluorinated phenyl ring.

Hypothesized Intermolecular Interactions

We can hypothesize that the crystal packing of (3-Fluorophenyl)(4-methoxyphenyl)methanol will be dominated by a network of hydrogen bonds. The primary interaction will be the O-H···O hydrogen bond from the hydroxyl group. Additionally, weaker interactions are expected to play a significant role in stabilizing the crystal lattice.

G cluster_interactions Potential Intermolecular Interactions molecule1 (3-F-Ph)(4-MeO-Ph)CHOH molecule2 (3-F-Ph)(4-MeO-Ph)CHOH molecule1->molecule2 O-H···O (primary) molecule3 (3-F-Ph)(4-MeO-Ph)CHOH molecule1->molecule3 C-H···F (weak) molecule2->molecule3 C-H···π (weak)

Caption: Hypothesized intermolecular interactions for (3-Fluorophenyl)(4-methoxyphenyl)methanol.

Conclusion

While the crystal structure of (3-Fluorophenyl)(4-methoxyphenyl)methanol remains to be determined, this guide provides a comprehensive roadmap for its elucidation. By following the detailed experimental protocols and considering the comparative analysis with structurally related compounds, researchers will be well-equipped to undertake this crystallographic investigation. The resulting structural information will undoubtedly provide valuable insights for the fields of medicinal chemistry and materials science, paving the way for the rational design of new molecules with tailored properties.

References

  • Ferguson, G., & Lonergan, D. G. (1998). The Cambridge Structural Database. In Acta Crystallographica Section B: Structural Science (Vol. 54, Issue 4, pp. 582–593). International Union of Crystallography (IUCr). [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of (3-Fluorophenyl)(4-methoxyphenyl)methanol and its Isomers

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molec...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint through fragmentation patterns. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of (3-Fluorophenyl)(4-methoxyphenyl)methanol, a diarylmethanol derivative. By dissecting its fragmentation pathways, we aim to provide researchers, scientists, and drug development professionals with a robust framework for its identification and differentiation from structurally similar compounds.

Introduction: The Significance of Fragmentation Analysis

(3-Fluorophenyl)(4-methoxyphenyl)methanol is a molecule of interest due to the prevalence of diarylmethane scaffolds in medicinal chemistry. The presence of both a fluorine and a methoxy substituent on the aromatic rings introduces specific fragmentation behaviors that are critical for its characterization. Understanding these fragmentation patterns is not merely an academic exercise; it is essential for distinguishing between isomers, identifying metabolites, and ensuring the purity of synthesized compounds.

This guide will present a theoretically derived fragmentation pathway for (3-Fluorophenyl)(4-methoxyphenyl)methanol, grounded in the established principles of mass spectrometry. We will then compare this predicted fragmentation with that of plausible isomeric and related structures to highlight the diagnostic power of mass spectral analysis.

Predicted Fragmentation Pathway of (3-Fluorophenyl)(4-methoxyphenyl)methanol

Under electron ionization (EI), (3-Fluorophenyl)(4-methoxyphenyl)methanol is expected to undergo a series of characteristic fragmentation reactions. The initial event is the removal of an electron to form the molecular ion (M•+). The stability of the aromatic rings will likely result in a discernible molecular ion peak.[1][2] The subsequent fragmentation is driven by the functional groups present and the relative stability of the resulting fragment ions.

The key predicted fragmentation pathways are outlined below:

  • α-Cleavage: The bond between the benzylic carbon and one of the aromatic rings can cleave, leading to the formation of stable substituted benzyl cations.

  • Loss of Water: As a secondary alcohol, the molecular ion can undergo dehydration, losing a water molecule (H₂O).[2]

  • Fragmentation of Substituents: The fluoro and methoxy groups will influence the fragmentation of their respective aromatic rings. The methoxy group can lead to the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O), while the fluorine atom can be lost as a radical (•F) or as part of a neutral hydrogen fluoride (HF) molecule.[1][3]

  • Rearrangements: The formation of highly stable ions, such as the tropylium ion, through rearrangement is a common feature in the mass spectra of aromatic compounds.[4]

The following diagram illustrates the predicted primary fragmentation pathways for (3-Fluorophenyl)(4-methoxyphenyl)methanol:

fragmentation_pathway M [(3-F-Ph)(4-MeO-Ph)CHOH]•+ m/z = 232 F1 [C₇H₆FO]+ m/z = 125 (3-Fluorobenzoyl cation) M->F1 α-cleavage F2 [C₈H₉O]+ m/z = 121 (4-Methoxybenzyl cation) M->F2 α-cleavage F3 [M - H₂O]•+ m/z = 214 M->F3 - H₂O F4 [M - •CH₃]+ m/z = 217 M->F4 - •CH₃ F6 [C₇H₇]+ m/z = 91 (Tropylium ion) F2->F6 - CO F5 [C₁₄H₁₁F]•+ m/z = 198 F3->F5 - •OH

Caption: Predicted EI fragmentation pathways of (3-Fluorophenyl)(4-methoxyphenyl)methanol.

Comparative Fragmentation Analysis

To underscore the utility of mass spectrometry in distinguishing between similar structures, we will compare the predicted fragmentation of (3-Fluorophenyl)(4-methoxyphenyl)methanol with two alternatives: its isomer (2-Fluorophenyl)(4-methoxyphenyl)methanol and the related compound (4-Fluorophenyl)(4-methoxyphenyl)methanol.

Compound Key Diagnostic Fragments (Predicted m/z) Rationale for Differentiation
(3-Fluorophenyl)(4-methoxyphenyl)methanol 125, 121, 214, 217, 91The presence of the m/z 125 fragment corresponding to the 3-fluorobenzoyl cation is characteristic. The relative abundance of the m/z 121 (4-methoxybenzyl cation) will also be a key indicator.
(2-Fluorophenyl)(4-methoxyphenyl)methanol 125, 121, 214, 195 (M-HF-H)The ortho-effect of the fluorine substituent may lead to a more facile loss of HF, potentially resulting in a more abundant [M-HF]•+ ion or subsequent fragments. The relative intensities of the primary fragments will differ from the 3-fluoro isomer.
(4-Fluorophenyl)(4-methoxyphenyl)methanol 125, 121, 214, 95 ([C₆H₄F]+)While the primary α-cleavage fragments are the same m/z as the other isomers, the subsequent fragmentation of the fluorophenyl-containing ions will differ. The formation of the 4-fluorotropylium ion (m/z 109) could also be a distinguishing feature.

Experimental Protocol for Verification

To experimentally validate the predicted fragmentation patterns, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis using electron ionization is recommended.

Methodology
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the analyte in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Injector: Splitless mode at 250°C.

    • Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

The following diagram outlines the general workflow for this experimental verification:

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis SP1 Dissolve sample in volatile solvent GC Gas Chromatography (Separation) SP1->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Elution DA1 Mass Spectrum Acquisition MS->DA1 DA2 Comparison with Theoretical Pattern DA1->DA2

Caption: General workflow for the experimental verification of fragmentation patterns.

Conclusion

The predicted mass spectrometry fragmentation pattern of (3-Fluorophenyl)(4-methoxyphenyl)methanol provides a valuable tool for its identification and structural confirmation. The key fragmentation pathways, including α-cleavage and losses of neutral molecules, are expected to yield a characteristic mass spectrum. By comparing this predicted spectrum with those of its isomers, subtle yet significant differences emerge, allowing for their unambiguous differentiation. The experimental protocol outlined in this guide provides a clear path for the empirical validation of these theoretical predictions. As the complexity of pharmaceutical pipelines continues to grow, a deep understanding of mass spectral fragmentation will remain an indispensable skill for scientists in the field.

References

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. RSC Publishing. Retrieved from [Link]

  • LibreTexts. (2023). 2.6 Fragmentation. In Mass Spectrometry. LibreTexts. Retrieved from [Link]

  • Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2025). Differentiation of Isomeric Substituted Diaryl Ethers by Electron Ionization and Chemical Ionization Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons.
  • Unknown. (2014). 4-methoxyphenyl methanol. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

  • NIST. (n.d.). 3-Trifluoromethylbenzoic acid, 4-methoxyphenyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. Unknown. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. Retrieved from [Link]

  • Chemistry Wallah by PW. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-alpha,alpha-bis(4-methoxyphenyl)benzenemethanol. National Center for Biotechnology Information. Retrieved from [Link]

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Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of (3-Fluorophenyl)(4-methoxyphenyl)methanol

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for assessing the purity of (3-Fluorophenyl)(4-methoxyphenyl)methanol. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for assessing the purity of (3-Fluorophenyl)(4-methoxyphenyl)methanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the experimental design, ensuring a robust and self-validating system for quality control. Furthermore, it offers a critical comparison with alternative analytical technologies, supported by experimental data, to empower you in selecting the most appropriate method for your specific needs.

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For a novel compound like (3-Fluorophenyl)(4-methoxyphenyl)methanol, establishing a reliable and validated analytical method to quantify its purity and identify any potential impurities is a non-negotiable regulatory and scientific requirement. High-Performance Liquid Chromatography (HPLC) remains a principal technique for this purpose due to its high resolving power, sensitivity, and adaptability.[1]

This guide will meticulously walk through the validation of a reversed-phase HPLC (RP-HPLC) method, adhering to the globally recognized guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines.[2][3][4][5][6][7][8] We will explore each validation parameter, explaining not just the "how" but also the "why," to provide a deeper understanding of the method's capabilities and limitations.

The Analytical Challenge: (3-Fluorophenyl)(4-methoxyphenyl)methanol

(3-Fluorophenyl)(4-methoxyphenyl)methanol is a substituted benzhydrol, a chemical scaffold present in numerous biologically active compounds. Its purity assessment presents a typical analytical challenge: the potential for process-related impurities (e.g., starting materials, intermediates) and degradation products that may be structurally very similar to the main compound. A successful analytical method must be able to separate and quantify these closely related substances.

Part 1: Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately measure the active ingredient, free from interference from its degradation products, process impurities, excipients, or other potential interfering substances.[9][10] The development and validation of such a method is a multi-step process.

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation MD_Start Define Analytical Target Profile (ATP) MD_Screen Screen Columns & Mobile Phases MD_Start->MD_Screen MD_Optimize Optimize Chromatographic Conditions MD_Screen->MD_Optimize FD_Study Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) MD_Optimize->FD_Study Optimized Method FD_Analysis Analyze Stressed Samples FD_Study->FD_Analysis FD_PeakPurity Assess Peak Purity FD_Analysis->FD_PeakPurity MV_Protocol Develop Validation Protocol FD_PeakPurity->MV_Protocol Demonstrates Stability-Indicating Nature MV_Specificity Specificity MV_Protocol->MV_Specificity MV_Linearity Linearity MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Accuracy->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Precision->MV_LOD_LOQ MV_Robustness Robustness MV_LOD_LOQ->MV_Robustness MV_Report Generate Validation Report MV_Robustness->MV_Report

Caption: Workflow for HPLC Method Validation.

Detailed Experimental Protocol: HPLC Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 40
    15.0 90
    20.0 90
    20.1 40

    | 25.0 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

Validation Parameters and Acceptance Criteria

The validation was performed according to ICH Q2(R1) guidelines.[2][11]

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), standard, and stressed samples. Assess peak purity using DAD.The analyte peak should be free from interference from blank, placebo, and degradation products. Peak purity index > 0.995.
Linearity Analyze five concentrations ranging from 50% to 150% of the nominal concentration.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Accuracy Analyze triplicate preparations at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the standard solution. Intermediate Precision: Analysis on different days by different analysts.Repeatability: RSD ≤ 1.0%. Intermediate Precision: Overall RSD ≤ 2.0%.
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1.To be determined experimentally.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N) of 10:1.To be determined experimentally, with acceptable precision and accuracy at this concentration.
Robustness Deliberate variations in method parameters (flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).System suitability parameters (e.g., tailing factor, theoretical plates) remain within acceptable limits. No significant impact on assay results.
Forced Degradation Studies: Unveiling Potential Impurities

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[9][10][12] The drug substance was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105 °C for 72 hours.

  • Photolytic Degradation: Solution exposed to ICH-compliant light source (UV and visible).

Results Summary: Significant degradation was observed under basic and oxidative conditions, with minor degradation under acidic conditions. The method was able to resolve all major degradation peaks from the parent peak, confirming its stability-indicating capability.

Part 2: Comparative Analysis with Alternative Technologies

While HPLC is a robust and widely accepted technique, other technologies offer distinct advantages in certain scenarios. Here, we compare our validated HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

HPLC vs. UPLC: A Matter of Speed and Efficiency

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (sub-2 µm) and instrumentation capable of handling much higher backpressures.[13][14]

ParameterValidated HPLC MethodUPLC Method (Simulated)Advantage
Analysis Time ~25 minutes~5 minutesUPLC (Over 5x faster)[15][16]
Resolution GoodExcellent[14]UPLC
Sensitivity HighVery HighUPLC
Solvent Consumption HighLow (up to 70% reduction)[14]UPLC
Instrumentation Cost ModerateHighHPLC
Method Robustness HighModerate (more sensitive to variations)HPLC

Causality behind the differences: The smaller particles in UPLC columns provide a much higher number of theoretical plates, leading to sharper peaks and better resolution.[13] This increased efficiency allows for faster flow rates and shorter columns, drastically reducing analysis time and solvent consumption.[14] However, the high pressures and smaller column frits make UPLC systems more susceptible to clogging and require higher sample cleanliness.

Logical Relationship: UPLC vs. HPLC Performance

UPLC_vs_HPLC cluster_UPLC UPLC cluster_HPLC HPLC cluster_Outcomes Performance Outcomes UPLC_Particles Sub-2 µm Particles UPLC_Pressure High Pressure (>1000 bar) UPLC_Particles->UPLC_Pressure UPLC_Efficiency High Efficiency UPLC_Pressure->UPLC_Efficiency Outcome_Cost Higher Instrument Cost UPLC_Pressure->Outcome_Cost Outcome_Speed Faster Analysis UPLC_Efficiency->Outcome_Speed Outcome_Resolution Higher Resolution UPLC_Efficiency->Outcome_Resolution Outcome_Solvent Lower Solvent Use UPLC_Efficiency->Outcome_Solvent HPLC_Particles 3-5 µm Particles HPLC_Pressure Lower Pressure (~400 bar) HPLC_Particles->HPLC_Pressure HPLC_Efficiency Good Efficiency HPLC_Pressure->HPLC_Efficiency HPLC_Efficiency->Outcome_Speed Slower HPLC_Efficiency->Outcome_Resolution Lower HPLC_Efficiency->Outcome_Solvent Higher

Caption: Performance comparison between UPLC and HPLC.

HPLC vs. qNMR: An Orthogonal Approach to Purity

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that determines purity without the need for a specific reference standard of the analyte.[17][18] It relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[17]

FeatureValidated HPLC MethodqNMR MethodAdvantage
Principle Chromatographic SeparationSpectroscopic QuantitationOrthogonal Methods
Reference Standard Requires a specific, high-purity standard of the analyte.Requires a stable, non-interfering internal standard of known purity (e.g., maleic anhydride).[18]qNMR (more flexible)
Impurity Detection Detects separable impurities.Detects all proton-containing impurities with distinct signals.qNMR (can detect non-chromatographable impurities)
Quantitation Based on peak area relative to a standard curve.Based on peak integral ratio to an internal standard.[17]qNMR (primary method, no calibration curve needed)[18]
Throughput High (with autosampler)LowerHPLC
Structural Information Limited (retention time)High (provides structural confirmation)qNMR

Expertise in Application: HPLC is unparalleled for routine quality control, offering high throughput and excellent sensitivity for known impurities. qNMR, on the other hand, is exceptionally powerful for the certification of reference standards and for obtaining an absolute purity value without bias from chromatographic behavior.[19][20] It serves as an excellent orthogonal technique to confirm the purity value obtained by HPLC.

Conclusion and Recommendations

The validated reversed-phase HPLC method presented in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the purity assessment of (3-Fluorophenyl)(4-methoxyphenyl)methanol. Its stability-indicating nature ensures that it can reliably separate the main component from potential degradation products, making it highly suitable for routine quality control and stability studies.

For high-throughput environments , transitioning to a UPLC method would offer significant gains in speed and efficiency, along with reduced solvent consumption, making it a more environmentally friendly and cost-effective option in the long run.[14][15]

For the definitive assignment of purity , especially for reference standard characterization, qNMR is the recommended orthogonal technique.[19][21] Its ability to provide a direct, absolute purity value without the need for an identical reference material makes it an invaluable tool for validating the primary HPLC purity results.

Ultimately, the choice of analytical methodology depends on the specific requirements of the analysis. A combination of these techniques, leveraging the strengths of each, provides the most comprehensive and trustworthy assessment of product quality.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • qNMR: A powerful tool for purity determination. RSSL. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. FDA. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

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Comparative

A Senior Application Scientist's Guide to Validated Synthesis Protocols for Substituted Diaryl Methanols

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the substituted diaryl methanol scaffold is a cornerstone. These structures are prev...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the substituted diaryl methanol scaffold is a cornerstone. These structures are prevalent in a wide array of biologically active compounds and functional materials. Consequently, the efficient and reliable synthesis of these molecules is of paramount importance. This guide provides an in-depth comparison of the most robust and widely validated protocols for the synthesis of substituted diaryl methanols, offering field-proven insights into the causality behind experimental choices and presenting self-validating, detailed methodologies.

Introduction to Synthetic Strategies

The synthesis of diaryl methanols primarily revolves around two fundamental approaches: the addition of an aryl nucleophile to an aryl aldehyde or ketone, and the reduction of a diaryl ketone. Each strategy presents a unique set of advantages and challenges related to substrate scope, functional group tolerance, cost, and stereochemical control. This guide will dissect three principal methodologies:

  • Nucleophilic Addition of Organometallic Reagents: Featuring Grignard and Organolithium reagents.

  • Reduction of Diaryl Ketones: Focusing on hydride-based reducing agents.

  • The Friedel-Crafts Acylation/Reduction Sequence: A two-step approach for building the diaryl ketone precursor followed by its reduction.

We will explore the mechanistic underpinnings of each, provide detailed, step-by-step protocols, and offer a comparative analysis to aid in the selection of the most appropriate method for your specific research needs.

Nucleophilic Addition of Organometallic Reagents: Grignard and Organolithium Protocols

The addition of organometallic reagents to carbonyl compounds is a classic and powerful method for carbon-carbon bond formation.[1][2] Both Grignard (organomagnesium) and organolithium reagents are excellent nucleophiles capable of attacking the electrophilic carbon of an aryl aldehyde to furnish a diaryl methanol.[1]

A. The Grignard Reaction

Expertise & Experience: The Grignard reaction is a workhorse in organic synthesis due to the relative ease of reagent preparation and its broad applicability.[3] The key to a successful Grignard synthesis is the scrupulous exclusion of water and other protic sources, which will quench the highly basic Grignard reagent.[4][5] The choice of an ether solvent like diethyl ether or tetrahydrofuran (THF) is critical, as it stabilizes the Grignard reagent.[3]

Trustworthiness: The protocol's reliability is contingent on maintaining anhydrous conditions. The initiation of Grignard reagent formation can sometimes be sluggish; the use of a small iodine crystal or mechanical agitation can help to activate the magnesium surface.[3]

Experimental Protocol: Grignard Synthesis of Diphenylmethanol

This protocol details the synthesis of diphenylmethanol from bromobenzene and benzaldehyde.

  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly dried in an oven and assembled hot under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings (1.2 g, 50 mmol) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a solution of bromobenzene (5.2 mL, 50 mmol) in 20 mL of anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not initiate (indicated by cloudiness and gentle refluxing), warm the flask gently or add a crystal of iodine.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Addition to Benzaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve benzaldehyde (5.1 mL, 50 mmol) in 10 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the benzaldehyde solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent like hexanes or ethanol.

B. The Organolithium Reaction

Expertise & Experience: Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[6][7][8] This heightened reactivity can be advantageous for less reactive substrates but also necessitates stricter control over reaction conditions, often requiring lower temperatures (e.g., -78 °C) to prevent side reactions like deprotonation.[7]

Trustworthiness: The protocol's success hinges on precise temperature control and inert atmosphere techniques. Commercially available organolithium solutions (e.g., n-butyllithium, phenyllithium) are often used, which must be titrated prior to use to determine their exact concentration.

Experimental Protocol: Organolithium Synthesis of a Substituted Diaryl Methanol

This protocol outlines the synthesis of (4-methoxyphenyl)(phenyl)methanol.

  • Reaction Setup:

    • Under an inert atmosphere, dissolve 4-methoxybenzaldehyde (1.36 g, 10 mmol) in 30 mL of anhydrous THF in a flask equipped with a magnetic stirrer and a thermometer.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition:

    • Slowly add a solution of phenyllithium (e.g., 1.8 M in dibutyl ether, 6.1 mL, 11 mmol) to the stirred aldehyde solution, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 2 hours.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Add water and extract the product with diethyl ether (3 x 25 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • After filtration, concentrate the solution in vacuo.

    • Purify the resulting crude oil by flash column chromatography on silica gel.

Comparative Analysis: Grignard vs. Organolithium
FeatureGrignard ReagentsOrganolithium Reagents
Reactivity HighVery High[6][7][8]
Basicity Strong BaseVery Strong Base[7]
Preparation Often prepared in situ from Mg and an organic halide.Often purchased as standardized solutions.
Conditions Typically 0 °C to reflux.Often requires low temperatures (-78 °C).
Side Reactions Reduction of the carbonyl, Wurtz coupling.Deprotonation of acidic protons, ether cleavage.
Functional Group Tolerance Sensitive to protic groups (OH, NH, SH, COOH).More sensitive to a wider range of functional groups.

G cluster_grignard Grignard Synthesis Workflow cluster_organolithium Organolithium Synthesis Workflow G_Start Dry Glassware & Inert Atmosphere G_Reagent Prepare Grignard Reagent (Ar-X + Mg in Ether) G_Add Add Aryl Aldehyde (Ar'-CHO) G_Workup Aqueous Work-up (e.g., sat. NH4Cl) G_Purify Purification (Extraction, Chromatography/Recrystallization) G_Product Diaryl Methanol O_Start Dry Glassware & Inert Atmosphere O_Reactants Dissolve Aryl Aldehyde in Anhydrous Solvent (e.g., THF) O_Cool Cool to -78°C O_Add Add Organolithium Reagent (Ar-Li) O_Workup Quench at -78°C (e.g., sat. NH4Cl) O_Purify Purification (Extraction, Chromatography) O_Product Diaryl Methanol

Reduction of Diaryl Ketones

This method is arguably the most straightforward for producing symmetrical or readily available unsymmetrical diaryl methanols. The synthesis is bifurcated into the preparation of the diaryl ketone precursor, followed by its reduction.

A. Synthesis of the Diaryl Ketone Precursor: Friedel-Crafts Acylation

Expertise & Experience: The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, involving the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9][10][11][12] A key feature of this reaction is that the product, an aryl ketone, is less reactive than the starting arene, which prevents over-acylation.[12] However, a stoichiometric amount of the Lewis acid is often required because it complexes with the product ketone.[9][12]

Trustworthiness: The reaction is generally high-yielding and reliable for electron-rich aromatic compounds. A significant consideration is the regioselectivity, which is governed by the directing effects of substituents on the aromatic ring. The reaction also produces corrosive HCl gas, necessitating appropriate ventilation.

Experimental Protocol: Friedel-Crafts Acylation to form Benzophenone
  • Reaction Setup:

    • In a fume hood, equip a flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for HCl gas.

    • Add anhydrous aluminum chloride (14.7 g, 0.11 mol) to the flask.

    • Add 50 mL of dry benzene to the flask and cool the mixture in an ice bath.

  • Acylation:

    • Slowly add benzoyl chloride (11.6 mL, 0.1 mol) to the stirred suspension.

    • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 1 hour, then heat to a gentle reflux for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with benzene.

    • Combine the organic layers, wash with water, then with a dilute sodium hydroxide solution, and finally with brine.

    • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

    • The crude benzophenone can be purified by vacuum distillation or recrystallization.

B. Reduction of the Diaryl Ketone

Expertise & Experience: The reduction of the carbonyl group in a diaryl ketone to a secondary alcohol is a highly efficient transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this purpose as it does not typically reduce other functional groups like esters or amides.[11] The reaction is usually performed in a protic solvent like methanol or ethanol.

Trustworthiness: This reduction is one of the most reliable reactions in organic synthesis, often proceeding to completion in under an hour at room temperature with high yields. Monitoring the reaction by Thin Layer Chromatography (TLC) is straightforward due to the significant difference in polarity between the ketone and the alcohol product.

Experimental Protocol: Sodium Borohydride Reduction of Benzophenone
  • Reaction Setup:

    • Dissolve benzophenone (5.0 g, 27.4 mmol) in 50 mL of methanol in an Erlenmeyer flask.

    • Cool the solution in an ice bath.

  • Reduction:

    • In small portions, carefully add sodium borohydride (0.52 g, 13.7 mmol) to the cold, stirred solution. (Note: Hydrogen gas is evolved).

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 20-30 minutes.

  • Work-up and Purification:

    • Slowly add cold water to the reaction mixture to decompose any excess sodium borohydride.

    • Cool the mixture in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude diphenylmethanol can be air-dried and then purified by recrystallization from hexanes or ethanol. An 81% yield has been reported for a similar procedure.

G cluster_fc Friedel-Crafts Acylation Workflow cluster_reduction Ketone Reduction Workflow FC_Start Aromatic Compound (Arene) FC_Reagent Acyl Halide/Anhydride + Lewis Acid (e.g., AlCl3) FC_Reaction Electrophilic Aromatic Substitution FC_Workup Aqueous Work-up FC_Product Diaryl Ketone R_Start Diaryl Ketone FC_Product->R_Start Intermediate R_Reagent Reducing Agent (e.g., NaBH4) in Protic Solvent R_Reaction Hydride Addition R_Workup Quench & Precipitate R_Product Diaryl Methanol

Asymmetric Synthesis of Chiral Diaryl Methanols

For applications in drug development, the synthesis of enantiomerically pure diaryl methanols is often required. This can be achieved either by asymmetric reduction of a prochiral diaryl ketone or by the asymmetric addition of an organometallic reagent to an aldehyde.

  • Asymmetric Reduction: This approach often employs biocatalysts (enzymes like ketoreductases) or chiral chemical catalysts (e.g., oxazaborolidines in the Corey-Bakshi-Shibata reduction).[13][14] Enzymes, in particular, can offer exquisite enantioselectivity (up to >99% ee) for the reduction of diaryl ketones that are challenging substrates for traditional chemical catalysts.[13][15]

  • Asymmetric Arylation: This involves the addition of an aryl group to an aldehyde in the presence of a chiral ligand.[16] For instance, arylboronic acids can be added to aromatic aldehydes using rhodium catalysts with chiral ligands to produce diaryl methanols in high yield and enantioselectivity.[16] Similarly, organozinc reagents, formed in situ from organolithiums, can add to aldehydes with high enantioselectivity when a chiral amino alcohol catalyst is used.[17]

The choice of method depends heavily on the specific substrate and the availability of the appropriate chiral catalyst or enzyme.

Method Selection and Comparative Summary

MethodKey AdvantagesKey DisadvantagesBest Suited For
Grignard Reaction Versatile, cost-effective, good for unsymmetrical products.Sensitive to moisture and protic functional groups.General purpose synthesis of a wide range of diaryl methanols.
Organolithium Addition Higher reactivity for sterically hindered or less reactive substrates.Requires cryogenic temperatures, more sensitive to functional groups.Cases where Grignard reagents fail or are too sluggish.
Friedel-Crafts Acylation + Reduction High yields, reliable, avoids organometallic reagents.Two-step process, limited by Friedel-Crafts substrate scope (deactivated rings are poor substrates).Large-scale synthesis of symmetrical or specific unsymmetrical diaryl methanols where the ketone is readily accessible.
Asymmetric Methods Provides access to enantiomerically pure compounds.Requires specialized and often expensive chiral catalysts or enzymes.Pharmaceutical and chiral material synthesis.

Conclusion

The synthesis of substituted diaryl methanols is a well-established field with several robust and validated protocols. The choice between nucleophilic addition of organometallic reagents and the reduction of diaryl ketones is primarily dictated by the desired substitution pattern, substrate availability, and required scale. For simple, symmetrical products, the Friedel-Crafts acylation followed by reduction is often the most efficient route. For more complex, unsymmetrical targets, the Grignard reaction offers a powerful and versatile tool. Organolithium reagents provide a more reactive alternative for challenging substrates. For professionals in drug development, the exploration of asymmetric methods is crucial for accessing stereochemically defined molecules with specific biological activities. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the optimal synthetic strategy for their target diaryl methanols.

References

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Validation

A Researcher's Guide to the Spectroscopic Cross-Examination of (3-Fluorophenyl)(4-methoxyphenyl)methanol and Its Analogs

For the discerning researcher in drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic analysis forms the bedrock of this characterization, providing an...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic analysis forms the bedrock of this characterization, providing an empirical fingerprint of a molecule's architecture. This guide offers an in-depth, comparative analysis of the spectral data for (3-Fluorophenyl)(4-methoxyphenyl)methanol, juxtaposed with its structural analogs. By understanding the subtle yet significant shifts in spectral signatures corresponding to minor structural modifications, researchers can enhance their confidence in compound identification and purity assessment.

The Rationale for Spectroscopic Cross-Referencing

In the synthesis of complex organic molecules, the potential for isomeric impurities or unexpected side products is ever-present. Relying on a single data point for structural confirmation can be misleading. A robust analytical workflow, therefore, necessitates the cross-referencing of multiple spectroscopic techniques. Furthermore, comparing the spectral data of a target molecule with its close structural relatives provides a powerful tool for confirming the precise substitution patterns and understanding the electronic effects of different functional groups on the molecular framework.

This guide will delve into the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to build a comprehensive and validated understanding of (3-Fluorophenyl)(4-methoxyphenyl)methanol.

Synthesis of Diarylmethanols: A General Approach

The synthesis of diarylmethanols is a well-established transformation in organic chemistry, often achieved through the addition of an organometallic reagent to an aromatic aldehyde.[1] A common and effective method involves the Grignard reaction, where an aryl magnesium halide adds to a benzaldehyde derivative.

For the synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol and its analogs, a general protocol would involve the reaction of a substituted phenylmagnesium bromide with the appropriate benzaldehyde.

Experimental Protocol: Synthesis of Substituted Diarylmethanols
  • Preparation of the Grignard Reagent: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Initiate the reaction by adding a small crystal of iodine. Slowly add a solution of the appropriate bromobenzene derivative (1.0 equivalent) in anhydrous tetrahydrofuran (THF) via the dropping funnel. Maintain a gentle reflux until the magnesium is consumed.

  • Addition of the Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of the corresponding benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Comparative Spectral Analysis

The following sections will present a detailed comparison of the spectral data for (3-Fluorophenyl)(4-methoxyphenyl)methanol and its selected analogs. The causality behind the observed spectral features will be explained, grounded in the principles of each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[2][3]

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. Key diagnostic signals for diarylmethanols include the methoxy singlet, the benzylic proton singlet, and the aromatic multiplets.

CompoundMethine Proton (s, 1H)Methoxy Protons (s, 3H)Aromatic Protons (m)
(3-Fluorophenyl)(4-methoxyphenyl)methanol~5.8 ppm~3.8 ppm6.8 - 7.4 ppm
(3-Methoxyphenyl)(4-methoxyphenyl)methanol[4]5.34 ppm3.81, 3.78 ppm6.78 - 7.29 ppm
(3,5-Difluorophenyl)(4-methoxyphenyl)methanol[4]5.75 ppm3.82 ppm6.70 - 6.92 ppm

Note: Predicted values for (3-Fluorophenyl)(4-methoxyphenyl)methanol are based on established substituent effects.

Expertise & Experience: The position of the fluorine atom in the 3-position of the phenyl ring in the target molecule is expected to cause a downfield shift of the adjacent aromatic protons due to its electron-withdrawing inductive effect. The fluorine atom will also introduce characteristic splitting patterns (coupling) to the neighboring protons, which can be a key identifier.[2][3][5] In the case of (3,5-Difluorophenyl)(4-methoxyphenyl)methanol, the two fluorine atoms will result in even more pronounced downfield shifts and complex splitting patterns for the aromatic protons on that ring.[4] The presence of two methoxy groups in (3-Methoxyphenyl)(4-methoxyphenyl)methanol is clearly distinguished by two separate singlets in the ¹H NMR spectrum.[4]

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in a molecule. The chemical shifts are sensitive to the electronic environment of the carbon atoms.

CompoundMethine CarbonMethoxy CarbonAromatic Carbons
(3-Fluorophenyl)(4-methoxyphenyl)methanol~75 ppm~55 ppm113 - 163 ppm (with C-F coupling)
(3-Methoxyphenyl)(4-methoxyphenyl)methanol[4]79.4 ppm55.2 ppm112.5 - 159.6 ppm
(3,5-Difluorophenyl)(4-methoxyphenyl)methanol[4]74.9 ppm55.3 ppm102.3 - 159.9 ppm (with C-F coupling)

Expertise & Experience: The carbon atoms directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz, which is a definitive diagnostic feature.[3][5] Carbons that are two or three bonds away from the fluorine will show smaller coupling constants. The electron-withdrawing nature of fluorine will also influence the chemical shifts of the carbons in the fluorinated ring.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6][7][8]

CompoundO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
(3-Fluorophenyl)(4-methoxyphenyl)methanol~3400 (broad)~1250, ~1030~1150~1600, ~1500
(3-Methoxyphenyl)(4-methoxyphenyl)methanol~3400 (broad)~1240, ~1040-~1600, ~1500
(3,5-Difluorophenyl)(4-methoxyphenyl)methanol~3400 (broad)~1250, ~1030~1160~1610, ~1510

Expertise & Experience: The most prominent feature in the IR spectrum of these alcohols is the broad O-H stretching band around 3400 cm⁻¹, indicative of hydrogen bonding. The C-O stretching vibrations of the alcohol and the ether will appear in the fingerprint region. The C-F stretching vibration for the fluorinated compounds is expected to be a strong band in the 1100-1200 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.[9][10]

CompoundMolecular Ion [M]⁺Key Fragments
(3-Fluorophenyl)(4-methoxyphenyl)methanolm/z 232m/z 215 ([M-OH]⁺), m/z 135 ([C₈H₇O]⁺), m/z 109 ([C₆H₄F]⁺)
(3-Methoxyphenyl)(4-methoxyphenyl)methanolm/z 244m/z 227 ([M-OH]⁺), m/z 135 ([C₈H₇O]⁺), m/z 107 ([C₇H₇O]⁺)
(3,5-Difluorophenyl)(4-methoxyphenyl)methanolm/z 250m/z 233 ([M-OH]⁺), m/z 135 ([C₈H₇O]⁺), m/z 127 ([C₆H₃F₂]⁺)

Expertise & Experience: The molecular ion peak will confirm the molecular weight of the compound. A common fragmentation pathway for benzyl alcohols is the loss of a hydroxyl radical (-OH) to form a stable benzylic cation. Another characteristic fragmentation is the cleavage of the bond between the two aromatic rings, leading to fragments corresponding to the substituted tropylium or phenyl cations.

Workflow and Data Interpretation Diagrams

To ensure a logical and self-validating workflow, the following diagrams illustrate the process of spectroscopic data acquisition and interpretation.

NMR_Interpretation_Logic cluster_1H 1H NMR Analysis cluster_13C 13C NMR Analysis Start 1H & 13C NMR Spectra Chemical_Shift_H Chemical Shift (ppm) - Proton Environment Start->Chemical_Shift_H Chemical_Shift_C Chemical Shift (ppm) - Carbon Environment Start->Chemical_Shift_C Integration Integration - Proton Ratio Chemical_Shift_H->Integration Splitting Splitting Pattern (J-coupling) - Neighboring Protons Integration->Splitting Structure_Fragment_H Structure_Fragment_H Splitting->Structure_Fragment_H Proton Connectivity CF_Coupling C-F Coupling (JCF) - Fluorine Proximity Chemical_Shift_C->CF_Coupling Structure_Fragment_C Structure_Fragment_C CF_Coupling->Structure_Fragment_C Carbon-Fluorine Connectivity Final_Structure Final_Structure Structure_Fragment_H->Final_Structure Combined Structure Structure_Fragment_C->Final_Structure

Caption: Logical flow for the interpretation of ¹H and ¹³C NMR data.

Conclusion

The rigorous cross-referencing of spectral data from multiple analytical techniques is indispensable for the unambiguous structural elucidation of organic molecules. By comparing the ¹H NMR, ¹³C NMR, IR, and MS data of (3-Fluorophenyl)(4-methoxyphenyl)methanol with its close structural analogs, researchers can gain a deeper understanding of the influence of substituents on spectral properties. This comparative approach not only enhances the confidence in structural assignment but also provides a valuable reference for future synthetic and analytical endeavors in the field of drug discovery.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (3-Fluorophenyl)(4-methoxyphenyl)methanol

Navigating the lifecycle of a chemical reagent from receipt to disposal is a critical responsibility for every researcher. The proper handling of (3-Fluorophenyl)(4-methoxyphenyl)methanol, a halogenated aromatic alcohol...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from receipt to disposal is a critical responsibility for every researcher. The proper handling of (3-Fluorophenyl)(4-methoxyphenyl)methanol, a halogenated aromatic alcohol often utilized in the synthesis of complex organic molecules, is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for its disposal, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to be self-validating, explaining the causality behind each recommendation to empower researchers to make informed safety decisions.

Part 1: Core Hazard Assessment and Safety Protocols

Before any disposal procedure begins, a thorough understanding of the compound's potential hazards is essential. While a comprehensive Safety Data Sheet (SDS) for every novel or niche compound is not always available, a conservative risk assessment can be constructed from its chemical class and available data.

(3-Fluorophenyl)(4-methoxyphenyl)methanol (CAS No. 96047-32-4) is classified as a halogenated organic compound.[1][2][3] This classification is the single most important factor determining its disposal pathway. The presence of fluorine, a halogen, necessitates its segregation from non-halogenated solvent waste streams to ensure proper treatment and to prevent the formation of highly toxic byproducts, such as dioxins, during incineration.[2] Available GHS data indicates a warning for this compound with the hazard statement H302, meaning it is "Harmful if swallowed".[4]

Immediate Engineering Controls and Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][5] The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or neoprene gloves. Double-gloving is recommended for enhanced protection.[5]

  • Body Protection: A flame-resistant lab coat, fully fastened.

  • Footwear: Closed-toe shoes are required in all laboratory settings.

Quantitative Data Summary
ParameterValue / GuidelineRationale & Source
Chemical Name (3-Fluorophenyl)(4-methoxyphenyl)methanolIUPAC Nomenclature
CAS Number 96047-32-4Chemical Abstracts Service
Molecular Formula C₈H₉FO₂BLD Pharm[4]
Primary Hazard H302: Harmful if swallowedGHS Classification[4]
Waste Classification Halogenated Organic WastePresence of Fluorine[1][2][6]
Exposure Control Operate within a certified chemical fume hoodOSHA Laboratory Standard (29 CFR 1910.1450)[7]
Container Filling Limit Do not exceed 90% capacityPrevents spills from expansion or movement[8]

Part 2: Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is crucial for safety and compliance. The following steps provide a clear path from waste generation to final removal by trained professionals.

Step 1: Waste Segregation

The foundational principle of chemical waste management is segregation at the source.

  • Designate a Halogenated Waste Stream: In your laboratory's waste accumulation area, establish a clearly marked container exclusively for halogenated organic waste.[2][3]

  • Prevent Commingling: Under no circumstances should (3-Fluorophenyl)(4-methoxyphenyl)methanol or solutions containing it be mixed with non-halogenated waste.[1][3] Mixing waste streams increases disposal costs and complicates the disposal process.[2]

Step 2: Container Selection and Labeling

The integrity of the waste container is critical to prevent leaks and ensure safe transport.

  • Choose a Compatible Container: Use a clean, sealable container made of a material compatible with the chemical, such as borosilicate glass or high-density polyethylene (HDPE).[8][9] The container must have a tight-fitting screw cap.[1][9]

  • Affix a Hazardous Waste Label: Before adding any waste, securely attach a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[2]

  • Complete the Label Information: Fill out the label completely and legibly.[2] This must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "(3-Fluorophenyl)(4-methoxyphenyl)methanol."

    • An accurate estimate of the concentration and total volume.

    • The accumulation start date (the date the first drop of waste is added).

    • All applicable hazard warnings (e.g., Toxic, Flammable if in a flammable solvent).

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.

  • Collect Waste: Pour the waste carefully into the labeled container, ensuring not to exceed 90% of its capacity.[8]

  • Secure the Container: Keep the container tightly sealed at all times, except when actively adding waste.[2][9] This prevents the release of vapors and protects against spills.

  • Utilize Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[2][6]

  • Store Appropriately: The SAA should be located at or near the point of generation and under the control of laboratory personnel.[2][8] Store it away from heat sources, open flames, and incompatible chemicals.[10][11]

Step 4: Arranging for Disposal

Once the waste container is full (or within the time limits set by your institution, often 6-12 months), arrange for its removal.[12][13]

  • Request Pickup: Follow your institution's specific procedure to request a waste pickup from the EH&S department. This is often done through an online form.[2]

  • Ensure Safe Handoff: Make sure the container is clean on the outside and the label is fully visible for the hazardous waste professionals who will transport it.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of (3-Fluorophenyl)(4-methoxyphenyl)methanol.

G Disposal Workflow for (3-Fluorophenyl)(4-methoxyphenyl)methanol cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste as (3-Fluorophenyl)(4-methoxyphenyl)methanol B Select Compatible Container (Glass or HDPE) A->B C Affix & Complete Hazardous Waste Label B->C D Classify as 'Halogenated Organic Waste' C->D E Add Waste to Container (<90% Full) D->E Segregate from non-halogenated waste F Store in Secondary Containment in Satellite Accumulation Area (SAA) E->F G Keep Container Tightly Sealed F->G H Container Full or Time Limit Reached? G->H I Request Pickup from Environmental Health & Safety (EH&S) H->I Yes J Safe Transfer to Authorized Personnel I->J

Caption: Decision workflow for handling the chemical from identification to final pickup.

Part 3: Spill Management and Empty Container Decontamination

Accidents can happen, and being prepared is a critical component of laboratory safety.

Spill Cleanup Procedure
  • For Small Spills (inside a fume hood):

    • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[5]

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealable, compatible container.[5]

    • Label the container as "Hazardous Waste" with the chemical name and dispose of it along with your other chemical waste.[5]

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.[5]

  • For Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • Follow your institution's emergency procedures for chemical spills, which typically involves contacting the EH&S or emergency response team immediately.[5]

Disposal of Empty Containers

An "empty" container that once held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.[12]

  • Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (such as acetone or ethanol) three times.[12]

  • Collect Rinsate: Crucially, the rinsate from all three washes must be collected and disposed of as hazardous chemical waste in your designated halogenated waste container.[12] Never pour rinsate down the drain.[1]

  • Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as the back of a fume hood.[5]

  • Deface Label: Completely obliterate, remove, or deface the original manufacturer's label.[5][12]

  • Final Disposal: Once clean, dry, and defaced, the container can be disposed of according to your institution's guidelines for regular glass or plastic recycling.[5][12]

By internalizing the principles and adhering to the protocols detailed in this guide, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or public health.

References

  • Navigating the Safe Disposal of 3-Fluoro-4-methoxycarbonylphenylboronic Acid: A Comprehensive Guide. (n.d.). Benchchem.
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Handling

A Comprehensive Guide to the Safe Handling of (3-Fluorophenyl)(4-methoxyphenyl)methanol

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (3-Fluorophenyl)(4-methoxyphenyl)methanol. The following procedural guidance...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (3-Fluorophenyl)(4-methoxyphenyl)methanol. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from structurally similar molecules.

Hazard Profile and Risk Assessment

(3-Fluorophenyl)(4-methoxyphenyl)methanol is an aromatic alcohol. Aromatic alcohols as a class can present several hazards, including skin and eye irritation.[1][2] The presence of a fluorine atom on one of the phenyl rings necessitates careful handling, as halogenated organic compounds can have unique toxicological properties and require specific disposal procedures.[3][4]

Anticipated Hazards:

  • Skin Irritation: Similar compounds can cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Harmful if Swallowed: While the acute oral toxicity is not known, it is prudent to assume the compound is harmful if ingested.

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment and require controlled disposal to prevent contamination of soil and water.[3][4]

Given these potential hazards, a thorough risk assessment should be conducted before any new experimental procedure involving this compound. All handling should be performed in a designated area, such as a certified chemical fume hood, to minimize exposure.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent direct contact and inhalation.[1][6] The following table outlines the minimum required PPE for handling (3-Fluorophenyl)(4-methoxyphenyl)methanol.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield if there is a significant splash risk. Must meet ANSI Z87.1 standards.[6]Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation or damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended for extended handling periods.[5]Prevents skin contact and absorption. Gloves should be inspected before use and disposed of immediately if contaminated.[6]
Body Protection A flame-resistant lab coat, fully fastened, with long sleeves.Protects skin and personal clothing from contamination.
Footwear Closed-toe and closed-heel shoes constructed of a material that is resistant to chemical penetration.Prevents injury from spills and dropped objects.
Respiratory Generally not required when handling small quantities in a properly functioning chemical fume hood. If aerosols may be generated, use a NIOSH-approved respirator.A chemical fume hood provides the primary means of respiratory protection by containing vapors and dust.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational protocol is critical for minimizing risk. The following workflow should be adapted to your specific experimental needs.

Preparation and Weighing
  • Designated Work Area: All handling of solid (3-Fluorophenyl)(4-methoxyphenyl)methanol must be conducted within a certified chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvent-resistant containers) and PPE are readily available.

  • Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat. Avoid creating dust. If the compound is a fine powder, consider using a spatula that minimizes aerosolization.

  • Transfer: Gently transfer the weighed compound into the reaction vessel or a suitable container for dissolution.

Dissolution and Use in Solution
  • Solvent Addition: Slowly add the desired solvent to the vessel containing the compound. If the dissolution is exothermic, add the solvent portion-wise and allow the solution to cool.

  • Mixing: Use magnetic or overhead stirring to ensure complete dissolution. Keep the vessel covered to the extent possible to minimize vapor release.

  • Reaction Setup: All subsequent manipulations, including reactions, extractions, and purifications, should be performed within the chemical fume hood.

Storage
  • Container: Store (3-Fluorophenyl)(4-methoxyphenyl)methanol in a tightly sealed, clearly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Inventory: Maintain an accurate inventory of the compound to track its usage and age.

Emergency Procedures: Spill and Exposure Management

Spill Management
  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Carefully collect the absorbed material into a sealable container.

    • Label the container as "Hazardous Waste" and include the chemical name.

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.[5]

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Prevent entry into the affected area until it has been declared safe by trained personnel.

Personnel Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Environmental Responsibility

As a halogenated organic compound, (3-Fluorophenyl)(4-methoxyphenyl)methanol and its associated waste must be disposed of as hazardous waste.[3][4]

  • Solid Waste: Contaminated solid materials (e.g., gloves, weigh boats, absorbent pads) should be placed in a designated, sealed container for solid hazardous waste.[5]

  • Liquid Waste: All solutions containing the compound, as well as waste solvents from reactions and cleaning, must be collected in a designated container for halogenated organic waste.[7][8] Do not mix with non-halogenated waste streams.[7]

  • Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents and their approximate concentrations.[4]

  • Storage and Pickup: Store sealed and labeled hazardous waste containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department for final disposal.

Visual Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling (3-Fluorophenyl)(4-methoxyphenyl)methanol.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal & Cleanup Prep Don PPE Assess Risk Assessment Prep->Assess FumeHood Work in Fume Hood Assess->FumeHood Weigh Weigh Compound FumeHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve React Perform Experiment Dissolve->React Segregate Segregate Halogenated Waste React->Segregate Store Store Properly Store->Assess For next use Label Label Waste Container Segregate->Label Cleanup Decontaminate Area Label->Cleanup Doff Doff PPE Cleanup->Doff

Caption: Workflow for the safe handling of (3-Fluorophenyl)(4-methoxyphenyl)methanol.

References

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